molecular formula C9H24O4V B167474 Vanadium(V) oxytripropoxide CAS No. 1686-23-3

Vanadium(V) oxytripropoxide

Número de catálogo: B167474
Número CAS: 1686-23-3
Peso molecular: 247.23 g/mol
Clave InChI: SJNANEOQLCKOKB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Vanadium(V) oxytripropoxide is a useful research compound. Its molecular formula is C9H24O4V and its molecular weight is 247.23 g/mol. The purity is usually 95%.
The exact mass of the compound Oxotripropoxyvanadium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

oxovanadium;propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C3H8O.O.V/c3*1-2-3-4;;/h3*4H,2-3H2,1H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNANEOQLCKOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCO.CCCO.CCCO.O=[V]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24O4V
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301310554
Record name (T-4)-Oxotripropoxyvanadium
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Molecular Weight

247.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1686-23-3
Record name Oxotripropoxyvanadium
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Record name (T-4)-Oxotripropoxyvanadium
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Record name Oxotripropoxyvanadium
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Foundational & Exploratory

Vanadium(V) Oxytripropoxide: A Technical Guide to Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanadium(V) oxytripropoxide, with the chemical formula VO(OCH₂CH₂CH₃)₃, is an organometallic compound that serves as a key precursor in the synthesis of vanadium-based materials. Its utility spans a range of applications, from the preparation of catalysts to the development of advanced materials for electronics and energy storage. This technical guide provides a comprehensive overview of the synthesis and properties of this compound, including detailed experimental protocols, tabulated physical and spectroscopic data, and graphical representations of its synthesis and reactivity. This document is intended to be a valuable resource for researchers and professionals working in chemistry, materials science, and drug development.

Introduction

Vanadium alkoxides, and specifically this compound, are versatile reagents in chemical synthesis. The presence of the vanadium-oxygen double bond and the reactive propoxide ligands allows for a variety of chemical transformations, most notably in the formation of vanadium oxides through hydrolysis and condensation reactions (sol-gel processes). These processes are fundamental to creating thin films, nanoparticles, and other nanostructured materials with tailored electronic and catalytic properties. Understanding the synthesis and characterizing the properties of this compound are crucial steps in the rational design of these advanced materials.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the reaction of a vanadium precursor with propanol. Two common methods are detailed below.

Experimental Protocols

Method 1: From Ammonium Metavanadate

This method involves the reaction of ammonium metavanadate with n-propanol.

  • Reactants:

    • Ammonium metavanadate (NH₄VO₃)

    • n-Propanol (CH₃CH₂CH₂OH)

    • Benzene (C₆H₆) (for azeotropic removal of water)

  • Procedure:

    • A mixture of ammonium metavanadate and an excess of n-propanol is prepared in a round-bottom flask.

    • Benzene is added to the mixture to act as an azeotropic agent.

    • The mixture is heated to reflux with constant stirring. The water formed during the reaction is removed as a benzene-water azeotrope.

    • After the reaction is complete (indicated by the cessation of water evolution), the excess solvent and volatile byproducts are removed by distillation.

    • The crude this compound is then purified by vacuum distillation.

Method 2: Alcoholysis of Vanadyl Trichloride

This method utilizes the reaction of vanadyl trichloride with n-propanol.

  • Reactants:

    • Vanadyl trichloride (VOCl₃)

    • n-Propanol (CH₃CH₂CH₂OH)

    • An inert solvent (e.g., hexane)

    • A base (e.g., pyridine or triethylamine) to scavenge the HCl produced.

  • Procedure:

    • A solution of vanadyl trichloride in an inert, dry solvent is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • The solution is cooled in an ice bath.

    • A solution of three equivalents of n-propanol and three equivalents of a base in the same inert solvent is added dropwise to the cooled vanadyl trichloride solution with vigorous stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

    • The precipitated hydrochloride salt of the base is removed by filtration.

    • The solvent is removed from the filtrate under reduced pressure.

    • The resulting this compound is purified by vacuum distillation.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_method1 Method 1: From Ammonium Metavanadate cluster_method2 Method 2: From Vanadyl Trichloride M1_Start Start M1_Reactants Mix NH4VO3, n-Propanol, Benzene M1_Start->M1_Reactants M1_Reflux Reflux with Azeotropic Water Removal M1_Reactants->M1_Reflux M1_Distill_Solvent Solvent Distillation M1_Reflux->M1_Distill_Solvent M1_Vac_Distill Vacuum Distillation M1_Distill_Solvent->M1_Vac_Distill M1_Product Pure VO(OPr)3 M1_Vac_Distill->M1_Product M2_Start Start M2_Reactants Prepare VOCl3 solution in inert solvent M2_Start->M2_Reactants M2_Addition Add n-Propanol and Base Solution Dropwise at 0°C M2_Reactants->M2_Addition M2_Stir Stir at Room Temperature M2_Addition->M2_Stir M2_Filter Filter Precipitate M2_Stir->M2_Filter M2_Evaporate Solvent Evaporation M2_Filter->M2_Evaporate M2_Vac_Distill Vacuum Distillation M2_Evaporate->M2_Vac_Distill M2_Product Pure VO(OPr)3 M2_Vac_Distill->M2_Product Hydrolysis_Reaction VOPr3 VO(OPr)3 Intermediate Hydrolyzed Species [VO(OPr)3-x(OH)x] VOPr3->Intermediate + H2O - Propanol Propanol Propanol VOPr3->Propanol Hydrolysis releases H2O H2O V2O5_gel V2O5 gel Intermediate->V2O5_gel Condensation - H2O

Vanadium(V) Oxytripropoxide (CAS 1686-23-3): A Technical Guide to a Versatile Precursor for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vanadium(V) oxytripropoxide (CAS Number: 1686-23-3) is an organometallic compound that serves as a critical precursor in the synthesis of advanced vanadium-based materials. Its primary utility lies in sol-gel processes, enabling the formation of vanadium oxides (most notably vanadium pentoxide, V₂O₅) with tailored morphologies such as aerogels, xerogels, and thin films. While not directly employed as a therapeutic agent, the nanomaterials derived from this precursor exhibit properties relevant to the fields of drug development, biosensing, and catalysis, owing to their unique electrochemical and catalytic activities. This guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and key applications of this compound, with a focus on experimental protocols and potential downstream applications in biomedical and pharmaceutical research.

Physicochemical Properties

This compound is a yellow to yellow-green liquid that is sensitive to moisture. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 1686-23-3[1]
Molecular Formula C₉H₂₁O₄V[1]
Molecular Weight 244.20 g/mol [1]
Appearance Yellow to yellow-green liquidEreztech
Density 1.076 g/mL at 25 °C[1]
Boiling Point 82-83 °C at 0.25 mmHg[1]
Flash Point 76 °C (168.8 °F) - closed cup[1]
Solubility Miscible with toluene, hexane, and isopropanol. Reacts with water.Thermo Fisher Scientific

Synthesis of Vanadium Oxide Nanostructures

This compound is a preferred precursor for the sol-gel synthesis of vanadium oxide materials due to its controlled hydrolysis and condensation reactions.

Experimental Protocol: Sol-Gel Synthesis of V₂O₅ Nanostructures

This protocol is adapted from the work of Prusik et al. (2024) on tailoring the physicochemical properties of V₂O₅ nanostructures.[2]

Materials:

  • This compound (98%)

  • Anhydrous ethyl alcohol (99.8%) or Anhydrous 2-propanol (99.5%)

  • Acetylacetone (99%)

  • Deionized water

Procedure:

  • Prepare the initial solution by combining 0.3 mL of this compound and 0.01 mL of acetylacetone (as a catalyst) with 1 mL of either ethanol or 2-propanol.

  • Stir the solution for 30 minutes at room temperature.

  • For samples requiring hydration, add 0.5 mL of deionized water to the solution after the initial 30 minutes of stirring.

  • Maintain the resulting solutions at 50 °C for 48 hours in an air atmosphere to facilitate the formation of a xerogel powder.

  • Anneal the obtained xerogel powder at 600 °C for 10 hours, followed by cooling to room temperature to yield crystalline V₂O₅.

Diagram of the Experimental Workflow:

G cluster_0 Solution Preparation cluster_1 Gelation cluster_2 Post-Processing VOTP This compound Mix Mix and Stir (30 min) VOTP->Mix Solvent Ethanol or 2-Propanol Solvent->Mix Catalyst Acetylacetone Catalyst->Mix Water Add H₂O (optional) Mix->Water Age Age at 50°C (48h) Water->Age Anneal Anneal at 600°C (10h) Age->Anneal V2O5 V₂O₅ Nanostructures Anneal->V2O5

Sol-gel synthesis workflow for V₂O₅ nanostructures.

Applications in Electrochemical Systems

The vanadium oxide materials synthesized from this compound exhibit significant potential in electrochemical applications, including energy storage and biocatalysis.

Vanadium Oxide Aerogels for Lithium-Ion Batteries

Vanadium oxide aerogels, prepared using this compound as a precursor followed by supercritical drying, are promising cathode materials for lithium-ion batteries. These materials possess high surface areas and porous structures that facilitate lithium-ion intercalation and deintercalation.

Table of Electrochemical Performance of V₂O₅ Aerogels:

PropertyValueConditionsReference
Specific Capacity > 400 mAh/gHigh discharge rates[3]
Surface Area 150-280 m²/gAmbient pressure drying[4]
Porosity 80-90%Ambient pressure drying[4]
Conductive Vanadia-Silica Gels for NADH Regeneration

A notable application with relevance to biocatalysis and drug development is the use of vanadia-silica mixed gels for the electrochemical regeneration of nicotinamide adenine dinucleotide (NADH). These conductive gels can enhance the efficiency of enzymatic reactions that require NADH as a cofactor.

Experimental Protocol: Synthesis of Vanadia-Silica Gels for NADH Regeneration

This protocol is based on the work of Siu et al. (2007).

Materials:

  • This compound (VOTP)

  • Tetramethyl orthosilicate (TMOS)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare the vanadia sol by mixing VOTP with ethanol.

  • Prepare the silica sol by mixing TMOS with a solution of water and ethanol.

  • Mix the vanadia and silica sols at various VOTP to TMOS ratios.

  • Allow the mixed sol to gel, followed by aging and drying to form the vanadia-silica xerogel.

  • The resulting xerogels can be used as additives in an electrochemical cell for the direct reduction of NAD⁺ to NADH.

Logical Relationship Diagram:

G VOTP This compound SolGel Sol-Gel Synthesis VOTP->SolGel TMOS Tetramethyl Orthosilicate TMOS->SolGel V_Si_Gel Conductive Vanadia-Silica Gel SolGel->V_Si_Gel NAD NAD⁺ V_Si_Gel->NAD e⁻ NADH NADH NAD->NADH Reduction Enzyme Enzyme-Catalyzed Reaction NADH->Enzyme Product Desired Product Enzyme->Product

Role of vanadia-silica gels in NADH regeneration.

Relevance to Drug Development and Signaling Pathways

While this compound is not directly used in pharmaceutical formulations, the broader class of vanadium compounds has been extensively studied for its biological activities and potential therapeutic applications. These compounds are known to interact with various cellular signaling pathways.[5]

The nanomaterials synthesized from this compound could potentially be explored for:

  • Drug Delivery Vehicles: The porous nature of vanadium oxide aerogels could be functionalized for controlled drug release.

  • Biosensors: The electrochemical properties of vanadia thin films could be harnessed for the development of sensitive biosensors.

  • Catalysts in Pharmaceutical Synthesis: Vanadium complexes are known to catalyze various organic reactions, including oxidations, which are fundamental in the synthesis of pharmaceuticals.

Conceptual Diagram of Vanadium's Interaction with Signaling Pathways:

It is important to note that the following diagram illustrates the known interactions of various vanadium compounds, not specifically this compound, and represents potential areas of investigation for materials derived from it.

G Vanadium Vanadium Compounds PTP Protein Tyrosine Phosphatases (PTPs) Vanadium->PTP Inhibition MAPK_ERK MAPK/ERK Pathway PTP->MAPK_ERK Dephosphorylation (Inhibition) PI3K_AKT PI3K/AKT Pathway PTP->PI3K_AKT Dephosphorylation (Inhibition) Cell_Proliferation Cell Proliferation MAPK_ERK->Cell_Proliferation Activation PI3K_AKT->Cell_Proliferation Activation Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibition

Potential influence of vanadium compounds on cell signaling.

Safety and Handling

This compound is a flammable liquid and vapor and causes skin, eye, and respiratory irritation.[1] It should be handled in a well-ventilated area, away from heat, sparks, and open flames. Personal protective equipment, including safety glasses, gloves, and a respirator, should be worn. Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of vanadium oxide nanomaterials. Its utility in creating materials with controlled morphologies and high surface areas makes it of significant interest for applications in energy storage and catalysis. For researchers in drug development and related fields, the true potential of this compound lies in the novel properties of the materials it can generate. Future research may focus on functionalizing these vanadium-based nanomaterials for applications in targeted drug delivery, advanced biosensing, and as efficient catalysts for the synthesis of complex pharmaceutical compounds, thereby bridging the gap between materials science and medicine.

References

Vanadium(V) Oxytripropoxide: A Technical Guide to Its Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Vanadium(V) oxytripropoxide, an organometallic compound, serves as a critical precursor in materials science and holds potential interest in medicinal chemistry due to the diverse biological activities of vanadium compounds. This document provides a comprehensive overview of its molecular characteristics, detailed experimental protocols for its application, and an exploration of the cellular signaling pathways influenced by vanadium complexes.

Core Molecular and Physical Properties

This compound is a moisture-sensitive liquid. Its key quantitative data are summarized below, providing a foundational understanding of its chemical identity and physical behavior.

PropertyValue
Molecular Formula C₉H₂₁O₄V
Linear Formula OV(OC₃H₇)₃
Molecular Weight 244.20 g/mol
CAS Number 1686-23-3
Appearance Liquid
Density 1.076 g/mL at 25 °C (lit.)[1]
Boiling Point 82-83 °C at 0.25 mmHg (lit.)[1]
Purity Typically ≥98% (as determined by titration)[2]

Experimental Protocols

This compound is primarily utilized as a precursor for the synthesis of vanadium oxides. The following sections detail common experimental methodologies.

Protocol 1: Sol-Gel Synthesis of Vanadium Pentoxide (V₂O₅) Xerogels

This protocol describes the hydrolysis and condensation of this compound to form a V₂O₅ gel, a common method for producing vanadium oxide materials with controlled morphology.[3]

Materials:

  • This compound (VO(OPr)₃)

  • Ethanol (or 2-Propanol)

  • Acetylacetone (catalyst)

  • Deionized water

  • Stir plate and magnetic stir bar

  • Beakers or flasks

  • Oven/Furnace for drying and annealing

Procedure:

  • Solution Preparation: In a clean, dry flask, combine 0.3 mL of this compound with 1 mL of the chosen alcohol (ethanol or 2-propanol).

  • Catalyst Addition: Add 0.01 mL of acetylacetone to the solution. Acetylacetone acts as a chelating agent to control the hydrolysis rate.

  • Initial Stirring: Stir the solution vigorously for 30 minutes at room temperature.

  • (Optional) Water Addition: For certain morphologies, 0.5 mL of deionized water can be added to the solution after the initial 30-minute stirring period to promote hydrolysis.

  • Gelation: Place the solution in an oven maintained at 50 °C for 48 hours in an air atmosphere to allow for solvent evaporation and gel formation (xerogel).

  • Annealing: Transfer the resulting xerogel powder to a furnace. Anneal the material at 600 °C for 10 hours to crystallize the V₂O₅.

  • Cooling: Allow the furnace to cool down to room temperature before retrieving the final V₂O₅ powder.

G Workflow for Sol-Gel Synthesis of V₂O₅ cluster_prep Solution Preparation cluster_process Processing A Mix VO(OPr)₃ and Alcohol B Add Acetylacetone (Catalyst) A->B C Stir at RT (30 min) B->C D Gelation (50°C, 48h) C->D Hydrolysis & Condensation E Annealing (600°C, 10h) D->E F Cooling to RT E->F G Crystalline V₂O₅ Powder F->G Yields

Caption: Workflow for the sol-gel synthesis of V₂O₅ powder.

Protocol 2: Chemical Vapor Deposition (CVD) of Vanadium Oxide Thin Films

This protocol outlines a general procedure for using a vanadium alkoxide precursor, such as Vanadium(V) oxytriisopropoxide, to grow V₂O₅ thin films, which are valuable in electronics and energy storage.[4]

Materials & Equipment:

  • Vanadium(V) oxytri(iso)propoxide (precursor)

  • Oxygen (O₂) gas (oxidizer)

  • Argon or Nitrogen (carrier gas)

  • CVD reactor with a heated substrate holder

  • Substrates (e.g., silicon, glass, titanium foil)

  • Mass flow controllers

  • Vacuum pump

Procedure:

  • Substrate Preparation: Clean the desired substrate using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water) and dry it thoroughly.

  • System Setup: Place the substrate in the CVD reactor. Heat the precursor in a bubbler to a temperature that ensures adequate vapor pressure. Maintain the precursor delivery lines at a slightly higher temperature to prevent condensation.

  • Deposition Conditions: Heat the substrate to the desired deposition temperature (e.g., 300 °C).

  • Gas Flow: Introduce the carrier gas through the precursor bubbler to transport the precursor vapor into the reactor. Simultaneously, introduce oxygen as the reactive gas. Typical flow rates might be 100 sccm for O₂.

  • Pressure Control: Maintain a constant total pressure within the reactor during deposition (e.g., 2400 Pa).

  • Deposition: Allow the deposition to proceed for the required time to achieve the desired film thickness.

  • Cooldown: After deposition, stop the precursor and oxygen flow, and cool the reactor down to room temperature under an inert gas flow before removing the coated substrate.

Relevance to Drug Development: Vanadium and Cellular Signaling

While this compound itself is not a therapeutic agent, it serves as a source for vanadium-containing compounds, which have been extensively studied for their potential in cancer treatment.[5] Vanadium complexes are known to influence critical cell signaling pathways, primarily by generating reactive oxygen species (ROS) and inhibiting protein tyrosine phosphatases, leading to apoptosis (programmed cell death) in cancer cells.[6]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for cell proliferation and survival. Vanadium compounds can induce ROS production, which in turn can activate or inhibit components of this pathway, ultimately leading to cell cycle arrest and a decrease in cancer cell viability.[7]

G Influence of Vanadium Compounds on the MAPK/ERK Pathway cluster_outcome Cellular Outcomes VC Vanadium Compounds ROS ROS Generation VC->ROS PI3K PI3K/Akt ROS->PI3K Stimulates RAS Ras PI3K->RAS Activates ERK ERK RAS->ERK Activates Apoptosis Apoptosis ERK->Apoptosis Leads to Arrest Cell Cycle Arrest ERK->Arrest Leads to

Caption: Vanadium compounds stimulate the MAPK/ERK signaling cascade.

Caspase Signaling Pathway

The caspase pathway is the central executioner of apoptosis. Vanadium compounds can trigger this pathway through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) routes. This activation leads to the cleavage of key cellular proteins by effector caspases (like Caspase-3), resulting in the systematic dismantling of the cell.[7]

G Apoptosis Induction by Vanadium via Caspase Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway VC Vanadium Compounds Bax Bax (Upregulated) VC->Bax Induces Bcl2 Bcl-2 (Downregulated) VC->Bcl2 Induces Receptor Death Receptors VC->Receptor Induces Mito Mitochondrial Stress Bax->Mito Bcl2->Mito Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 (Effector) Casp9->Casp3 Activate Casp8 Caspase-8 Receptor->Casp8 Casp8->Casp3 Activate Apoptosis Apoptosis Casp3->Apoptosis

Caption: Vanadium compounds activate both intrinsic and extrinsic apoptosis pathways.

References

Vanadium(V) Oxytripropoxide: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the safety data for Vanadium(V) oxytripropoxide, intended for researchers, scientists, and professionals in drug development. It consolidates critical safety information, handling procedures, and emergency protocols.

A Note on Isomers: The term "this compound" can refer to isomers, primarily n-propoxide (CAS No. 1686-23-3) and isopropoxide (CAS No. 5588-84-1). While this guide focuses on the n-propoxide version as requested, safety data sheets sometimes use the names interchangeably or provide data for the more common isopropoxide. This guide will specify the isomer where the source is clear; however, given their structural similarities, the safety precautions are largely applicable to both.

Identification and Physicochemical Properties

This compound is an organometallic compound used as a precursor in sol-gel processes and catalysis.[1] Its physical and chemical properties are summarized below.

PropertyDataReference(s)
Chemical Name This compound[2][3][4]
Synonyms Vanadium(V) tripropoxide oxide[3][4]
CAS Number 1686-23-3[2][3][4][5]
Molecular Formula VO(OC₃H₇)₃[2][3][4]
Molecular Weight 244.20 g/mol - 244.40 g/mol [2][3][4][5][6]
Appearance Green liquid[2][3][4]
Boiling Point 82-83 °C at 0.25 mmHg[1][3][4][5][6]
Density/Specific Gravity 1.076 g/mL at 25 °C[2][3][4][5][6]
Flash Point 76 °C (168.8 °F) - closed cup[5]
Solubility in Water Reacts with water or moist air.[7][8]
Stability Stable in sealed containers under recommended storage conditions.[2][7]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a combustible liquid that can cause skin, eye, and respiratory irritation.

Hazard ClassificationGHS CodeSignal WordDescriptionReference(s)
Flammable Liquids H226/H227WarningFlammable liquid and vapor / Combustible liquid[3][9][10][11][12]
Skin Corrosion/Irritation H315WarningCauses skin irritation[3][9][10][11][12]
Serious Eye Damage/Irritation H319WarningCauses serious eye irritation[3][9][10][11][12]
Specific Target Organ Toxicity (Single Exposure) H335WarningMay cause respiratory irritation[3][9][10][11][12]

Emergency and Experimental Protocols

Detailed experimental protocols for toxicological studies are not available in standard safety data sheets. However, established protocols for first aid, firefighting, and accidental release are provided below.

First-Aid Measures

Immediate medical attention is crucial in case of exposure.

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes.[2]

    • Ensure flushing occurs under the eyelids; assistance may be needed to keep eyelids open.[2]

    • Remove contact lenses if present and easy to do so.[2][9]

    • Seek immediate and competent medical attention.[2]

  • Skin Contact:

    • Remove all contaminated clothing immediately.[9][10]

    • Wash the affected area with plenty of soap and water.[2][7]

    • If skin irritation persists, seek medical advice.[2][7]

  • Inhalation:

    • Remove the victim to fresh air immediately.[2][9][10]

    • Keep the person at rest in a position comfortable for breathing.[2][3]

    • If breathing is difficult, coughing, or wheezing occurs, seek immediate medical assistance.[2]

  • Ingestion:

    • Seek immediate medical assistance.[2]

    • If the victim is conscious, give them water to drink.[2]

    • Do NOT induce vomiting unless specifically directed by medical personnel.[2]

Fire-Fighting Measures

This substance is a combustible liquid and may form explosive mixtures with air.[9][10]

  • Suitable Extinguishing Agents:

    • Use dry sand, dry chemical powder, alcohol-resistant foam, or carbon dioxide.[2][7][9]

  • Unsuitable Extinguishing Agents:

    • Do not use water or a direct water jet, as the substance reacts with it and it may spread the fire.[7][8][9]

  • Fire-Fighting Protocol:

    • Evacuate the area.

    • Firefighters must wear a NIOSH-approved positive-pressure self-contained breathing apparatus (SCBA) and full protective clothing.[2][7]

    • Use water spray only to cool closed containers and reduce vapors, not to extinguish the fire directly.[7][8]

    • Take precautionary measures against static discharge.[2][9]

  • Hazardous Combustion Products:

    • Combustion will produce carbon oxides (CO, CO₂) and vanadium oxide fumes.[2][7][8]

Accidental Release Measures

Prevent the substance from entering sewers or public waters.

  • Eliminate Ignition Sources: Remove all heat, sparks, open flames, and other sources of ignition from the area.[7][10]

  • Ventilate the Area: Ensure adequate ventilation.[9]

  • Personal Protection: Responders must wear appropriate personal protective equipment (PPE) as described in Section 5.0, including chemical-resistant gloves, safety goggles, and a respirator if ventilation is inadequate.[2]

  • Containment: Contain the spill using dikes or inert absorbent materials like sand, diatomite, or vermiculite.[8][9]

  • Clean-up: Use non-sparking tools to collect the absorbed material.[7][10] Place the waste in a suitable, sealed container for disposal.[7][8]

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[2]

Visualized Safety Workflows

The following diagrams illustrate key safety workflows for handling this compound.

Hazard_Identification_and_PPE cluster_hazards Identified Hazards cluster_ppe Required Personal Protective Equipment (PPE) H1 H227: Combustible Liquid PPE5 Work in a Fume Hood H1->PPE5 Mitigate with H2 H315: Skin Irritation PPE1 Chemical-Resistant Gloves H2->PPE1 PPE3 Lab Coat / Protective Clothing H2->PPE3 H3 H319: Serious Eye Irritation PPE2 Safety Glasses with Side Shields or Goggles H3->PPE2 H4 H335: Respiratory Irritation PPE4 NIOSH-Approved Respirator (if ventilation is inadequate) H4->PPE4 H4->PPE5 First_Aid_Workflow cluster_exposure Exposure Route cluster_actions Immediate Actions cluster_medical Medical Attention start Exposure Event Inhalation Inhalation start->Inhalation Skin Skin Contact start->Skin Eye Eye Contact start->Eye Ingestion Ingestion start->Ingestion Action_Inhale 1. Move to Fresh Air 2. Keep at Rest Inhalation->Action_Inhale Action_Skin 1. Remove Contaminated Clothing 2. Wash with Soap & Water Skin->Action_Skin Action_Eye 1. Flush with Water for 15+ min 2. Remove Contact Lenses Eye->Action_Eye Action_Ingest 1. Give Water (if conscious) 2. DO NOT Induce Vomiting Ingestion->Action_Ingest Medical_Inhale Seek IMMEDIATE Medical Attention if breathing is difficult Action_Inhale->Medical_Inhale Medical_Skin Seek Medical Attention if irritation persists Action_Skin->Medical_Skin Medical_Eye Seek IMMEDIATE Medical Attention Action_Eye->Medical_Eye Medical_Ingest Seek IMMEDIATE Medical Attention Action_Ingest->Medical_Ingest Fire_Fighting_Protocol start Fire Involving This compound ppe Wear Full Protective Gear and SCBA start->ppe extinguish Use Suitable Extinguishing Media: - Dry Chemical - CO2 - Dry Sand - Alcohol-Resistant Foam no_water DO NOT USE WATER OR FOAM extinguish->no_water cool Use Water Spray to Cool Nearby Containers (Optional) extinguish->cool ppe->extinguish hazards Beware of Hazardous Combustion Products: - Vanadium Oxides - Carbon Oxides cool->hazards Handling_and_Storage cluster_handling Safe Handling Practices cluster_storage Secure Storage Conditions cluster_avoid Conditions and Materials to Avoid H1 Use in Fume Hood H2 Wear PPE A3 Moisture / Water H1->A3 Protects from H3 Ground Equipment H4 Handle Under Inert Gas A2 Static Discharge H3->A2 Prevents S1 Cool, Dry, Well-Ventilated Area S2 Tightly Closed Container A1 Heat, Sparks, Flames S1->A1 Away from A4 Strong Oxidizing Agents S1->A4 Separate from S3 Store Locked Up S2->A3 Prevents contact with

References

Vanadium(V) Oxytripropoxide: A Technical Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive technical information and standardized protocols for the safe handling and storage of Vanadium(V) oxytripropoxide. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the compound. This compound is a flammable, moisture-sensitive, and potentially irritating compound that requires careful management in a laboratory or research setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are summarized in the table below.

Hazard ClassificationDescription
Flammable Liquid The liquid and its vapors are flammable.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. Note that some sources refer to the isomer Vanadium(V) triisopropoxide oxide, which has similar properties.

PropertyValue
Molecular Formula C9H21O4V[3]
Molecular Weight 244.20 g/mol [2]
Appearance Colorless to yellow-green or gold liquid.[2][4]
Boiling Point 82-83 °C @ 0.25 mmHg
Density 1.076 g/mL at 25 °C
Flash Point 76 °C (168.8 °F) - closed cup
Solubility Reacts with water.[2]

Handling and Storage Protocols

Strict protocols must be followed for the handling and storage of this compound to minimize risks.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecification
Eye and Face Protection Approved safety glasses with side shields, chemical safety goggles, or a face shield.[5]
Skin Protection Chemical-resistant gloves and appropriate protective clothing to prevent skin exposure.[1][5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, Brown) should be used if exposure limits are exceeded or if irritation is experienced.[1][5]
Storage Conditions

Proper storage is crucial to maintain the stability and integrity of this compound.

Storage ParameterRequirement
Temperature 2–8 °C is recommended.[2]
Atmosphere Store under a dry, inert gas such as nitrogen, with less than 5 ppm of moisture and oxygen.[2][6]
Container Keep in the original, tightly closed container in a dry, cool, and well-ventilated place.[1][2][6]
Location Store in a flammables area, away from heat, sparks, open flames, and other ignition sources.[1][3] The storage area should be locked.[2]
Incompatible Materials Store away from strong oxidizing agents and water/moisture.[1][2][6]
Handling Procedures

When handling this compound, the following procedures should be followed:

  • Always work in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Handle under a dry protective gas.[6]

  • Keep the container tightly sealed when not in use.[6]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe vapors or mists.[2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Use only non-sparking tools.[1][2]

  • Take precautionary measures against static discharge.[1][5]

  • Eating, drinking, and smoking are strictly prohibited in the handling area.[2]

  • Wash hands thoroughly after handling.[1]

Emergency Procedures

In the event of an emergency, follow these procedures.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[5]
Skin Contact Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[1][5]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][5]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention immediately.[1][5]
Fire Fighting Measures
  • Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[5] DO NOT USE WATER OR FOAM. [2]

  • Specific Hazards: Flammable liquid and vapor.[1] Containers may explode when heated.[1] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1]

  • Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO2), and heavy metal oxides.[1][5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

  • Personal Precautions: Wear appropriate personal protective equipment. Keep unprotected persons away.[6]

  • Environmental Precautions: Do not allow the material to be released to the environment without proper governmental permits.[6]

  • Methods for Containment and Cleaning Up:

    • Keep away from ignition sources.[6]

    • Absorb with a liquid-binding material such as sand, diatomite, acid binders, universal binders, or sawdust.[6]

    • Collect the absorbed material and place it in a suitable, closed container for disposal.[1]

    • Ensure adequate ventilation.[6]

Chemical Compatibility and Decomposition

  • Incompatible Materials: Strong oxidizing agents.[1][2][5] The compound also reacts with water and moist air.[2]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides (COx) and vanadium oxide fumes.[2]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[1][3]

  • Hazardous Reactions: None under normal processing.[1][3] However, the material reacts with water or moist air, liberating isopropanol and vanadium oxide gel.[2]

Disposal Considerations

Waste from residues or unused products is classified as hazardous waste.[3] Dispose of the material in accordance with local, state, and federal regulations.[5] Do not reuse empty containers as they may retain product residue and can be hazardous.[2]

References

Vanadium(V) Oxytripropoxide: A Precursor for High-Purity Vanadium Pentoxide in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Vanadium pentoxide (V2O5), a transition metal oxide, has garnered significant attention in various scientific and industrial fields due to its diverse applications, including catalysis, energy storage, and sensing. The synthesis of high-purity V2O5 with controlled morphology and properties is crucial for optimizing its performance in these applications. Among the various synthetic routes, the sol-gel method employing vanadium(V) oxytripropoxide as a precursor offers a versatile and reliable approach to produce high-quality V2O5 materials. This technical guide provides a comprehensive overview of the use of this compound for the synthesis of V2O5, focusing on experimental protocols, data presentation, and the underlying chemical pathways.

Introduction to this compound as a Precursor

This compound, with the chemical formula VO(O-n-Pr)3, is a metal alkoxide that serves as an excellent molecular precursor for the synthesis of vanadium-based materials. Its high reactivity towards hydrolysis and condensation reactions makes it particularly suitable for sol-gel processes. The sol-gel method allows for the formation of a three-dimensional metal-oxo network in solution, which, upon drying and thermal treatment, can be converted into a solid oxide material. The use of this compound enables precise control over the stoichiometry, purity, and microstructure of the resulting V2O5.

Sol-Gel Synthesis of V2O5 from this compound

The sol-gel synthesis of V2O5 from this compound typically involves three main steps: hydrolysis, condensation, and thermal annealing. The overall process can be tailored to yield V2O5 with desired characteristics by carefully controlling the reaction parameters.

Experimental Protocol

A typical experimental protocol for the sol-gel synthesis of V2O5 using this compound is as follows:

Materials:

  • This compound (precursor)

  • Ethanol or 2-propanol (solvent)

  • Acetylacetone (catalyst/stabilizer)

  • Deionized water

Procedure:

  • A solution is prepared by mixing this compound with a solvent (e.g., ethanol or 2-propanol) and a catalyst, such as acetylacetone.

  • The solution is stirred for a specific duration (e.g., 30 minutes) at room temperature to ensure homogeneity.

  • For hydrolysis, a controlled amount of water is added to the solution. The water-to-alkoxide molar ratio is a critical parameter that influences the final properties of the V2O5.

  • The resulting sol is then aged for a period (e.g., 48 hours) at a slightly elevated temperature (e.g., 50°C) to promote the formation of a gel.

  • The obtained xerogel powder is subsequently annealed at a high temperature (e.g., 600°C) for several hours (e.g., 10 hours) to induce crystallization and form the final V2O5 product.[1]

experimental_workflow cluster_solution_prep Solution Preparation cluster_sol_gel Sol-Gel Formation cluster_post_processing Post-Processing precursor This compound mixing Mixing & Stirring (30 min, RT) precursor->mixing solvent Ethanol / 2-Propanol solvent->mixing catalyst Acetylacetone catalyst->mixing hydrolysis Addition of Water (Hydrolysis) mixing->hydrolysis aging Aging (48h, 50°C) hydrolysis->aging xerogel Xerogel Powder aging->xerogel annealing Annealing (10h, 600°C) xerogel->annealing v2o5 V2O5 Product annealing->v2o5

Fig. 1: Experimental workflow for the sol-gel synthesis of V2O5.
Chemical Pathways: Hydrolysis and Condensation

The sol-gel process is driven by two fundamental chemical reactions: hydrolysis and condensation.

  • Hydrolysis: In this step, the alkoxy groups (-OR) of the this compound are replaced by hydroxyl groups (-OH) upon reaction with water.

    VO(OPr)3 + 3H2O → VO(OH)3 + 3PrOH

  • Condensation: The resulting hydroxylated vanadium species then undergo condensation reactions to form V-O-V bridges, leading to the formation of a polymeric network. This can occur through two primary mechanisms:

    • Water Condensation: Two hydroxylated species react to form a V-O-V bond and a water molecule. (HO)2(O=)V-OH + HO-V(=O)(OH)2 → (HO)2(O=)V-O-V(=O)(OH)2 + H2O

    • Alcohol Condensation: A hydroxylated species reacts with an unhydrolyzed alkoxide to form a V-O-V bond and an alcohol molecule. (HO)2(O=)V-OH + (PrO)V(=O)(OH)2 → (HO)2(O=)V-O-V(=O)(OH)2 + PrOH

These reactions continue to build a three-dimensional network that constitutes the gel.

chemical_pathway cluster_hydrolysis Hydrolysis cluster_condensation Condensation precursor VO(OPr)3 water1 + H2O precursor->water1 hydrolyzed1 VO(OPr)2(OH) water1->hydrolyzed1 water2 + H2O hydrolyzed1->water2 hydrolyzed2 VO(OPr)(OH)2 water2->hydrolyzed2 water3 + H2O hydrolyzed2->water3 hydrolyzed3 VO(OH)3 water3->hydrolyzed3 dimer V-O-V Dimer hydrolyzed3->dimer Water/Alcohol Condensation polymer Polymeric Network dimer->polymer Further Condensation gel Gel polymer->gel

Fig. 2: Simplified signaling pathway of hydrolysis and condensation.

Quantitative Data on V2O5 Synthesized from this compound

The properties of the final V2O5 material are highly dependent on the synthesis conditions. The following tables summarize some of the quantitative data reported for V2O5 synthesized from this compound and related precursors.

Table 1: Influence of Solvent on V2O5 Properties

SolventSurface Area (m²/g)V4+ Concentration (%)
2-propanol (no water)3.18~6
Ethanol (with water)7.43~7

Data extracted from a study on the influence of solvent in the sol-gel synthesis of V2O5 nanostructures.[1]

Table 2: Electrochemical Performance of V2O5 Nanofibers

PropertyValue
V4+:V5+ ratio0.08:0.92
Specific Capacitance-

Data for undoped V2O5 electrospun fibers synthesized from a sol-gel containing vanadium oxytripropoxide.[2]

It is important to note that the purity of the V2O5 raw materials can significantly impact the electrochemical performance of devices. Lower grade V2O5 can lead to decreased energy efficiency and discharge capacity.[3]

Characterization of V2O5

A variety of analytical techniques are employed to characterize the structural, morphological, and functional properties of the synthesized V2O5.

  • X-ray Diffraction (XRD): To determine the crystalline phase and crystallite size.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of vanadium.

  • Electrochemical Measurements (Cyclic Voltammetry, Galvanostatic Charge-Discharge): To evaluate the performance in energy storage applications.

Conclusion

The sol-gel synthesis using this compound as a precursor is a powerful and versatile method for producing high-purity V2O5 materials with tunable properties. By carefully controlling the experimental parameters such as solvent, water-to-alkoxide ratio, and annealing temperature, researchers can tailor the morphology, crystallinity, and surface chemistry of the V2O5 to meet the specific demands of various applications. This technical guide provides a foundational understanding of the synthesis process, offering valuable insights for researchers and professionals working in materials science, catalysis, and drug development. Further research into the precise control of synthesis parameters will continue to unlock the full potential of V2O5 in advanced technologies.

References

Technical Guide: Solubility of Vanadium(V) Oxytripropoxide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vanadium(V) oxytripropoxide, with the chemical formula VO(OC₃H₇)₃, is an organometallic compound utilized as a precursor in the sol-gel process for producing vanadium oxide-based thin films and in catalysis.[1] Its solubility in organic solvents is a critical parameter for its application in solution-based processing techniques, including the synthesis of advanced materials and in the formulation of catalysts. Understanding its behavior in various organic media is essential for process optimization, reaction kinetics, and ensuring the homogeneity of resulting materials.

This technical guide provides a comprehensive overview of the available information on the solubility of this compound, outlines a general experimental protocol for its determination, and presents a logical workflow for solubility assessment.

Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. The majority of available information pertains to the closely related isomer, Vanadium(V) oxytriisopropoxide (VTIP), which is often used interchangeably in commercial contexts. While structurally similar, the solubility characteristics of these two compounds may differ.

The following table summarizes the qualitative solubility information available for Vanadium(V) oxytriisopropoxide, which may serve as a preliminary guide for solvent selection. Researchers are strongly advised to experimentally determine the solubility of this compound for their specific applications.

Table 1: Qualitative Solubility of Vanadium(V) Oxytriisopropoxide in Organic Solvents

SolventCommon AbbreviationQualitative Solubility
ToluenePhMeMiscible
Hexane-Miscible
IsopropanolIPAMiscible

Note: This data is for the isopropoxide isomer and should be used as an estimation for the propoxide variant with caution.

Factors Influencing Solubility

The solubility of metal alkoxides like this compound is influenced by several factors:

  • Polarity of the Solvent: The principle of "like dissolves like" is a primary determinant. The polarity of the solvent should ideally match that of the solute.

  • Temperature: Solubility is generally temperature-dependent, though the relationship is not always linear.

  • Purity of the Compound: Impurities can significantly affect solubility.

  • Moisture Content: this compound is sensitive to moisture and can hydrolyze, leading to the formation of less soluble vanadium oxide species.[2] Therefore, anhydrous solvents and inert atmosphere conditions are crucial for accurate solubility determination and for its use in moisture-sensitive applications.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of a moisture-sensitive compound like this compound. This method is based on the principle of preparing a saturated solution and then quantifying the dissolved solute.

4.1. Materials and Equipment

  • This compound (of known purity)

  • Anhydrous organic solvents of interest

  • Inert gas (e.g., Argon or Nitrogen)

  • Schlenk line or glovebox

  • Thermostatically controlled shaker or magnetic stirrer with heating/cooling capabilities

  • Analytical balance

  • Gas-tight syringes and needles

  • Centrifuge

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., ICP-OES for vanadium analysis, UV-Vis spectroscopy if the compound has a chromophore, or gravimetric analysis)

4.2. Procedure

  • Solvent Preparation: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent or passing through a column of activated alumina).

  • Sample Preparation (under inert atmosphere):

    • Add an excess amount of this compound to a pre-weighed, dry vial or Schlenk flask. The presence of excess solid is essential to ensure saturation.

    • Record the initial mass of the compound.

    • Using a gas-tight syringe, add a known volume or mass of the anhydrous solvent to the flask.

  • Equilibration:

    • Seal the flask and place it in a thermostatically controlled shaker or on a stirrer plate set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the solution becomes saturated.

  • Phase Separation:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • For finely dispersed solids, centrifugation of the sealed container may be necessary to achieve clear separation of the solid and liquid phases.

  • Sample Extraction:

    • Carefully extract a known volume of the clear supernatant (the saturated solution) using a pre-weighed, gas-tight syringe fitted with a filter needle to avoid transferring any solid particles.

  • Quantification:

    • Gravimetric Method: Dispense the extracted aliquot into a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas or under vacuum. The mass of the remaining residue corresponds to the amount of dissolved this compound.

    • Spectroscopic/Chromatographic Methods: Dilute the extracted aliquot to a known volume with the appropriate solvent. Analyze the concentration of vanadium using a pre-calibrated analytical instrument such as ICP-OES.

  • Calculation:

    • Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

4.3. Safety Precautions

  • This compound is moisture-sensitive and may be irritating to the skin and eyes.[2] Handle it in a well-ventilated area, preferably within a glovebox or under a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents are often flammable. Work away from ignition sources.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of an air- and moisture-sensitive compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start prep_compound Weigh excess This compound start->prep_compound Inert Atmosphere prep_solvent Add known volume of anhydrous solvent prep_compound->prep_solvent equilibrate Equilibrate at constant temperature with agitation (24-48h) prep_solvent->equilibrate settle Allow solid to settle equilibrate->settle centrifuge Centrifuge if necessary settle->centrifuge Optional extract Extract clear supernatant settle->extract centrifuge->extract quantify Quantify dissolved solute (Gravimetric/ICP-OES) extract->quantify calculate Calculate solubility quantify->calculate end End calculate->end

References

An In-depth Technical Guide to the Reactivity of Vanadium(V) Oxytripropoxide with Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of Vanadium(V) oxytripropoxide with water. The core of this reaction lies in hydrolysis and condensation processes, which are fundamental to the sol-gel synthesis of vanadium-based materials. This document details the reaction mechanisms, influencing factors, experimental protocols, and characterization of the resulting products, with a focus on providing actionable data and visualizations for research and development.

Introduction to this compound and its Reactivity

This compound, with the chemical formula OV(OC₃H₇)₃, is an organometallic compound where vanadium is in its +5 oxidation state. It serves as a key precursor in the synthesis of vanadium oxides, particularly vanadium pentoxide (V₂O₅), through the sol-gel process.[1] The reactivity of this compound is primarily dictated by its susceptibility to hydrolysis in the presence of water. This reaction initiates a cascade of condensation events, leading to the formation of a vanadium oxide network. The compound is sensitive to air and moisture, necessitating careful handling under inert conditions to maintain its reactivity.[2]

Reaction Mechanisms: Hydrolysis and Condensation

The reaction of this compound with water proceeds through two main stages: hydrolysis and condensation. These steps are the cornerstone of the sol-gel process for producing vanadium oxides.

Hydrolysis

In the initial step, the propoxide (-OC₃H₇) groups are progressively replaced by hydroxyl (-OH) groups upon reaction with water. This is a nucleophilic substitution reaction where water acts as the nucleophile. The overall hydrolysis reaction can be represented as:

OV(OC₃H₇)₃ + nH₂O → OV(OC₃H₇)₃₋ₙ(OH)ₙ + nC₃H₇OH

The extent of hydrolysis is controlled by the molar ratio of water to the alkoxide precursor.

Condensation

Following hydrolysis, the newly formed hydroxyl groups are reactive and can undergo condensation reactions to form V-O-V (oxo) bridges, releasing either water (water condensation) or propanol (alcohol condensation).

  • Water Condensation: V-OH + HO-V → V-O-V + H₂O

  • Alcohol Condensation: V-OC₃H₇ + HO-V → V-O-V + C₃H₇OH

These condensation reactions lead to the formation of oligomeric and polymeric species, which eventually form a three-dimensional vanadium oxide gel network.

The following diagram illustrates the general pathway from the precursor to the vanadium oxide gel.

G General Sol-Gel Pathway for this compound precursor This compound OV(OC₃H₇)₃ hydrolysis Hydrolysis + H₂O precursor->hydrolysis intermediate Hydrolyzed Intermediate OV(OC₃H₇)₃₋ₙ(OH)ₙ hydrolysis->intermediate condensation Condensation - H₂O or C₃H₇OH intermediate->condensation oligomers Oligomeric Species condensation->oligomers gel Vanadium Oxide Gel Network oligomers->gel

Caption: General sol-gel reaction pathway.

Factors Influencing the Reaction

The reactivity of this compound with water and the properties of the resulting vanadium oxide are highly dependent on several experimental parameters.

Water-to-Alkoxide Molar Ratio (h)

The molar ratio of water to this compound is a critical parameter that dictates the extent of hydrolysis and subsequent condensation.[3]

  • Low h values (h < 1): Incomplete hydrolysis occurs, leading to the formation of smaller, less condensed species.

  • Stoichiometric h values (h ≈ 1.5): Promotes the formation of a more cross-linked gel network.

  • High h values (h > 1.5): Rapid hydrolysis and condensation can lead to the precipitation of vanadium oxide particles rather than the formation of a homogeneous gel.[3]

Solvent

The choice of solvent plays a crucial role in controlling the reaction kinetics and the morphology of the final product. Alcohols such as ethanol and 2-propanol are commonly used. The solvent can influence the hydrolysis and condensation rates by affecting the solubility of the reactants and intermediates.[4]

pH and Catalysts

The pH of the reaction medium significantly affects the speciation of vanadium and the rates of hydrolysis and condensation.

  • Acidic conditions (low pH): In acidic solutions (pH < 2), the dioxovanadium(V) cation, [VO₂]⁺, is the predominant species.[5][6]

  • Weakly acidic to neutral conditions (pH 2-6): The decameric ion, [V₁₀O₂₈]⁶⁻, is the dominant species.[6]

  • Alkaline conditions (high pH): Tetrahedral vanadate species, HₙVO₄⁽³⁻ⁿ⁾⁻, are formed.[6]

Catalysts, such as acetylacetone, can be used to control the hydrolysis and condensation rates by chelating the vanadium precursor, thereby reducing its reactivity.

The following diagram illustrates the influence of various factors on the sol-gel process.

G Factors Influencing the Vanadium Alkoxide Sol-Gel Process cluster_precursor Precursor System cluster_reactants Reactants & Catalysts cluster_product Product Properties precursor This compound solvent Solvent (e.g., Ethanol, 2-Propanol) sol_gel Sol-Gel Process (Hydrolysis & Condensation) precursor->sol_gel solvent->sol_gel water Water (H₂O/Alkoxide Ratio) catalyst Catalyst/Modifier (e.g., Acetylacetone, pH) water->sol_gel catalyst->sol_gel morphology Morphology sol_gel->morphology structure Crystalline Structure sol_gel->structure properties Physicochemical Properties sol_gel->properties

Caption: Influencing factors in the sol-gel process.

Quantitative Data

While specific kinetic and thermodynamic data for the hydrolysis of this compound are not extensively reported, general trends for transition metal alkoxides can be considered. The hydrolysis and condensation reactions are generally exothermic.

Table 1: Experimental Parameters and their Effects on Vanadium Oxide Product

ParameterVariationEffect on Reaction and ProductReference(s)
Water/Alkoxide Molar Ratio (h) Low (< 1.5) to High (> 1.5)Controls the degree of hydrolysis and condensation, affecting gelation time and network structure. High ratios can lead to precipitation.[3]
Solvent Ethanol vs. 2-PropanolInfluences nucleation and growth rate of V₂O₅ crystals, affecting crystal facet exposure and surface area.[4]
pH Acidic to AlkalineDetermines the dominant vanadium species in solution, which in turn dictates the structure of the resulting oxide.[6]
Annealing Temperature Increasing TemperaturePromotes crystallization of the amorphous gel into V₂O₅ and can lead to changes in morphology.[7]

Experimental Protocols

The following are representative experimental protocols for the synthesis of vanadium oxides from this compound.

Protocol for Vanadium Oxide Xerogel Synthesis

This protocol is adapted from the synthesis of V₂O₅ nanostructures.[4]

  • Preparation of the Precursor Solution:

    • In a dry, inert atmosphere (e.g., a glovebox), mix 0.3 mL of this compound with 1 mL of a suitable alcohol (e.g., ethanol or 2-propanol).

    • Add 0.01 mL of acetylacetone as a catalyst.

    • Stir the solution for 30 minutes at room temperature.

  • Hydrolysis:

    • Add a controlled amount of deionized water (e.g., 0.5 mL for an h ratio > 1) to the precursor solution while stirring.

  • Gelation and Aging:

    • Continue stirring for a specified period (e.g., 2 hours).

    • Age the resulting sol at a constant temperature (e.g., 50 °C) for an extended period (e.g., 48 hours) in a sealed container to allow for gel formation.

  • Drying:

    • Dry the gel at a moderate temperature (e.g., 60-80 °C) to remove the solvent and form a xerogel.

  • Calcination (Optional):

    • To obtain crystalline V₂O₅, anneal the xerogel at a high temperature (e.g., 500-600 °C) for several hours.

Protocol for Vanadium Oxide Aerogel Synthesis

This protocol is adapted from the synthesis of vanadate aerogels using a similar precursor, vanadyl triisopropoxide.[8]

  • Sol Preparation:

    • Mix this compound with an acetone/water solution. A typical molar ratio is 1:30:15 for VO(OC₃H₇)₃:H₂O:acetone.

    • Stir the mixture vigorously to initiate hydrolysis and condensation.

  • Gelation:

    • Allow the sol to age in a sealed container until a wet gel is formed.

  • Supercritical Drying:

    • Exchange the solvent in the wet gel with liquid CO₂.

    • Heat the system above the critical temperature and pressure of CO₂ (31.1 °C and 73.8 bar).

    • Slowly vent the supercritical CO₂ to obtain a highly porous aerogel.

The following diagram outlines a typical experimental workflow for the sol-gel synthesis of vanadium oxide.

G Experimental Workflow for Vanadium Oxide Sol-Gel Synthesis start Start mix Mix Precursor, Solvent, and Catalyst start->mix hydrolyze Add Water for Hydrolysis mix->hydrolyze age Age the Sol to Form a Gel hydrolyze->age dry Dry the Gel (e.g., ambient or supercritical) age->dry characterize1 Characterize Amorphous Gel dry->characterize1 calcine Calcine the Gel characterize1->calcine end End characterize1->end (if amorphous product is desired) characterize2 Characterize Crystalline Oxide calcine->characterize2 characterize2->end

Caption: Sol-gel synthesis workflow.

Characterization of the Reaction

The progress of the hydrolysis and condensation reactions, as well as the structure of the resulting vanadium oxide, can be monitored and characterized using various spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present during the sol-gel process.

  • V=O stretching: A strong band around 1010-1020 cm⁻¹ is characteristic of the vanadyl group in V₂O₅.

  • V-O-V stretching: Bands in the range of 750-850 cm⁻¹ and around 500-600 cm⁻¹ are attributed to the asymmetric and symmetric stretching of V-O-V bridges, respectively.

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ indicates the presence of hydroxyl groups and adsorbed water.

Raman Spectroscopy

Raman spectroscopy provides complementary information about the structure of the vanadium oxide network.

  • V=O stretching: A sharp and intense peak is typically observed around 995 cm⁻¹.

  • V-O-V stretching and bending modes: Multiple peaks in the 100-700 cm⁻¹ region correspond to various vibrations of the V-O-V network. The peak around 145 cm⁻¹ is a characteristic lattice vibration of layered V₂O₅.[9]

⁵¹V Nuclear Magnetic Resonance (NMR) Spectroscopy

⁵¹V NMR is highly sensitive to the local environment of the vanadium nucleus and can be used to identify different vanadium species in solution and in the solid state. The chemical shifts are indicative of the coordination number and the nature of the ligands.[10] Vanadium(V) is NMR active, while paramagnetic V(IV) species are typically not observed in high-resolution NMR.[10]

Table 2: Spectroscopic Data for Vanadium Oxides

TechniqueWavenumber/Chemical ShiftAssignmentReference(s)
FTIR ~1020 cm⁻¹V=O stretching[7]
~830 cm⁻¹V-O-V asymmetric stretching[7]
~550 cm⁻¹V-O-V symmetric stretching[7]
3200-3600 cm⁻¹O-H stretching (water and hydroxyls)[7]
Raman ~995 cm⁻¹V=O stretching[9]
~700 cm⁻¹V-O-V stretching[9]
~145 cm⁻¹Layered V₂O₅ lattice vibration[9]
⁵¹V NMR Varies widelyDifferent vanadium species (e.g., monomeric, decameric)[10]

Conclusion

The reaction of this compound with water is a versatile and controllable process that is central to the sol-gel synthesis of advanced vanadium oxide materials. A thorough understanding of the hydrolysis and condensation mechanisms, as well as the influence of key experimental parameters, is essential for tailoring the properties of the final product for specific applications in catalysis, energy storage, and electronics. The experimental protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and scientists working in these fields.

References

Technical Guide: Determination of Vanadium Oxidation State in Vanadium(V) Oxytripropoxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document elucidates the methodology for determining the oxidation state of the central vanadium atom in the organometallic compound Vanadium(V) oxytripropoxide.

Introduction to this compound

This compound, also known as vanadium(V) tripropoxide oxide, is an organovanadium compound with the chemical formula C₉H₂₁O₄V.[1][2] Its linear formula is represented as OV(OC₃H₇)₃.[3] This compound serves as a precursor in various chemical syntheses, including the preparation of composite film electrodes and vanadium-based materials.[1][4] Understanding the electronic state of the vanadium center is crucial for predicting its reactivity and behavior in these applications.

Determination of Oxidation State

The oxidation state of vanadium in this compound is +5 . This can be determined through two primary methods: analysis of the chemical nomenclature and calculation based on the charges of the constituent ligands. A related compound, Vanadium(V) oxytriisopropoxide, also explicitly shows vanadium in the +5 oxidation state.[5]

Analysis via IUPAC Nomenclature

In organometallic chemistry, the IUPAC naming convention for a metal complex explicitly states the oxidation state of the central metal atom using a Roman numeral in parentheses.

  • Compound Name: this compound

  • Indicated Oxidation State: The "(V)" directly signifies that the vanadium atom exists in the +5 oxidation state .

This nomenclature provides a direct and unambiguous determination of the metal's electronic state.

Calculation from Ligand Charges

The oxidation state can be calculated by considering the formal charges of the ligands attached to the central vanadium atom. The overall charge of the this compound molecule is neutral (zero). The compound consists of one oxo ligand and three propoxide ligands.

Ligand ComponentChemical FormulaQuantityFormal Charge of Each LigandTotal Charge Contribution
Oxo LigandO²⁻1-2-2
Propoxide LigandCH₃CH₂CH₂O⁻3-1-3
Total Ligand Charge -5

To maintain charge neutrality for the entire molecule, the vanadium atom must balance the total negative charge from the ligands.

Let X be the oxidation state of Vanadium:

X+(TotalLigandCharge)=0X + (Total,Ligand,Charge) = 0X+(TotalLigandCharge)=0
X+(2)+(3×1)=0X + (-2) + (3 \times -1) = 0X+(−2)+(3×−1)=0
X5=0X - 5 = 0X−5=0
X=+5X = +5X=+5

This calculation confirms that the oxidation state of vanadium is +5 .

Visualization of Charge Relationship

The logical relationship for determining the oxidation state based on ligand contributions can be visualized as a workflow. The following diagram illustrates how the charges of the individual ligands sum up, necessitating a +5 state on the vanadium atom to achieve a neutral molecule.

G cluster_ligands Ligand Contributions cluster_sum Total Charge Calculation cluster_result Result O Oxo Ligand (O²⁻) Charge: -2 Total_Ligand_Charge Total Ligand Charge -2 + 3(-1) = -5 O->Total_Ligand_Charge PrO1 Propoxide 1 (PrO⁻) Charge: -1 PrO1->Total_Ligand_Charge PrO2 Propoxide 2 (PrO⁻) Charge: -1 PrO2->Total_Ligand_Charge PrO3 Propoxide 3 (PrO⁻) Charge: -1 PrO3->Total_Ligand_Charge Molecule Overall Molecule VO(OPr)₃ Net Charge: 0 Total_Ligand_Charge->Molecule V_State Vanadium Oxidation State (V) Charge: X V_State->Molecule Result Conclusion: X + (-5) = 0 ∴ Vanadium is +5 Molecule->Result To balance charge

Caption: Workflow for calculating Vanadium's +5 oxidation state.

Conclusion

Both the formal nomenclature and a systematic calculation based on ligand charges unequivocally establish that the oxidation state of vanadium in this compound is +5 . This high oxidation state influences the compound's electrophilicity and its utility as a precursor in oxidation catalysis and materials science.

References

Methodological & Application

Application Notes and Protocols: Vanadium(V) Oxytripropoxide as a Catalyst Precursor in Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Vanadium(V) oxytripropoxide, VO(OPr)₃, as a versatile and effective precursor for generating active catalysts in various oxidation reactions critical to organic synthesis and drug development. This compound is a valuable starting material for both homogeneous and heterogeneous catalysis, enabling reactions such as the epoxidation of alkenes and the oxidation of sulfides to sulfoxides.[1][2]

Introduction

Vanadium compounds are well-established catalysts for a variety of oxidation processes.[3][4][5] this compound, a readily available alkoxide, serves as a convenient and efficient precursor to catalytically active vanadium species.[2][5] Its high reactivity and solubility in organic solvents allow for the facile in-situ generation of catalysts.[4][5] The catalytic cycle often involves the formation of high-valent peroxo-vanadium species, which act as the primary oxidizing agents.[2] This document provides detailed protocols for catalyst preparation and application in two key oxidation reactions: the epoxidation of cyclohexene and the sulfoxidation of thioanisole.

Data Presentation

The following table summarizes typical quantitative data for oxidation reactions catalyzed by vanadium species derived from precursors like this compound. These values are representative and can vary based on specific reaction conditions, ligands, and supports used.

SubstrateOxidantCatalyst SystemConversion (%)Selectivity (%)ProductReference
Cyclohexenetert-Butyl hydroperoxide (TBHP)Vanadium complex on Montmorillonite K-10~20~70Cyclohexene oxide[3]
Cyclohexenetert-Butyl hydroperoxide (TBHP)VO₂-SiO₂2184Cyclohexene oxide[6]
ThioanisoleHydrogen Peroxide (H₂O₂)Monomeric salan-type vanadium complexesHighUp to 100Thioanisole sulfoxide[1]
Methyl Phenyl SulfideHydrogen Peroxide (H₂O₂)Poly(vanadium oxide)-based MOFs>99Up to 97Methyl phenyl sulfoxide[7]

Experimental Protocols

Protocol 1: Epoxidation of Cyclohexene using a Heterogeneous Catalyst Derived from a Vanadium Precursor

This protocol describes the preparation of a supported vanadium catalyst and its use in the epoxidation of cyclohexene. While the example uses vanadyl acetylacetonate (VO(acac)₂), this compound can be used as a precursor to generate similar supported catalysts through impregnation and calcination.

1. Catalyst Preparation (Impregnation Method Adaptation):

  • Support Preparation: Dry Montmorillonite K-10 clay at 110°C for several hours to remove adsorbed water.[3]

  • Impregnation: Prepare a solution of this compound in a dry, inert solvent such as toluene.

  • Slurry Formation: Add the dried Montmorillonite K-10 support to the vanadium precursor solution to form a slurry.

  • Stirring: Stir the slurry under an inert atmosphere (e.g., nitrogen) for 18-24 hours at room temperature to ensure even deposition of the precursor.[3]

  • Filtration and Washing: Filter the solid catalyst and wash with hot toluene and ethanol to remove any unreacted precursor.[3]

  • Drying and Calcination: Dry the catalyst in an oven and then calcine at an elevated temperature (e.g., 400-500°C) to convert the precursor to vanadium oxide species on the support.

2. Catalytic Epoxidation Reaction:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, add the prepared heterogeneous vanadium catalyst to toluene.

  • Addition of Reactants: Add cyclohexene (substrate) to the flask, followed by the dropwise addition of tert-butyl hydroperoxide (TBHP) as the oxidant. A typical molar ratio of substrate to oxidant is 1:2.[3]

  • Reaction Conditions: Heat the reaction mixture to 60-70°C and stir vigorously.[3]

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the solid catalyst. The filtrate contains the product, cyclohexene oxide, which can be purified by distillation or chromatography.

Protocol 2: Homogeneous Catalytic Sulfoxidation of Thioanisole

This protocol outlines the use of a homogeneous vanadium catalyst, generated in situ from this compound, for the selective oxidation of thioanisole to its corresponding sulfoxide.

1. Catalyst Formation (In-situ):

  • In a glass reaction vessel, dissolve this compound (as the catalyst precursor) and any desired ligand (e.g., a Salan-type ligand for enhanced selectivity) in a suitable solvent like acetonitrile.[1]

2. Sulfoxidation Reaction:

  • Reactant Addition: To the catalyst solution, add thioanisole (substrate).

  • Oxidant Addition: Slowly add an aqueous solution of hydrogen peroxide (H₂O₂) to the reaction mixture under vigorous stirring at a constant temperature.[1]

  • Reaction Monitoring: Withdraw samples periodically to monitor the conversion of the sulfide and the formation of the sulfoxide and any over-oxidized sulfone product using High-Performance Liquid Chromatography (HPLC).[1]

  • Product Isolation: Once the reaction reaches the desired conversion, the reaction can be quenched, and the product can be extracted using an appropriate organic solvent. The solvent is then removed under reduced pressure to yield the crude sulfoxide, which can be further purified by column chromatography.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_catalyst_prep Catalyst Preparation (Heterogeneous) cluster_reaction Oxidation Reaction precursor This compound impregnation Impregnation in Solvent precursor->impregnation support Support (e.g., MMT-K10) support->impregnation filtration Filtration & Washing impregnation->filtration calcination Drying & Calcination filtration->calcination catalyst Heterogeneous V-Catalyst calcination->catalyst reaction_vessel Reaction catalyst->reaction_vessel Catalyst substrate Substrate (e.g., Alkene) substrate->reaction_vessel oxidant Oxidant (e.g., TBHP) oxidant->reaction_vessel product Oxidized Product reaction_vessel->product

Caption: Experimental workflow for heterogeneous catalyst preparation and application.

Catalytic Cycle Diagram

catalytic_cycle V5_prec V(V)-Precursor V5_spec Active V(V) Species V5_prec->V5_spec Activation peroxo V(V)-Peroxo Complex V5_spec->peroxo + Oxidant V5_post V(V)-Oxo Species peroxo->V5_post + Substrate - Product product Product peroxo->product V5_post->V5_spec Regeneration ROH ROH V5_post->ROH substrate Substrate substrate->peroxo oxidant Oxidant (ROOH) oxidant->peroxo

Caption: Simplified catalytic cycle for vanadium-catalyzed oxidation.

References

Application Notes and Protocols: Chemical Vapor Deposition (CVD) with Vanadium(V) Oxytripropoxide Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical vapor deposition (CVD) of vanadium oxide thin films using Vanadium(V) oxytripropoxide as a precursor. Detailed protocols, performance data for various applications, and insights into the biological interactions of vanadium compounds are presented to guide researchers in materials science and drug development.

Introduction to Vanadium Oxide CVD

Chemical vapor deposition is a versatile technique for depositing high-quality, uniform thin films of various materials, including metal oxides.[1] this compound, specifically Vanadium(V) oxytriisopropoxide (VOTP), is a widely used liquid organometallic precursor for the CVD of vanadium oxide films.[2][3][4][5][6] Its volatility and reactivity make it suitable for producing vanadium-based thin films, oxides, and coatings for a range of applications in electronics, catalysis, and energy storage.[2][3][4] The use of metal alkoxide precursors like VOTP in CVD can eliminate corrosive halogens from the deposition process.[7]

The general principle of CVD involves the introduction of precursor vapors into a reaction chamber where they decompose and react on a heated substrate to form a solid film.[7] In the case of VOTP, it serves as a source for vanadium to form various vanadium oxide phases (e.g., VO₂, V₂O₅) on the substrate.[8] The specific phase and morphology of the deposited film can be controlled by adjusting process parameters such as temperature, pressure, and the ratio of precursor to an oxidizing agent like oxygen.[9]

Applications and Performance Data

Vanadium oxide thin films grown by CVD from this compound exhibit properties that make them suitable for a variety of applications.

Energy Storage: Lithium-Ion Batteries

Vanadium pentoxide (V₂O₅) is a promising cathode material for lithium-ion batteries due to its layered structure that facilitates the intercalation of lithium ions.[10] CVD-grown V₂O₅ films have shown excellent electrochemical performance.

PropertyValueConditionsReference
Specific Energy Density1137 Wh kg⁻¹-[10]
Specific Capacity1682 C g⁻¹-[10]
Discharge Capacity115 mAh g⁻¹C/23 rate, 3.8-2.8 V potential range, films grown on stainless steel and heat-treated at 350°C[10]
Reversible Capacity≈250 mAh g⁻¹Cycled between 3.8 and 2.2 V[11]
High Reversible Capacity≈410 mAh g⁻¹-[11]
Catalysis

Supported vanadium oxide catalysts are crucial in various industrial oxidation reactions.[12][13] The catalytic activity is attributed to the surface vanadia species.[12] While specific quantitative data for CVD films from VOTP is limited in the initial search, the general application lies in oxidation reactions. Vanadium oxide films can act as catalysts for reactions such as the oxidation of hydrocarbons.[14]

ApplicationReactantsProductsReference
Hydrocarbon Oxidatione.g., Methanole.g., Formaldehyde[14]
Oxidative DesulfurizationSulfur-containing compounds in petrochemicalsOxidized sulfur compounds[14]
Sulfuric Acid Production (Contact Process)Sulfur dioxide (SO₂)Sulfur trioxide (SO₃)[14]
Electronics and Sensors

The tunable electrical and optical properties of vanadium oxide films make them ideal for applications in sensors and electronic devices.[14] Vanadium oxides are n-type semiconductors and can be used in chemoresistive gas sensors for detecting both oxidizing and reducing gases.[15]

ApplicationTarget AnalytePerformance MetricValueReference
Gas SensorAmmonia (NH₃)Sensitivity12% towards 640 ppb[1]
Gas SensorAmmonia (NH₃)Limit of Detection160 ppb[1]
Gas SensorNitrogen Dioxide (NO₂)Sensitivity23 towards 20 ppm[1]
Gas SensorNitrogen Dioxide (NO₂)Limit of Detection4 ppm[1]
Gas SensorEthanolSensitivity1.25 towards 500 ppm[1]
Gas SensorHydrogenSensitivity23% towards 300 ppm[1]
Gas SensorMethaneSensitivity23% towards 3000 ppm[1]
Gas SensorXyleneSensitivity2.3 towards 100 ppm[1]
Gas SensorPropaneSensitivity20% towards 3000 ppm[1]

Experimental Protocols

The following are generalized protocols for the deposition of vanadium oxide thin films using this compound in a CVD system. Specific parameters will need to be optimized based on the desired film properties and the specific CVD reactor configuration.

Precursor Handling and Safety

Vanadium(V) oxytriisopropoxide is a flammable liquid and is sensitive to air and moisture.[16] It should be handled under an inert atmosphere (e.g., nitrogen or argon).[16] Appropriate personal protective equipment, including gloves and safety glasses, should be worn.

Precursor Properties:

PropertyValueReference
Linear FormulaOV(OCH(CH₃)₂)₃[17]
CAS Number5588-84-1[17]
Molecular Weight244.20[17]
Boiling Point80-82 °C at 2 mmHg[17]
Density1.035 g/mL at 25 °C[17]

CVD Process Workflow

CVD_Workflow cluster_prep Preparation cluster_cvd CVD Process cluster_post Post-Deposition sub_prep Substrate Preparation (e.g., Cleaning) pump_down Evacuate Chamber sub_prep->pump_down precursor_prep Precursor Loading (this compound) precursor_prep->pump_down heating Heat Substrate & Precursor pump_down->heating gas_flow Introduce Carrier Gas & O₂ heating->gas_flow deposition Deposition gas_flow->deposition cooling Cool Down deposition->cooling annealing Annealing (optional) cooling->annealing characterization Characterization (XRD, SEM, etc.) annealing->characterization

A generalized workflow for the CVD of vanadium oxide thin films.
Detailed Experimental Protocol for V₂O₅ Thin Film Deposition

This protocol is a composite based on typical parameters found in the literature for the CVD of V₂O₅ films.[10][11]

  • Substrate Preparation:

    • Clean the desired substrate (e.g., stainless steel, glass, silicon) ultrasonically in a sequence of acetone, isopropanol, and deionized water.

    • Dry the substrate with a stream of nitrogen gas.

  • CVD System Setup:

    • Place the cleaned substrate in the center of the cold-wall CVD reactor.

    • Load the Vanadium(V) oxytriisopropoxide precursor into a bubbler.

    • Evacuate the reaction chamber to a base pressure of typically less than 10⁻³ Pa.

  • Deposition Process:

    • Heat the substrate to the desired deposition temperature (e.g., 300 °C).[10]

    • Heat the precursor bubbler to a temperature that provides sufficient vapor pressure (e.g., 70-100 °C).

    • Introduce a carrier gas (e.g., argon or nitrogen) through the bubbler to transport the precursor vapor into the reaction chamber.

    • Introduce oxygen (O₂) as a reactant gas into the chamber at a controlled flow rate (e.g., 100 sccm).[10]

    • Maintain the total pressure inside the chamber at the desired level (e.g., 2400 Pa).[10]

    • Continue the deposition for the desired amount of time to achieve the target film thickness (e.g., to obtain a 240 nm thick film).[10]

  • Post-Deposition:

    • After deposition, stop the precursor and oxygen flow and cool the substrate to room temperature under a flow of inert gas.

    • If a crystalline film is desired and the as-deposited film is amorphous, perform a post-deposition annealing step (e.g., at 500 °C in air).[11]

  • Characterization:

    • Analyze the crystal structure of the deposited films using X-ray diffraction (XRD).

    • Examine the surface morphology and thickness using scanning electron microscopy (SEM) and atomic force microscopy (AFM).

    • Determine the elemental composition and oxidation states using X-ray photoelectron spectroscopy (XPS).

Relevance for Drug Development Professionals: Biological Interactions of Vanadium Compounds

Vanadium compounds, including vanadium oxides, have been shown to interact with various cellular signaling pathways, making them of interest for therapeutic applications, including as potential anticancer agents.[2][18]

Induction of Reactive Oxygen Species (ROS)

Vanadium compounds can induce the formation of reactive oxygen species (ROS) within cells.[19] This can occur through Fenton-like reactions and by participating in redox cycles.[19] The generation of ROS can lead to oxidative stress, which can damage cellular components like lipids, proteins, and DNA, and ultimately trigger apoptosis (programmed cell death).[18]

ROS_Generation V5 Vanadium (V⁵⁺) V4 Vanadium (V⁴⁺) V5->V4 Reduction by GSH, NAD(P)H V4->V5 Re-oxidation O2_minus Superoxide (O₂⁻) V4->O2_minus generates OH_radical Hydroxyl Radical (•OH) V4->OH_radical Fenton-like reaction with H₂O₂ GSH Glutathione (GSH) NADH NAD(P)H H2O2 Hydrogen Peroxide (H₂O₂) O2_minus->H2O2 CellularDamage Cellular Damage (Lipids, Proteins, DNA) OH_radical->CellularDamage

Simplified pathway of ROS generation by vanadium compounds.
Interaction with Cellular Signaling Pathways

Vanadium compounds can modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

  • MAPK/ERK Pathway: Vanadium compounds have been shown to activate the MAPK/ERK signaling pathway, which can lead to cell cycle arrest and apoptosis in cancer cells.[7][18]

  • PI3K/Akt Pathway: The PI3K/Akt pathway is crucial for cell survival. Vanadium compounds can stimulate this pathway, which may contribute to their insulin-mimetic effects.[10][17] In the context of cancer, modulation of this pathway can lead to a decrease in cancer cell viability.[7]

Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway cluster_cellular_response Cellular Response Vanadium Vanadium Compounds Ras Ras Vanadium->Ras PI3K PI3K Vanadium->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest Apoptosis Apoptosis ERK->Apoptosis Akt Akt PI3K->Akt Akt->Apoptosis inhibition/activation depending on context CellSurvival Cell Survival Akt->CellSurvival

Influence of vanadium compounds on MAPK/ERK and PI3K/Akt pathways.

The ability of vanadium oxide thin films, potentially fabricated via CVD, to release vanadium ions or interact directly with cells could, therefore, have significant biological effects. This opens avenues for research into the use of such materials in drug delivery systems, as coatings for medical implants to modulate cellular responses, or as platforms for studying the biological activity of vanadium compounds in a controlled manner.

Conclusion

The chemical vapor deposition of vanadium oxide thin films using this compound is a robust method for producing materials with tailored properties for a range of applications. For materials scientists, the control over deposition parameters allows for the fine-tuning of film characteristics for use in energy storage, catalysis, and electronics. For drug development professionals, the biological activity of vanadium compounds, particularly their interaction with key cellular signaling pathways, suggests the potential for innovative therapeutic strategies and biomedical applications of vanadium oxide-based materials. Further research is warranted to fully elucidate the detailed mechanisms of action and to optimize the performance of these materials in their respective fields.

References

Application Note: Atomic Layer Deposition of Vanadyl Oxytripropoxide for Vanadium Oxide Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vanadium oxides are a versatile class of materials with a diverse range of applications stemming from their rich phase diagram and associated electronic and optical properties. Thin films of vanadium oxides are of particular interest for applications such as microbolometers, smart windows, and as cathode materials in lithium-ion batteries.[1][2] Atomic Layer Deposition (ALD) is an ideal technique for depositing high-quality, conformal, and thickness-controlled vanadium oxide thin films.[1][2] This application note details the use of Vanadium(V) oxytripropoxide (VTOP) as a precursor for the ALD of vanadium oxide thin films. This compound, a liquid organometallic compound, is an effective precursor for creating vanadium-based thin films due to its volatility and reactivity.[3]

Experimental Data Summary

The following tables summarize the key experimental parameters and results for the ALD of vanadium oxide using this compound and various co-reactants.

Table 1: Precursor and Deposition Parameters

ParameterValueNotes
PrecursorThis compound (VTOP)Also referred to as Vanadium(V) oxytriisopropoxide (VTIP).[4]
Precursor StateLiquid at room temperature.[2]-
Precursor Temperature60 °CTo increase vapor pressure to approximately 0.63 Torr.[4]
Co-reactantsWater (H₂O), Ozone (O₃), Oxygen Plasma (O₂)Water is a common co-reactant for thermal ALD.[2][4] Ozone and oxygen plasma are used in thermal and plasma-enhanced ALD (PE-ALD), respectively.[2][5]
SubstratesSilicon (Si), Silicon Dioxide (SiO₂), Titanium Nitride (TiN), Platinum (Pt)The choice of substrate can influence the crystallization behavior of the deposited film.[6]
Deposition Temperature50 - 200 °CA stable ALD window is typically observed in this range.[5] Above 200°C, thermal decomposition of the precursor can lead to chemical vapor deposition (CVD)-like growth.[5]

Table 2: Growth Characteristics and Film Properties

Co-reactantDeposition Temperature (°C)Growth per Cycle (Å/cycle)Film CompositionFilm Properties
Water (H₂O)150~0.2 - 0.32Amorphous V₂O₅ (as-deposited)Can be crystallized to V₂O₅ or other phases with post-deposition annealing.[4][5][7] Films may have some carbon contamination.[2][5]
Ozone (O₃)170 - 1850.027Crystalline V₂O₅ (as-deposited)Pure-phase with enhanced (001) orientation.[2]
Oxygen Plasma (O₂)50 - 200~0.7Crystalline V₂O₅ (at 150 °C)Results in pure films with low carbon contamination.[2][5]

Experimental Protocols

Precursor Handling and System Preparation
  • Precursor Installation: this compound is sensitive to air and moisture and should be handled under an inert atmosphere (e.g., in a glovebox).[3] The precursor is typically loaded into a stainless steel bubbler or cylinder which is then connected to the ALD reactor's precursor delivery line.

  • System Purge: The ALD reactor and precursor lines must be thoroughly purged with a high-purity inert gas (e.g., nitrogen or argon) to remove any residual moisture and oxygen.

  • Precursor Heating: The VTOP container should be heated to 60 °C to achieve a sufficient vapor pressure for deposition.[4] The delivery lines should also be heated to a temperature slightly above the precursor temperature to prevent condensation.

Atomic Layer Deposition Cycle

The ALD process for vanadium oxide using VTOP and a co-reactant consists of a four-step cycle that is repeated to achieve the desired film thickness. The following is a typical thermal ALD cycle using water as the co-reactant:

  • VTOP Pulse: A pulse of VTOP vapor is introduced into the reaction chamber. The VTOP molecules react with the hydroxyl groups (-OH) on the substrate surface in a self-limiting manner.

  • Inert Gas Purge: The reaction chamber is purged with an inert gas to remove any unreacted VTOP molecules and gaseous byproducts.

  • Water Pulse: A pulse of water vapor is introduced into the chamber. The water molecules react with the surface-bound vanadium precursor species, leading to the formation of vanadium oxide and regenerating the hydroxylated surface for the next cycle.

  • Inert Gas Purge: The chamber is again purged with an inert gas to remove unreacted water and any gaseous byproducts.

This cycle is repeated until the desired film thickness is achieved. For plasma-enhanced ALD (PE-ALD), the water pulse is replaced with an oxygen plasma step.

Visualizations

ALD_Cycle Thermal ALD Cycle for Vanadium Oxide using VTOP and Water cluster_workflow Experimental Workflow Step1 Step 1: VTOP Pulse Step2 Step 2: Inert Gas Purge Step1->Step2 Self-limiting reaction Step3 Step 3: Water Pulse Step2->Step3 Remove excess precursor Step4 Step 4: Inert Gas Purge Step3->Step4 Surface reaction Step4->Step1 Remove byproducts, cycle repeats

Caption: Thermal ALD Cycle for Vanadium Oxide.

Applications

Vanadium oxide thin films deposited by ALD using this compound have shown promise in a variety of applications:

  • Microbolometers: The high Temperature Coefficient of Resistance (TCR) of ALD-grown V₂O₅ films makes them suitable for use in uncooled infrared detectors.[4]

  • Energy Storage: The layered structure of V₂O₅ is advantageous for intercalation, making it a promising cathode material for thin-film lithium-ion batteries.[1]

  • Smart Windows: Certain phases of vanadium oxide, such as VO₂, exhibit a thermochromic metal-insulator transition, which can be utilized in energy-efficient smart windows.[1] While VTOP primarily yields V₂O₅, post-deposition annealing can be used to obtain other vanadium oxide phases.

Conclusion

The atomic layer deposition of vanadium oxide using this compound is a robust and versatile method for producing high-quality thin films with precise thickness control. By selecting the appropriate co-reactant and deposition conditions, the composition and properties of the resulting films can be tailored for specific applications in electronics and energy storage. The detailed protocols and data presented in this application note provide a solid foundation for researchers and scientists to develop and optimize their vanadium oxide ALD processes.

References

Application Notes and Protocols for Electrochromic Thin Films using Vanadium(V) Oxytripropoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the fabrication of electrochromic thin films using Vanadium(V) oxytripropoxide as a precursor. The methodologies outlined are based on sol-gel chemistry coupled with spin-coating or dip-coating deposition techniques.

Introduction

Vanadium pentoxide (V₂O₅) is a well-studied electrochromic material known for its multi-color transitions (yellow ↔ green ↔ blue) and high charge storage capacity.[1] These properties make it a promising candidate for applications such as smart windows, displays, and sensors. The sol-gel process, utilizing metal alkoxide precursors like this compound, offers a versatile and cost-effective route to produce high-quality, uniform V₂O₅ thin films. The properties of the resulting films are highly dependent on the synthesis conditions, including precursor concentration, deposition method, and post-deposition annealing temperature.[2][3]

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of Vanadium Oxide Precursor Solution

This protocol describes the preparation of a vanadium oxide sol-gel solution from this compound.

Materials:

  • This compound (VO(O-n-Pr)₃)

  • Anhydrous isopropanol

  • Acetylacetone (AcAc) (optional, as a stabilizer)[4]

  • Glacial acetic acid (optional, as a catalyst)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Schlenk line or glovebox

Procedure:

  • In an inert atmosphere (glovebox or Schlenk line), add a measured volume of anhydrous isopropanol to a clean, dry flask.

  • While stirring vigorously, slowly add this compound to the isopropanol. A typical concentration is in the range of 0.1 to 0.5 M.

  • (Optional) To stabilize the sol and prevent premature gelation, add acetylacetone in a 1:1 molar ratio with the vanadium precursor.

  • (Optional) To catalyze the hydrolysis and condensation reactions, a small amount of glacial acetic acid can be added.

  • Continue stirring the mixture at room temperature for a minimum of 30 minutes to ensure a homogeneous solution. The resulting sol should be clear and yellowish.

  • The sol can be aged for a period ranging from a few hours to several days at room temperature to control the viscosity and the size of the polymeric species.

Protocol 2: Thin Film Deposition by Spin-Coating

This protocol details the deposition of the vanadium oxide sol onto a substrate using a spin coater.

Materials and Equipment:

  • Vanadium oxide precursor sol (from Protocol 2.1)

  • Substrates (e.g., ITO-coated glass, FTO-coated glass)

  • Spin coater

  • Piranha solution or other suitable cleaning agents

  • Deionized water

  • Nitrogen gas gun

Procedure:

  • Thoroughly clean the substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen gas.

  • Place the cleaned substrate on the chuck of the spin coater.

  • Dispense a sufficient amount of the vanadium oxide sol onto the center of the substrate to cover the entire surface.

  • Spin the substrate at a speed of 2500-3000 rpm for 60 seconds.[5] This will spread the sol evenly and evaporate the solvent.

  • The as-deposited film will be a gel-like layer.

  • For thicker films, the deposition process can be repeated, with a drying step (e.g., on a hotplate at 100-150°C for 10 minutes) between each layer.

Protocol 3: Thin Film Deposition by Dip-Coating

This protocol describes an alternative deposition method using a dip coater.

Materials and Equipment:

  • Vanadium oxide precursor sol (from Protocol 2.1)

  • Substrates (e.g., ITO-coated glass)

  • Dip coater

  • Cleaning agents as in Protocol 2.2

Procedure:

  • Clean the substrates as described in Protocol 2.2.

  • Mount the substrate onto the arm of the dip coater.

  • Immerse the substrate into the vanadium oxide sol at a constant speed.

  • Allow the substrate to remain in the solution for a dwell time of 1-2 minutes to ensure complete wetting.[6]

  • Withdraw the substrate from the sol at a constant, controlled speed. The withdrawal speed is a critical parameter that determines the film thickness; typical speeds range from 1 to 10 mm/min.[7]

  • The as-deposited film is then dried.

Protocol 4: Post-Deposition Annealing

This protocol outlines the heat treatment process to convert the gel film into a crystalline V₂O₅ film.

Materials and Equipment:

  • As-deposited vanadium oxide thin films

  • Tube furnace or muffle furnace

Procedure:

  • Place the substrates with the as-deposited films into a furnace.

  • Heat the films in an air or oxygen atmosphere.[3]

  • The annealing temperature significantly influences the film's crystallinity and electrochromic performance. A temperature range of 200-400°C is generally found to be optimal.[2][3][8]

    • Annealing at lower temperatures (e.g., 200°C) can lead to high optical modulation and coloration efficiency.[8]

    • Higher temperatures (e.g., 400°C) can improve crystallinity.[2][3]

  • The annealing duration is typically between 1 to 2 hours.[3]

  • After annealing, allow the films to cool down to room temperature slowly inside the furnace.

Data Presentation

The following tables summarize the electrochromic performance of vanadium oxide thin films. Note that specific data for films derived directly from this compound is limited in the reviewed literature; therefore, data for films from the closely related isopropoxide precursor and other sol-gel methods are provided for comparison.

Table 1: Effect of Annealing Temperature on Electrochromic Performance of V₂O₅ Thin Films

Annealing Temperature (°C)Optical Modulation (%)Coloration Efficiency (CE) (cm²/C)Coloring Time (s)Bleaching Time (s)Reference
20042.3234.930.43.0[8]
250-----
3003.257.80--[8]
40031.006.3--[2]

Table 2: Comparative Electrochromic Performance of V₂O₅-based Thin Films

Precursor/MethodOptical Modulation (%)Coloration Efficiency (CE) (cm²/C)Switching Time (Color/Bleach) (s)Reference
Vanadium oxytriisopropoxide (sol-gel)---[9]
Vanadyl alkoxoacetylacetonate (dip-coating)27.0 (at blue region)--[10]
V₂O₅ powder in H₂O₂ (sol-gel spin-coating)---[2]
VCl₃ and (NH₄)₂WO₄ (spray pyrolysis)49.0 (for 15% WO₃ doped)49.0-[11]
Thermal Evaporation (Ag:V₂O₅)51.793.79.4 / 13.6[12]

Note: The performance metrics are highly dependent on the specific experimental conditions, including film thickness, electrolyte, and measurement wavelength.

Visualizations

experimental_workflow cluster_sol_prep Sol-Gel Preparation cluster_deposition Thin Film Deposition cluster_post_processing Post-Processing p1 This compound + Isopropanol p2 Stirring (30 min) p1->p2 d1 Spin Coating (2500-3000 rpm) p2->d1 Option 1 d2 Dip Coating (1-10 mm/min) p2->d2 Option 2 pp1 Annealing (200-400°C, 1-2h) d1->pp1 d2->pp1 pp2 Characterization pp1->pp2

Caption: Experimental workflow for V₂O₅ thin film fabrication.

signaling_pathway cluster_stimulus External Stimulus cluster_process Electrochemical Process cluster_response Optical Response stim Applied Voltage intercalation Li⁺ Ion Intercalation/Deintercalation stim->intercalation redox V⁵⁺ ↔ V⁴⁺ Redox Reaction intercalation->redox color_change Color Change (Yellow ↔ Green ↔ Blue) redox->color_change

Caption: Mechanism of electrochromism in V₂O₅ thin films.

References

Application Notes and Protocols: Vanadium(V) Oxytripropoxide in the Synthesis of Lithium-Ion Battery Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Vanadium(V) oxytripropoxide as a precursor in the synthesis of advanced cathode materials for lithium-ion batteries. The focus is on sol-gel and hydrothermal/solvothermal methods, which leverage the molecular nature of the alkoxide precursor to achieve nanostructured materials with enhanced electrochemical performance.

Introduction

This compound, VO(OPr)₃, is a versatile organometallic precursor for the synthesis of various vanadium-based materials. Its high reactivity and solubility in organic solvents make it an ideal candidate for solution-based synthesis routes such as sol-gel and solvothermal methods. These techniques offer precise control over the morphology, particle size, and composition of the final material, which are critical parameters for optimizing the performance of lithium-ion battery cathodes.

Vanadium oxides and phosphates are promising cathode materials due to their high theoretical capacities, layered structures that facilitate lithium-ion intercalation and deintercalation, and the multiple oxidation states of vanadium.[1][2] However, challenges such as low intrinsic electronic conductivity and structural instability upon cycling can limit their practical application.[3] The use of alkoxide precursors like this compound allows for the synthesis of nanostructured materials and composites, which can effectively mitigate these issues.[4][5]

This application note details the synthesis of two key classes of vanadium-based cathode materials using this compound: Vanadium(V) Oxide (V₂O₅) and Lithium Vanadium Phosphate (Li₃V₂(PO₄)₃).

Synthesis of Vanadium(V) Oxide (V₂O₅) Nanostructures

Vanadium(V) oxide is a well-studied cathode material with a high theoretical specific capacity.[2] Nanostructuring V₂O₅ can significantly enhance its rate capability and cycling stability by shortening the diffusion pathways for lithium ions and electrons.[4][5]

Sol-Gel Synthesis of V₂O₅ Xerogel

Protocol:

  • Precursor Solution Preparation: In an inert atmosphere (e.g., a glovebox), dissolve a specific molar amount of this compound in anhydrous propanol.

  • Hydrolysis: Slowly add a solution of deionized water and propanol to the vanadium precursor solution under vigorous stirring. The molar ratio of water to the alkoxide is a critical parameter that influences the gelation process.

  • Gelation: Continue stirring the solution until a gel is formed. The gelation time can vary from minutes to hours depending on the reaction conditions.

  • Aging: Age the gel at room temperature for a specified period (e.g., 24-48 hours) to allow for the completion of the polycondensation reactions.

  • Drying: Dry the aged gel under vacuum at a moderately elevated temperature (e.g., 80-120 °C) to obtain a V₂O₅ xerogel.

  • Calcination: Calcine the dried xerogel in air at a temperature range of 300-500 °C for several hours to obtain crystalline V₂O₅. The calcination temperature influences the crystallinity and particle size of the final product.

Solvothermal Synthesis of Hollow V₂O₅ Microspheres

This method is adapted from the synthesis using the analogous isopropoxide precursor.[6]

Protocol:

  • Reaction Mixture: Prepare a solution of this compound in isopropanol.

  • Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat it to a specific temperature (e.g., 180-200 °C) for a defined duration (e.g., 12-24 hours).

  • Product Collection: After the autoclave has cooled to room temperature, collect the precipitate by centrifugation, wash it several times with ethanol and deionized water, and dry it in a vacuum oven at 60-80 °C.

  • Calcination: Calcine the dried powder in air at a temperature of approximately 350-450 °C to obtain hollow V₂O₅ microspheres.

Synthesis of Lithium Vanadium Phosphate (Li₃V₂(PO₄)₃)/C Composites

Li₃V₂(PO₄)₃ is a promising cathode material with a stable three-dimensional framework, high operating voltage, and good thermal stability.[7][8] Incorporating a carbon coating is crucial to enhance its electronic conductivity.

Sol-Gel Synthesis of Li₃V₂(PO₄)₃/C

Protocol:

  • Vanadium Precursor Solution: Dissolve this compound in a suitable solvent such as 2-propanol.

  • Chelation and Reduction: Add a chelating agent and carbon source, such as citric acid, to the vanadium solution. The citric acid will chelate the vanadium ions and also act as a reducing agent and a carbon source upon pyrolysis.

  • Addition of Lithium and Phosphate Sources: Stoichiometric amounts of a lithium salt (e.g., lithium carbonate or lithium hydroxide) and a phosphate source (e.g., ammonium dihydrogen phosphate) are dissolved in deionized water and added to the vanadium-citrate solution.

  • Gel Formation: Heat the solution at a moderate temperature (e.g., 70-80 °C) with constant stirring to evaporate the solvent and form a viscous gel.

  • Drying: Dry the gel in an oven at a temperature of around 120-150 °C to obtain a precursor powder.

  • Calcination: Calcine the precursor powder under an inert atmosphere (e.g., argon) at a high temperature (e.g., 700-800 °C) for an extended period (e.g., 8-12 hours) to form the crystalline Li₃V₂(PO₄)₃/C composite.

Data Presentation

The following tables summarize typical electrochemical performance data for vanadium-based cathode materials synthesized via methods analogous to those described above. It is important to note that the performance can vary significantly based on the specific synthesis conditions and testing parameters.

MaterialSynthesis MethodDischarge Capacity (Initial)Capacity RetentionC-RateVoltage Window (V vs. Li/Li⁺)
V₂O₅ NanorodsSolvothermal270 mAh g⁻¹0.32% fading per cycleC/22.5-4.0
Hollow V₂O₅ MicrospheresSolvothermal~250 mAh g⁻¹Good cycling stability0.2C2.0-4.0
Li₃V₂(PO₄)₃/CHydrothermal-Annealing120 mAh g⁻¹ (at 200th cycle)High stability over 200 cycles1C2.0-4.5
Li₃V₂(PO₄)₃/CSol-Gel132 mAh g⁻¹>90% after 50 cycles0.1C3.0-4.3

Mandatory Visualizations

Experimental Workflows

Sol_Gel_V2O5_Workflow cluster_solution Solution Preparation cluster_process Sol-Gel Process cluster_product Final Product A Vanadium(V) oxytripropoxide D Mixing & Hydrolysis A->D B Propanol B->D C H2O/Propanol C->D E Gelation D->E F Aging E->F G Drying F->G H Calcination G->H I Crystalline V2O5 H->I

Caption: Sol-Gel synthesis workflow for V₂O₅.

Solvothermal_V2O5_Workflow cluster_solution Precursor Solution cluster_process Solvothermal Process cluster_product Final Product A Vanadium(V) oxytripropoxide C Mixing A->C B Isopropanol B->C D Autoclave (180-200 °C) C->D E Washing & Drying D->E F Calcination E->F G Hollow V2O5 Microspheres F->G

Caption: Solvothermal synthesis workflow for V₂O₅.

Sol_Gel_LVP_Workflow cluster_precursors Precursor Solutions cluster_process Sol-Gel & Calcination cluster_product Final Product A Vanadium(V) oxytripropoxide + Solvent D Mixing & Chelation A->D B Citric Acid B->D C Li & P Salts in H2O C->D E Gel Formation (70-80 °C) D->E F Drying E->F G Calcination (Ar) F->G H Li3V2(PO4)3/C Composite G->H

Caption: Sol-Gel synthesis of Li₃V₂(PO₄)₃/C.

Conclusion

This compound is a highly effective precursor for the synthesis of nanostructured vanadium-based cathode materials for lithium-ion batteries. The sol-gel and solvothermal methods described herein provide robust pathways to produce materials with controlled morphologies and enhanced electrochemical properties. The ability to form homogeneous precursor solutions at the molecular level facilitates the creation of uniform nanoparticles and complex architectures, which are beneficial for improving the capacity, rate capability, and cycling stability of lithium-ion battery cathodes. Further optimization of the synthesis parameters is encouraged to tailor the material properties for specific battery applications.

References

Application Notes and Protocols for Spin Coating Vanadium(V) Oxytripropoxide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium oxides, particularly vanadium pentoxide (V₂O₅), are materials of significant interest in various scientific and technological fields due to their unique electronic, optical, and catalytic properties. The sol-gel method, utilizing precursors like Vanadium(V) oxytripropoxide, coupled with spin coating, offers a versatile and cost-effective route for fabricating high-quality, uniform thin films. The properties of these films are highly dependent on the deposition parameters, including the precursor solution composition, spin coating speed, and subsequent annealing conditions.

These application notes provide detailed protocols and summarize key parameters for the preparation of vanadium oxide thin films from this compound solutions. The information is intended to guide researchers in developing reproducible processes for their specific applications.

Data Presentation: Spin Coating Parameters

The following tables summarize quantitative data extracted from various studies on the spin coating of this compound and related alkoxide precursors. These parameters can be used as a starting point for process optimization.

Table 1: Solution Preparation Parameters

PrecursorConcentrationSolvent(s)Additive(s)Molar/Volume RatioStirring Time & Temp.
This compoundNot SpecifiedAnhydrous Isopropyl AlcoholGlacial Acetic Acid (optional)Not Specified30 min at Room Temp
Vanadyl triisopropoxide0.12 MIsopropanolAcetic Acid (to pH ≈ 2)Not SpecifiedNot Specified[1]
Vanadyl triisopropoxideNot SpecifiedAcetone, WaterNone1:15:30 (Alkoxide:Acetone:Water)Vigorous stirring, ice bath[2]

Table 2: Spin Coating and Annealing Parameters

Spin Speed (rpm)Duration (s)Post-Deposition DryingAnnealing Temperature (°C)Annealing DurationAtmosphere
25006030 min in air at Room Temp80060 minNot Specified
2800Not SpecifiedNot SpecifiedVariedNot SpecifiedNot Specified
200 (spread), 2000 (main)5 (spread), 20 (main)3 min at 250°C in air430 - 5801 - 7 hoursRough Vacuum (~5 Pa)[1]
30003010 min at 100°C on hotplate4502 hoursAir[3]
Not SpecifiedNot SpecifiedNot Specified300 - 500Not SpecifiedAir[4]

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for preparing vanadium oxide thin films from a this compound precursor.

G cluster_0 Solution Preparation cluster_1 Thin Film Deposition cluster_2 Post-Deposition Treatment A This compound (Precursor) D Mixing and Stirring (e.g., 30 min at RT) A->D B Isopropyl Alcohol (Solvent) B->D C Acetic Acid / Acetylacetone (Stabilizer - Optional) C->D F Spin Coating (e.g., 2500 rpm, 60s) D->F E Substrate Cleaning (e.g., Sonication) E->F G Wet Film on Substrate F->G H Drying / Solvent Evaporation (e.g., 100°C, 10 min) G->H I Annealing / Calcination (e.g., 450°C, 2h in Air) H->I J Crystalline V₂O₅ Thin Film I->J

Experimental workflow for vanadium oxide thin film preparation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stable precursor solution for spin coating.

Materials:

  • This compound (Precursor)

  • Anhydrous Isopropyl Alcohol (Solvent)

  • Glacial Acetic Acid (Stabilizer, optional)

  • Glass vials or beaker

  • Magnetic stirrer and stir bar

  • Syringe filters (0.2 µm, PTFE or other solvent-resistant membrane)

Procedure:

  • Solvent Preparation: In a clean, dry glass vial, place the desired volume of anhydrous isopropyl alcohol.

  • Precursor Addition: Under a controlled atmosphere (e.g., nitrogen-filled glovebox) to minimize premature hydrolysis, add the this compound to the solvent to achieve the desired concentration (e.g., 0.12 M).

  • Stabilizer Addition (Optional): If the solution appears unstable (e.g., precipitation occurs), a stabilizing agent like glacial acetic acid can be added dropwise while stirring until the solution becomes clear. The goal is to adjust the pH to an acidic range (e.g., pH ≈ 2) to control the hydrolysis and condensation rates.[1]

  • Mixing: Stir the mixture at room temperature for at least 30 minutes to ensure homogeneity.

  • Aging (Optional): Allow the solution to age for a period of time (e.g., 24 hours) at room temperature. This can improve the consistency and quality of the resulting films.

  • Filtration: Before use, filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

Protocol 2: Thin Film Deposition by Spin Coating

This protocol outlines the steps for depositing the precursor solution onto a substrate.

Materials and Equipment:

  • Prepared this compound solution

  • Substrates (e.g., glass slides, silicon wafers, quartz)

  • Spin coater

  • Pipettes or syringes

  • Hotplate

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrates to ensure good film adhesion and uniformity. A typical cleaning procedure involves sequential sonication in a series of solvents such as acetone, isopropyl alcohol, and deionized water, followed by drying with a nitrogen gun.

  • Substrate Mounting: Securely mount the cleaned substrate onto the chuck of the spin coater.

  • Solution Dispensing: Dispense a small volume of the precursor solution (e.g., 0.5 mL) onto the center of the substrate.

  • Spin Coating Cycle: Program the spin coater with the desired parameters. A two-step process is often beneficial:

    • Step 1 (Spread Cycle): A low speed (e.g., 500 rpm for 10 seconds) to allow the solution to spread evenly across the substrate.[3]

    • Step 2 (Main Cycle): A high speed (e.g., 2500-3000 rpm for 30-60 seconds) to achieve the desired film thickness.[3] The final thickness is inversely proportional to the square root of the spin speed.

  • Drying: After the spin coating cycle is complete, carefully remove the substrate and place it on a hotplate for a low-temperature drying step (e.g., 100°C for 10 minutes) to evaporate the bulk of the solvent.[3]

  • Multi-layer Deposition (Optional): For thicker films, the deposition and drying steps (3-5) can be repeated multiple times.

Protocol 3: Annealing for V₂O₅ Formation

This protocol describes the thermal treatment required to convert the precursor film into crystalline vanadium pentoxide.

Materials and Equipment:

  • Dried, spin-coated substrates

  • Tube furnace or muffle furnace with programmable temperature control

  • Atmosphere control (e.g., compressed air or vacuum)

Procedure:

  • Furnace Setup: Place the dried, coated substrates into the furnace.

  • Atmosphere Control: For the formation of V₂O₅, an air atmosphere is typically used.[3] For other vanadium oxide phases, a reducing atmosphere or vacuum may be required.[1]

  • Thermal Treatment Program:

    • Ramp-up: Heat the furnace to the target annealing temperature (e.g., 450°C) at a controlled rate (e.g., 5°C/min).[3] This slow ramp rate helps to prevent film cracking.

    • Dwell: Hold the furnace at the target temperature for a specified duration (e.g., 2 hours) to allow for complete decomposition of the organic components and crystallization of the V₂O₅ phase.[3]

    • Cool-down: Allow the furnace to cool down naturally to room temperature before removing the samples.

Logical Relationships in V₂O₅ Thin Film Formation

The following diagram illustrates the key relationships between processing parameters and the final film properties.

G conc Precursor Concentration visc Solution Viscosity conc->visc increases thick Film Thickness visc->thick increases speed Spin Speed speed->thick decreases anneal_temp Annealing Temperature cryst Crystallinity & Phase anneal_temp->cryst improves morph Surface Morphology (Roughness, Grain Size) anneal_temp->morph affects anneal_time Annealing Duration anneal_time->cryst improves cryst->morph influences

References

Synthesis of Vanadium-Containing Nanomaterials Using Vanadium(V) Oxytripropoxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of vanadium-containing nanomaterials utilizing Vanadium(V) oxytripropoxide as a precursor. The methodologies outlined herein, including sol-gel, hydrothermal, and solvothermal techniques, offer pathways to produce nanomaterials with tunable properties for applications in catalysis, sensing, and drug delivery.

Introduction

Vanadium-containing nanomaterials are of significant interest due to their diverse applications, particularly in the biomedical field. Their unique electronic and catalytic properties make them promising candidates for anticancer and antimicrobial therapies. This compound is a versatile precursor for the synthesis of these nanomaterials, allowing for controlled hydrolysis and condensation reactions to form various vanadium oxide structures. The choice of synthesis method profoundly influences the morphology, crystal structure, and, consequently, the functional properties of the resulting nanomaterials.

Data Presentation: Comparative Analysis of Synthesis Parameters

The following tables summarize key quantitative data from representative synthesis methods to facilitate comparison.

Table 1: Sol-Gel Synthesis Parameters and Resulting Nanomaterial Properties

ParameterValueReference
Vanadium PrecursorThis compound[1]
SolventEthanol or 2-Propanol[1]
CatalystAcetylacetone[1]
Precursor:Catalyst:Solvent Ratio0.3 mL : 0.01 mL : 1 mL[1]
Water Addition0.5 mL (for samples E5 and P5)[1]
Aging Temperature & Time50 °C for 48 hours[1]
Annealing Temperature & Time600 °C for 10 hours[1]
Resulting PhaseV₂O₅[1]
Surface Area (P0)3.18 m²/g[1]
Surface Area (E5)7.43 m²/g[1]
V⁴⁺ Concentration (P0)~6%[1]
V⁴⁺ Concentration (E5)~7%[1]

Table 2: Hydrothermal Synthesis Parameters for Vanadium Oxide Nanostructures

ParameterValueReference
Vanadium PrecursorVanadium(V) oxytriisopropoxide[2]
SolventEthanolic solution[2]
Structuring AgentAlkyl amines[2]
Aging StepRequired at room temperature to induce intercalation[3]
Hydrothermal Temperature180 °C[3]
Hydrothermal TimeSeveral days[3]
Resulting MorphologyNanotubes, nanorods, nano-urchins[2][3]

Experimental Protocols

Sol-Gel Synthesis of V₂O₅ Nanoparticles

This protocol is adapted from the work of T. Jesionowski and colleagues[1].

Materials:

  • This compound (98%)

  • Anhydrous ethanol (99.8%) or 2-propanol (99.5%)

  • Acetylacetone (99%)

  • Milli-Q water

Procedure:

  • In a clean glass vial, combine 0.3 mL of this compound and 0.01 mL of acetylacetone with 1 mL of either ethanol or 2-propanol.

  • Stir the solution vigorously for 30 minutes at room temperature.

  • For samples requiring hydrolysis, add 0.5 mL of water to the solution and continue stirring.

  • Place the vial in an oven at 50 °C for 48 hours to allow for gelation and aging, resulting in a xerogel powder.

  • Transfer the xerogel powder to a furnace and anneal at 600 °C for 10 hours in an air atmosphere.

  • Allow the furnace to cool down to room temperature before collecting the final V₂O₅ nanoparticle product.

Hydrothermal Synthesis of Vanadium Oxide Nanotubes

This protocol is a generalized procedure based on literature descriptions[2][3].

Materials:

  • This compound or Vanadium(V) oxytriisopropoxide

  • Ethanol

  • Long-chain alkyl amine (e.g., hexadecylamine)

  • Deionized water

Procedure:

  • Prepare a solution of this compound in ethanol.

  • In a separate container, dissolve the long-chain alkyl amine in ethanol.

  • Slowly add the vanadium precursor solution to the amine solution under constant stirring.

  • Allow the resulting mixture to age at room temperature for several hours to facilitate the intercalation of the amine into the forming vanadium oxide layers.

  • Transfer the aged solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in an oven at 180 °C for a period ranging from 24 to 120 hours. The duration will influence the final morphology.

  • After the hydrothermal treatment, allow the autoclave to cool to room temperature.

  • Collect the product by centrifugation or filtration, wash thoroughly with ethanol and deionized water to remove any unreacted precursors and surfactant, and dry in a vacuum oven.

Visualizations

Signaling Pathways and Experimental Workflows

Sol_Gel_Synthesis cluster_mixing Precursor Mixing VOTP This compound Stirring Stirring (30 min, RT) VOTP->Stirring Solvent Ethanol / 2-Propanol Solvent->Stirring Catalyst Acetylacetone Catalyst->Stirring Hydrolysis Water Addition (Optional) Stirring->Hydrolysis Aging Aging (50°C, 48h) Xerogel Formation Hydrolysis->Aging Annealing Annealing (600°C, 10h) Aging->Annealing Product V₂O₅ Nanoparticles Annealing->Product

Caption: Sol-Gel Synthesis Workflow.

Hydrothermal_Synthesis cluster_solution Solution Preparation VOTP Vanadium Alkoxide Mixing Mixing and Stirring VOTP->Mixing Amine Alkyl Amine Amine->Mixing Ethanol Ethanol Ethanol->Mixing Aging Aging (Room Temp) Intercalation Mixing->Aging Hydrothermal Hydrothermal Treatment (180°C, 24-120h) Aging->Hydrothermal Purification Washing & Drying Hydrothermal->Purification Product Vanadium Oxide Nanostructures Purification->Product

Caption: Hydrothermal Synthesis Workflow.

Hydrolysis_Condensation VOTP VO(OPr)₃ This compound Hydrolyzed VO(OPr)₃₋ₓ(OH)ₓ Partially Hydrolyzed VOTP->Hydrolyzed + H₂O - PrOH FullyHydrolyzed VO(OH)₃ Vanadium Hydroxide Hydrolyzed->FullyHydrolyzed + H₂O - PrOH Polycondensation Polycondensation FullyHydrolyzed->Polycondensation V2O5_gel V₂O₅·nH₂O Gel (Olation & Oxolation) Polycondensation->V2O5_gel V2O5_nano V₂O₅ Nanomaterial (After Annealing) V2O5_gel->V2O5_nano Heat

Caption: Hydrolysis and Condensation Pathway.

References

Application Note: Fabrication of Thermochromic Smart Windows Using Vanadium(V) Oxytripropoxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vanadium dioxide (VO₂) is a prominent thermochromic material extensively researched for "smart window" applications.[1] Its defining characteristic is a reversible metal-to-insulator transition (MIT) at a critical temperature (Tc) of approximately 68°C.[2] Below this temperature, VO₂ is in a monoclinic semiconductor phase, which is transparent to infrared (IR) radiation. Above the Tc, it transitions to a metallic rutile phase that reflects IR radiation.[2] This property allows VO₂-coated windows to passively regulate solar heat gain, reducing energy consumption for cooling in warm conditions while allowing heat to pass through in cooler conditions.[3]

The sol-gel method is a versatile and cost-effective technique for depositing VO₂ thin films, offering excellent control over stoichiometry and the feasibility of large-area deposition.[4] Vanadium(V) oxytripropoxide (VO(OPr)₃) is a common precursor for this process. This document provides detailed protocols for fabricating VO₂ thin films from this precursor and summarizes the key performance metrics.

Core Application: Energy-Efficient Glazing

The primary application is in architectural and automotive smart windows. By automatically modulating near-infrared radiation in response to ambient temperature, these windows can significantly lower energy consumption for heating and air conditioning.[3] However, challenges such as a high Tc, relatively low luminous transmittance (Tlum), and insufficient solar modulation ability (ΔTsol) are active areas of research, often addressed through elemental doping and nanostructuring.[5][6]

Experimental Protocols

Protocol 1: Preparation of Vanadium Precursor Sol

This protocol describes the synthesis of a vanadium oxide sol from this compound, a critical first step for film deposition.

Materials:

  • This compound (VO(OPr)₃)

  • Anhydrous Isopropyl Alcohol (Solvent)

  • Glacial Acetic Acid (Optional, as a stabilizer)

  • Stir plate and magnetic stir bar

  • Beaker or flask

Procedure:

  • In a clean, dry beaker, add anhydrous isopropyl alcohol.

  • While stirring continuously, slowly add this compound to the solvent. A typical starting point is a solution concentration of 0.1 M.

  • If using a stabilizer, add glacial acetic acid to the mixture.

  • Continue stirring the mixture for a minimum of 30 minutes at room temperature until a clear, homogeneous precursor sol is formed.

  • Allow the solution to age for a specified time (e.g., 24-48 hours) to ensure completion of hydrolysis and condensation reactions.

Protocol 2: Thin Film Deposition by Spin Coating

This protocol details the deposition of the precursor sol onto a substrate to form a uniform thin film.

Materials:

  • Vanadium precursor sol (from Protocol 1)

  • Substrates (e.g., quartz, glass, or silicon wafers)

  • Spin coater

  • Pipette or syringe

Procedure:

  • Ensure substrates are thoroughly cleaned using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water).

  • Place the substrate on the spin coater chuck and secure it.

  • Dispense a small amount of the precursor sol onto the center of the substrate.

  • Initiate the spin coating program. A typical two-step program might be:

    • Step 1 (Spread): 500 rpm for 10 seconds.

    • Step 2 (Thinning): 2500-3000 rpm for 30-60 seconds.

  • After the cycle completes, carefully remove the coated substrate.

  • Dry the film in air at room temperature for at least 30 minutes or on a hotplate at a low temperature (e.g., 100-200°C) to evaporate residual solvent.[7]

Protocol 3: Annealing for VO₂ Phase Formation

This is the most critical step, where the amorphous precursor film is thermally treated to form the crystalline, thermochromic VO₂ phase.

Materials:

  • Coated substrates (from Protocol 2)

  • Tube furnace with gas flow control

Procedure:

  • Place the dried films into the tube furnace.

  • Purge the furnace with an inert gas, such as Argon (Ar), at a controlled flow rate (e.g., 0.6 L/min) to create an oxygen-deficient atmosphere.[8] This is crucial for the reduction of V₂O₅ to VO₂.

  • Ramp the temperature to the desired annealing temperature at a controlled rate (e.g., 10-11°C/min).[7][8] The optimal annealing temperature is typically around 500°C.[4]

  • Hold the temperature for the specified duration, typically 1-3 hours.[8][9]

  • After annealing, allow the furnace to cool down to room temperature naturally while maintaining the inert gas flow to prevent re-oxidation of the film.[8]

Visualized Workflows

G cluster_0 Protocol 1: Sol Preparation A This compound C Mix & Stir (30 min) A->C B Anhydrous Isopropanol B->C D Homogeneous V-Oxide Sol C->D

Caption: Sol-gel precursor solution preparation workflow.

G cluster_1 Protocols 2 & 3: Film Fabrication E Clean Substrate F Spin Coating (e.g., 2800 rpm) E->F Apply Sol G Drying (e.g., 200°C, 30 min) F->G H Annealing in Argon (e.g., 500°C, 2h) G->H I Crystalline VO₂ Film H->I

Caption: Thin film deposition and annealing process.

G cluster_2 Thermochromic Switching Mechanism LowTemp Low Temperature (< T_c) Monoclinic Phase Semiconducting HighTemp High Temperature (> T_c) _Rutile Phase _Metallic LowTemp->HighTemp Heating IR_Trans High IR Transmittance LowTemp->IR_Trans IR_Reflect High IR Reflectance HighTemp->IR_Reflect

Caption: Reversible phase transition in Vanadium Dioxide.

Data Presentation: Performance Metrics

The performance of VO₂ films is highly dependent on fabrication parameters, especially the final annealing temperature.

Table 1: Effect of Annealing Temperature on Thermochromic Properties

Annealing Temp. (°C)Transition Temp. (Tc) (°C)Luminous Transmittance (Tlum)Solar Modulation (ΔTsol)Hysteresis Width (°C)Notes
450-~30.5%--Films are not fully crystalline.[4]
50061.2 - 63.0~54%5.2%6.0 - 9.1Often considered the optimal temperature for good crystallinity and performance.[4]
55079.2~43%-15.2Higher temperatures can lead to coarser grains and degraded properties.[4]
60080.1~38.8%-16.4Performance deteriorates due to changes in crystallinity and potential formation of other oxides.[4]

Table 2: Influence of Deposition Parameters (Dip-Coating)

Withdrawal Speed (mm/min)Resulting Film Quality (at 500°C Anneal)
5Homogeneous films with minimal cracks, sharper transition, and good luminous transmittance.[4]
10-
15-
20Increased defects and deteriorated thermochromic properties.[4]

This compound is an effective precursor for fabricating thermochromic VO₂ thin films via the sol-gel method. The protocols outlined provide a robust framework for researchers. The final properties of the smart window coating are critically dependent on precise control of the annealing temperature and atmosphere, with 500°C in an inert environment yielding optimal performance.[4] Further enhancements in transition temperature and luminous transmittance can be achieved through strategies like doping with elements such as tungsten or magnesium, which remains a key area of ongoing research.[10][11]

References

Catalytic Performance of Vanadium(V) Oxytripropoxide in Hydrocarbon Oxidation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the catalytic use of Vanadium(V) oxytripropoxide in the oxidation of various hydrocarbons, including alkanes, alkenes, and alcohols. The information is intended to guide researchers in developing and optimizing synthetic routes for the production of valuable oxygenated compounds.

Introduction

Vanadium compounds are well-established catalysts for a variety of oxidation reactions.[1][2][3] this compound, VO(O-n-Pr)₃, is a versatile precursor for the synthesis of vanadium-based catalysts and can also be employed directly as a homogeneous catalyst in hydrocarbon oxidation processes.[4] Its solubility in organic solvents makes it suitable for liquid-phase oxidations. The catalytic activity of vanadium complexes is generally attributed to the ability of the vanadium center to cycle between different oxidation states, facilitating the activation of oxidants and the transfer of oxygen atoms to the substrate.[5]

Applications in Hydrocarbon Oxidation

This compound has shown utility in the oxidation of several classes of hydrocarbons, including the oxidation of alkanes to alcohols and ketones, the epoxidation of alkenes, and the oxidation of alcohols to aldehydes and ketones.

Oxidation of Alkanes: Cyclohexane Oxidation

The oxidation of cyclohexane to cyclohexanol and cyclohexanone (KA oil) is a crucial industrial process. While often used as a precursor for supported catalysts, vanadium alkoxides can participate in homogeneous oxidation systems. The general reaction involves the activation of an oxidant, such as hydrogen peroxide or an organic hydroperoxide, by the vanadium catalyst to oxidize cyclohexane.

Table 1: Illustrative Data for Vanadium-Catalyzed Cyclohexane Oxidation

Catalyst SystemSubstrateOxidantSolventTemp. (°C)Time (h)Conversion (%)Selectivity (KA Oil, %)
V₂O₅/TiO₂CyclohexaneH₂O₂Acetic Acid701~876 (to Cyclohexanol)
LaV₀.₀₃Co₀.₉₇O₃CyclohexaneO₂-120622.5-
[VO(OEt)L]¹CyclohexaneTBHPMeCN802-6.1 (Yield)
[Et₃NH][VO₂L]¹CyclohexaneTBHPMeCN802-7.4 (Yield)

¹L = (5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide. Data from a study on related vanadium complexes to illustrate typical conditions and outcomes.[3]

Epoxidation of Alkenes

Vanadium catalysts are effective in the epoxidation of alkenes, a key transformation in organic synthesis. This compound can serve as a catalyst for the transfer of an oxygen atom from a peroxide to the double bond of an alkene, forming an epoxide. The Sharpless asymmetric epoxidation is a well-known example of vanadium-catalyzed epoxidation.[4]

Table 2: Representative Data for Vanadium-Catalyzed Alkene Epoxidation

Catalyst SystemSubstrateOxidantSolventTemp. (°C)Time (h)Conversion (%)Epoxide Selectivity (%)
VO(acac)₂/TBHPGeraniolTBHPToluene--HighHigh (Allylic Epoxidation)
VO₂-SiO₂ (5 wt%)CyclohexeneTBHPHeptane--2184
Vanadium-SalenCycloalkenesTBHPCCl₄-4.5~90 (Yield)High
Oxidation of Alcohols

The oxidation of alcohols to aldehydes and ketones is a fundamental reaction in organic chemistry. Vanadium catalysts, including those derived from this compound, can facilitate this transformation using various oxidants, including molecular oxygen.[6]

Table 3: Example Data for Vanadium-Catalyzed Alcohol Oxidation

Catalyst SystemSubstrateOxidantSolventTemp. (°C)Time (h)Conversion (%)Product Selectivity (%)
V₂O₅Benzyl AlcoholO₂Toluene100-100100 (Benzaldehyde)
[(HQ)₂V(O)(OCH₂Ph)]Benzyl AlcoholO₂-RT1QuantitativeBenzaldehyde (0.5 eq)

Experimental Protocols

The following are generalized protocols for hydrocarbon oxidation using a vanadium catalyst. Researchers should optimize these conditions for their specific substrate and desired product.

General Protocol for Alkane (Cyclohexane) Oxidation
  • Catalyst Preparation: If using a supported catalyst, impregnate a support material (e.g., TiO₂, SiO₂) with a solution of this compound in an appropriate solvent. Dry and calcine the material to obtain the final catalyst. For homogeneous catalysis, dissolve this compound directly in the reaction solvent.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add the solvent (e.g., acetonitrile, acetic acid), the alkane substrate (e.g., cyclohexane), and the vanadium catalyst (e.g., 0.1-1 mol%).

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 70-120 °C). Add the oxidant (e.g., tert-butyl hydroperoxide, hydrogen peroxide) dropwise to the reaction mixture.

  • Monitoring and Workup: Monitor the reaction progress using a suitable analytical technique (e.g., GC, TLC). After completion, cool the reaction mixture to room temperature.

  • Product Isolation: Quench any remaining oxidant. Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄). Purify the product by column chromatography or distillation.

General Protocol for Alkene Epoxidation
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the alkene substrate in a dry, aprotic solvent (e.g., toluene, dichloromethane).

  • Catalyst Addition: Add the this compound catalyst (e.g., 1-5 mol%).

  • Oxidant Addition: Cool the mixture in an ice bath and add the oxidant (e.g., tert-butyl hydroperoxide) dropwise while maintaining the temperature.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

  • Workup and Purification: Quench the reaction with a reducing agent (e.g., sodium sulfite solution). Extract the product with an organic solvent, wash the organic layer, and dry it. Purify the epoxide by column chromatography.

General Protocol for Alcohol Oxidation
  • Reaction Setup: To a round-bottom flask, add the alcohol substrate, the solvent (e.g., toluene), and the vanadium catalyst (e.g., this compound or V₂O₅).

  • Reaction Conditions: If using molecular oxygen as the oxidant, bubble a stream of air or oxygen through the reaction mixture. Heat the reaction to the desired temperature (e.g., 100 °C).

  • Monitoring: Follow the disappearance of the starting alcohol by TLC or GC.

  • Workup: Upon completion, cool the reaction mixture and filter off the catalyst if it is heterogeneous.

  • Isolation: Remove the solvent under reduced pressure and purify the resulting aldehyde or ketone by distillation or chromatography.

Visualizations

Experimental_Workflow cluster_prep 1. Catalyst & Reagent Preparation cluster_reaction 2. Reaction Setup & Execution cluster_analysis 3. Monitoring & Analysis cluster_workup 4. Workup & Purification Catalyst This compound ReactionVessel Inert Atmosphere Reaction Vessel Catalyst->ReactionVessel Substrate Hydrocarbon Substrate Substrate->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel Oxidant Oxidant (e.g., TBHP, H2O2) Mixing Mixing & Temperature Control Oxidant->Mixing Dropwise Addition ReactionVessel->Mixing Reaction Catalytic Oxidation Mixing->Reaction Monitoring Reaction Monitoring (GC/TLC) Reaction->Monitoring Workup Quenching & Extraction Reaction->Workup Monitoring->Reaction Completion Check Purification Chromatography / Distillation Workup->Purification Product Purified Oxygenated Product Purification->Product

Caption: General experimental workflow for hydrocarbon oxidation using a vanadium catalyst.

Reaction_Mechanism V_catalyst V(V)=O Catalyst Active_Oxidant V(V)-OOR (Active Species) V_catalyst->Active_Oxidant Activation Oxidant R-OOH (Oxidant) Oxidant->Active_Oxidant Substrate Hydrocarbon (R'-H) Radical_Intermediate R'• (Substrate Radical) Substrate->Radical_Intermediate Active_Oxidant->Radical_Intermediate H-abstraction Reduced_V V(IV) Catalyst Active_Oxidant->Reduced_V Oxygenated_Product R'-OH / R'=O (Product) Radical_Intermediate->Oxygenated_Product Oxygen Transfer Reduced_V->V_catalyst Re-oxidation

Caption: Simplified proposed mechanism for vanadium-catalyzed hydrocarbon oxidation.

References

Application Notes and Protocols for Vanadium(V) Oxytripropoxide in Wear-Resistant Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of wear-resistant vanadium oxide coatings using Vanadium(V) oxytripropoxide as a precursor. The protocols detailed below, based on established methodologies such as Atomic Layer Deposition (ALD) and sol-gel synthesis, are intended to guide researchers in the development of advanced materials with potential applications in tribology and wear resistance.

Introduction

Vanadium oxides are recognized for their excellent tribological properties, including high hardness and the ability to form lubricious oxide layers, particularly at elevated temperatures. This compound, a volatile liquid organometallic compound, serves as an effective precursor for the deposition of high-purity vanadium oxide thin films. Its use in techniques like ALD and sol-gel synthesis allows for precise control over film thickness and morphology, making it a valuable material for creating functional coatings for wear-resistant applications. While direct quantitative data on the wear resistance of coatings synthesized specifically from this compound is limited in publicly available literature, the known properties of vanadium oxides suggest significant potential. This document outlines the synthesis protocols and summarizes the available data on the properties of resulting and related vanadium-based coatings.

Data Presentation

Table 1: Properties of this compound Precursor
PropertyValue
Chemical Formula OV(OCH(CH₃)₂)₃
CAS Number 5588-84-1
Molecular Weight 244.20 g/mol
Appearance Colorless to yellow-green liquid
Density 1.035 g/mL at 25 °C
Boiling Point 80-82 °C at 2 mmHg
Refractive Index n20/D 1.479
Table 2: Synthesis Parameters for Vanadium Oxide Coatings
ParameterAtomic Layer Deposition (ALD)Sol-Gel Synthesis
Precursor This compound (VTIP)This compound
Co-reactant/Solvent Water vaporEthanol or 2-Propanol
Catalyst -Acetylacetone
Precursor Temperature 60 °CRoom Temperature
Deposition Temperature 150 °CRoom Temperature (aging at 50 °C)
Annealing Temperature -600 °C
Table 3: Reported Properties of Vanadium-Based Wear-Resistant Coatings
PropertyValueCoating Type & Deposition Method
Microhardness 2300 HVVanadium Carbide (VC) by Thermo-Reactive Deposition (TRD)[1]
Coating Thickness ~13 µmVanadium Carbide (VC) by TRD[1]
Friction Coefficient (COF) ~0.2 at 600 KAmorphous Vanadium Oxides (simulation)
Wear Rate Reduction Up to 88% (in base oil)Vanadium Oxide-based tribofilms from additives[2]
ALD Growth Rate ~0.2-0.32 Å/cycleV₂O₅ from VTIP

Experimental Protocols

Protocol 1: Atomic Layer Deposition (ALD) of Vanadium Oxide Thin Films

This protocol describes the deposition of V₂O₅ thin films using this compound (VTIP) and water vapor.

Materials:

  • This compound (VTIP)

  • Deionized water

  • Substrates (e.g., silicon wafers, steel coupons)

  • Nitrogen gas (for purging)

Equipment:

  • Atomic Layer Deposition (ALD) reactor

  • Precursor heating system

  • Vacuum pump

Procedure:

  • Substrate Preparation: Clean the substrates using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water) to remove any organic contaminants. Dry the substrates with nitrogen gas.

  • Precursor Setup: Load the VTIP into a precursor cylinder and heat to 60 °C to increase its vapor pressure.

  • Deposition Cycle:

    • VTIP Pulse: Introduce VTIP vapor into the ALD reactor for a set pulse time (e.g., 0.5-2 seconds) to allow for self-limiting chemisorption onto the substrate surface.

    • Purge: Purge the reactor with an inert gas (e.g., nitrogen) for a defined period (e.g., 5-10 seconds) to remove any unreacted precursor and byproducts.

    • Water Vapor Pulse: Introduce water vapor into the reactor for a set pulse time (e.g., 0.5-2 seconds) to react with the chemisorbed VTIP layer, forming vanadium oxide and liberating isopropanol.

    • Purge: Purge the reactor again with inert gas to remove reaction byproducts.

  • Film Growth: Repeat the deposition cycle until the desired film thickness is achieved. The growth rate is typically in the range of 0.2-0.32 Å per cycle.

  • Characterization: Analyze the deposited films for their structure, morphology, and composition using techniques such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and X-ray Photoelectron Spectroscopy (XPS).

Protocol 2: Sol-Gel Synthesis of Vanadium Oxide Coatings

This protocol outlines the preparation of V₂O₅ coatings via a sol-gel method.

Materials:

  • This compound

  • Acetylacetone (catalyst)

  • Ethanol or 2-Propanol (solvent)

  • Deionized water

  • Substrates

Equipment:

  • Magnetic stirrer

  • Beakers and other standard laboratory glassware

  • Spin coater or dip coater

  • Furnace for annealing

Procedure:

  • Sol Preparation:

    • In a beaker, combine this compound, acetylacetone, and the chosen solvent (ethanol or 2-propanol) in a controlled molar ratio.

    • Stir the solution for approximately 30 minutes at room temperature.

    • For hydrolysis, add a specific amount of deionized water to the solution and continue stirring.

  • Aging: Age the prepared sol at 50 °C for 48 hours in an air atmosphere to form a xerogel powder.

  • Coating Deposition:

    • Spin Coating: Dispense the sol onto a prepared substrate and spin at a controlled speed to achieve a uniform film.

    • Dip Coating: Immerse the substrate into the sol and withdraw it at a constant speed.

  • Drying and Annealing:

    • Dry the coated substrates at a low temperature (e.g., 100 °C) to remove the solvent.

    • Anneal the dried films at 600 °C for several hours to induce crystallization and form the V₂O₅ phase.

  • Characterization: Characterize the resulting coatings for their crystalline structure, surface morphology, and elemental composition.

Visualizations

experimental_workflow_ald cluster_prep Substrate Preparation cluster_ald_cycle ALD Cycle cluster_characterization Characterization sub_clean Cleaning sub_dry Drying sub_clean->sub_dry vtip_pulse VTIP Pulse sub_dry->vtip_pulse purge1 N2 Purge vtip_pulse->purge1 h2o_pulse H2O Pulse purge1->h2o_pulse purge2 N2 Purge h2o_pulse->purge2 purge2->vtip_pulse Repeat n times xrd XRD purge2->xrd sem SEM purge2->sem xps XPS purge2->xps

Caption: Workflow for Atomic Layer Deposition of Vanadium Oxide Coatings.

experimental_workflow_sol_gel cluster_sol_prep Sol Preparation cluster_deposition Coating Deposition cluster_post_treatment Post-Treatment cluster_characterization Characterization mix Mix VTIP, Catalyst, Solvent stir Stir at RT mix->stir hydrolysis Add H2O stir->hydrolysis aging Aging (50°C, 48h) hydrolysis->aging spin Spin Coating aging->spin dip Dip Coating aging->dip drying Drying spin->drying dip->drying annealing Annealing (600°C) drying->annealing xrd XRD annealing->xrd sem SEM annealing->sem

Caption: Workflow for Sol-Gel Synthesis of Vanadium Oxide Coatings.

Conclusion and Future Outlook

This compound is a promising precursor for the fabrication of high-quality vanadium oxide coatings through methods like ALD and sol-gel synthesis. The protocols provided herein offer a foundation for researchers to develop these coatings. While the tribological properties of vanadium oxides are well-documented, further research is needed to specifically quantify the wear resistance of coatings derived from this compound. Future studies should focus on the mechanical characterization, including nanoindentation and tribological testing, of these films to fully assess their potential for wear-resistant applications. Such data will be crucial for optimizing the synthesis parameters to achieve coatings with superior hardness, lower friction, and enhanced durability.

References

Application Notes and Protocols for the Fabrication of Gas Sensors Using Vanadium(V) Oxytripropoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fabrication of vanadium pentoxide (V₂O₅) based gas sensors using a sol-gel method with Vanadium(V) oxytripropoxide as the precursor. The protocols cover the synthesis of the sensing material, device fabrication, and characterization of the sensor's performance, particularly for the detection of carbon dioxide (CO₂) at room temperature.

Overview and Principle

Vanadium pentoxide is a transition metal oxide semiconductor that has shown significant promise for gas sensing applications due to its unique electronic and catalytic properties. The sol-gel process offers a versatile and cost-effective method for synthesizing nanostructured V₂O₅ thin films with a high surface-area-to-volume ratio, which is crucial for enhancing gas sensitivity. This compound serves as a convenient molecular precursor that undergoes hydrolysis and condensation reactions to form a V₂O₅ gel. This gel can then be deposited as a thin film and crystallized through a thermal annealing process.

The sensing mechanism of V₂O₅-based gas sensors for reducing and oxidizing gases is based on the change in the electrical resistance of the material upon interaction with the target gas molecules. For an n-type semiconductor like V₂O₅, the adsorption of oxidizing gases, such as CO₂, can lead to a decrease in the electron concentration, thereby increasing the resistance of the sensing film.

Experimental Protocols

Materials and Reagents
Material/ReagentGradeSupplier (Example)
This compound (VO(OPr)₃)98%Sigma-Aldrich
2-Propanol (Isopropyl alcohol)Anhydrous, 99.5%Sigma-Aldrich
Acetylacetone99%Alfa Aesar
Substrates (e.g., Si/SiO₂, Alumina)Sensor gradeUniversity Wafer
Deionized (DI) Water18.2 MΩ·cm-
Protocol 1: Synthesis of V₂O₅ Sol-Gel Solution

This protocol details the preparation of the vanadium pentoxide sol-gel solution, which will be used for thin film deposition.

  • In a clean, dry glass vial, prepare a solution of 2-propanol and acetylacetone. A typical ratio is to add 0.01 mL of acetylacetone as a catalyst to 1 mL of 2-propanol.

  • Under vigorous stirring, add 0.3 mL of this compound to the 2-propanol and acetylacetone solution.

  • Continue stirring the solution at room temperature for a minimum of 30 minutes to ensure a homogenous and stable sol.

  • For some formulations, a controlled amount of water (e.g., 0.5 mL) can be added to the solution after the initial 30 minutes of stirring to promote hydrolysis.

  • The prepared sol should be aged for a specific period, typically 24 hours, before use to allow for the completion of hydrolysis and initial condensation reactions.

Protocol 2: Fabrication of V₂O₅ Thin Film Gas Sensor via Dip-Coating

This protocol describes the deposition of the V₂O₅ thin film onto a substrate using the dip-coating method.

  • Substrate Preparation : Clean the substrates thoroughly by sequential ultrasonication in acetone, ethanol, and deionized water for 15 minutes each. Dry the substrates with a stream of nitrogen gas.

  • Dip-Coating :

    • Mount the cleaned substrate onto the dip-coater arm.

    • Immerse the substrate into the prepared V₂O₅ sol-gel solution at a constant immersion speed.

    • Allow the substrate to remain immersed for a predetermined time (e.g., 1 minute) to ensure complete wetting.

    • Withdraw the substrate from the sol at a constant and controlled speed. The withdrawal speed is a critical parameter that influences the film thickness.

    • Repeat the dip-coating cycle for a desired number of times (e.g., 3 cycles) to achieve the target film thickness. Allow the film to air dry for a few minutes between each cycle.

  • Drying : After the final dip-coating cycle, dry the coated substrate in an oven at a low temperature (e.g., 100 °C) for 10-15 minutes to evaporate the residual solvent.

  • Annealing :

    • Place the dried, coated substrate in a tube furnace.

    • Ramp up the temperature to 500 °C at a controlled rate.

    • Anneal the film at 500 °C for 1 to 2 hours in an air atmosphere to crystallize the V₂O₅ into the desired orthorhombic phase.[1]

    • Allow the furnace to cool down naturally to room temperature.

  • Electrode Deposition : Deposit interdigitated electrodes (e.g., Gold or Platinum) on top of the V₂O₅ film using techniques such as thermal evaporation or sputtering through a shadow mask. This step completes the fabrication of the gas sensor device.

Data Presentation

The following tables summarize the key quantitative data for the fabrication and performance of V₂O₅ gas sensors.

Table 1: Sol-Gel Solution and Deposition Parameters

ParameterValueReference
PrecursorThis compound[2]
Solvent2-Propanol[2]
Catalyst/StabilizerAcetylacetone[2]
Precursor to Solvent Ratio0.3 mL : 1 mL[2]
Catalyst to Solvent Ratio0.01 mL : 1 mL[2]
Deposition MethodDip-Coating[1]
Number of Coating Cycles3[1]
Immersion Time per Cycle1 minute[1]

Table 2: Post-Deposition Processing and Structural Properties

ParameterValueReference
Drying Temperature~100 °CGeneral Practice
Annealing Temperature500 °C[1]
Annealing Duration1 - 2 hours[3]
Annealing AtmosphereAir[1]
Crystalline PhaseOrthorhombic V₂O₅[1]

Table 3: Gas Sensing Performance for CO₂

ParameterValueReference
Target GasCarbon Dioxide (CO₂)[1]
Operating TemperatureRoom Temperature[1]
CO₂ Concentration Range0.5 - 4 mbar[1]
Maximum Sensitivity~50% (at 0.08 V bias)[1]
Response Time~30 seconds[4]
Recovery Time~25-32 seconds[1][4]

Visualizations

Experimental Workflows

Sol_Gel_Synthesis cluster_prep Solution Preparation cluster_dep Thin Film Deposition cluster_post Post-Processing p1 Mix 2-Propanol and Acetylacetone p2 Add this compound p1->p2 p3 Stir for 30 min p2->p3 p4 Age the sol p3->p4 d1 Clean Substrate p4->d1 Prepared Sol d2 Dip-Coating (3 cycles) d1->d2 d3 Dry at 100°C d2->d3 a1 Anneal at 500°C d3->a1 a2 Deposit Electrodes a1->a2 Final Sensor Device Final Sensor Device a2->Final Sensor Device

Caption: Workflow for V₂O₅ Gas Sensor Fabrication.

Gas Sensing Mechanism

Caption: CO₂ Sensing Mechanism on V₂O₅ Surface.

References

Application Notes and Protocols: Doping of TiO₂ with Vanadium(V) Oxytriisopropoxide for High-Performance Battery Anodes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Titanium dioxide (TiO₂) is a promising anode material for lithium-ion batteries due to its high safety, low cost, and structural stability. However, its inherent low electronic conductivity and moderate lithium-ion diffusion rate limit its practical capacity and rate performance. Doping TiO₂ with transition metals, such as vanadium, is an effective strategy to enhance its electrochemical properties. Vanadium doping can introduce oxygen vacancies, create lattice distortions, and improve electronic conductivity, leading to higher specific capacity, better rate capability, and enhanced cycling stability.

This document provides detailed application notes and experimental protocols for the synthesis of vanadium-doped TiO₂ (V-TiO₂) using Vanadium(V) oxytriisopropoxide as the vanadium precursor. Two common synthesis methods, sol-gel and hydrothermal, are described in detail, along with protocols for anode fabrication and electrochemical characterization.

Data Presentation

Table 1: Physicochemical Properties of V-doped TiO₂
Dopant Concentration (at%)Crystal PhaseCrystallite Size (nm)Band Gap (eV)Reference
0Anatase53.213.309
0.3Anatase47.673.279
0.5Anatase79.653.270
0.7Anatase68.993.259
Table 2: Electrochemical Performance of TiO₂-based Anodes
Anode MaterialSynthesis MethodSpecific Capacity (mAh/g)Current Density (mA/g)Cycle LifeReference
Undoped TiO₂Sol-Gel~150100>100 cycles[1]
V-doped TiO₂Sol-Gel~250100>200 cycles[1]
N-doped TiO₂@CSolvothermal71.820005000 cycles[2]
TiO₂ nanosheetsHydrothermal401100200 cycles[1]
Carbon-coated TiO₂Sol-Gel805.3100100 cycles[1]

Note: The electrochemical performance is highly dependent on the synthesis method, dopant concentration, and testing conditions. The data presented here is for comparative purposes.

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of V-doped TiO₂ Nanoparticles

This protocol describes the synthesis of vanadium-doped TiO₂ nanoparticles using a sol-gel method with Vanadium(V) oxytriisopropoxide as the dopant precursor.

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • Vanadium(V) oxytriisopropoxide (VOTP)

  • Ethanol (absolute)

  • Acetic acid (glacial)

  • Deionized water

Procedure:

  • Precursor Solution Preparation:

    • In a glovebox under an inert atmosphere, prepare a solution of titanium (IV) isopropoxide in absolute ethanol. A typical concentration is 0.1 M.

    • In a separate vial, dissolve the desired amount of Vanadium(V) oxytriisopropoxide in absolute ethanol to achieve the target atomic percentage of vanadium doping (e.g., 1-5 at%).

  • Hydrolysis and Condensation:

    • Slowly add the vanadium precursor solution to the titanium precursor solution while stirring vigorously.

    • Prepare a mixture of deionized water, ethanol, and acetic acid. The molar ratio of TTIP:water:acetic acid is typically 1:4:0.5. Acetic acid acts as a catalyst and stabilizer.

    • Add the water/ethanol/acetic acid mixture dropwise to the precursor solution under continuous stirring.

    • Continue stirring for 2-4 hours at room temperature to allow for hydrolysis and condensation reactions to proceed, resulting in the formation of a sol.

  • Gelation and Aging:

    • Cover the beaker and allow the sol to age at room temperature for 24-48 hours, during which a gel will form.

  • Drying and Calcination:

    • Dry the gel in an oven at 80-100 °C for 12-24 hours to remove the solvent.

    • Grind the dried gel into a fine powder.

    • Calcination of the powder is performed in a tube furnace under air or an inert atmosphere. A typical calcination profile is to ramp the temperature to 400-500 °C at a rate of 2-5 °C/min and hold for 2-4 hours. This step is crucial for crystallizing the TiO₂ into the desired phase (e.g., anatase).

Protocol 2: Hydrothermal Synthesis of V-doped TiO₂ Nanostructures

This protocol outlines the hydrothermal synthesis of V-doped TiO₂ nanostructures, which can offer better control over morphology.

Materials:

  • Titanium (IV) butoxide (TBT)

  • Vanadium(V) oxytriisopropoxide (VOTP)

  • Hydrochloric acid (HCl) or Acetic Acid

  • Deionized water

Procedure:

  • Precursor Solution Preparation:

    • In a typical synthesis, mix a specific volume of titanium (IV) butoxide with an acidic aqueous solution (e.g., HCl, pH 1-2) under vigorous stirring.

    • Dissolve the required amount of Vanadium(V) oxytriisopropoxide in a small amount of ethanol and add it to the titanium precursor solution.

  • Hydrothermal Reaction:

    • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a temperature between 150-200 °C for 12-24 hours. The temperature and duration will influence the crystallinity and morphology of the final product.

  • Washing and Drying:

    • After the autoclave has cooled down to room temperature, collect the precipitate by centrifugation or filtration.

    • Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

    • Dry the final product in an oven at 60-80 °C overnight.

  • Post-Annealing (Optional):

    • To improve crystallinity, the dried powder can be annealed in a furnace at 300-500 °C for 1-2 hours in air.

Protocol 3: Anode Fabrication

Materials:

  • V-doped TiO₂ active material

  • Carbon black (e.g., Super P) as a conductive agent

  • Polyvinylidene fluoride (PVDF) as a binder

  • N-methyl-2-pyrrolidone (NMP) as a solvent

  • Copper foil (current collector)

Procedure:

  • Slurry Preparation:

    • Mix the V-doped TiO₂ powder, carbon black, and PVDF binder in a weight ratio of typically 80:10:10.

    • Add NMP solvent to the mixture and stir magnetically or use a planetary mixer until a homogeneous slurry is formed.

  • Coating:

    • Cast the slurry onto a copper foil using a doctor blade technique to ensure a uniform thickness.

  • Drying:

    • Dry the coated electrode in a vacuum oven at 80-120 °C for 12 hours to completely remove the NMP solvent.

  • Electrode Punching:

    • Punch the dried electrode sheet into circular discs of a specific diameter (e.g., 12 mm) for coin cell assembly.

Protocol 4: Electrochemical Characterization

Procedure:

  • Cell Assembly:

    • Assemble CR2032 coin cells in an argon-filled glovebox.

    • Use the prepared V-doped TiO₂ electrode as the working electrode, a lithium metal foil as the counter and reference electrode, and a polypropylene membrane (e.g., Celgard 2400) as the separator.

    • The electrolyte is typically 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v).

  • Electrochemical Measurements:

    • Cyclic Voltammetry (CV): Perform CV measurements on a potentiostat at a scan rate of 0.1-1.0 mV/s within a voltage window of 0.01-3.0 V vs. Li/Li⁺ to identify the redox reactions.

    • Galvanostatic Charge-Discharge Cycling: Conduct charge-discharge tests at various current densities (e.g., from 0.1C to 5C, where 1C = 168 mA/g for TiO₂) within the voltage range of 0.01-3.0 V to evaluate the specific capacity, rate capability, and cycling stability.

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS in a frequency range of 100 kHz to 0.01 Hz to analyze the charge transfer resistance and ion diffusion kinetics.

Visualizations

experimental_workflow cluster_synthesis Synthesis of V-doped TiO₂ cluster_fabrication Anode Fabrication cluster_characterization Electrochemical Characterization precursors Titanium Precursor (e.g., TTIP) + Vanadium(V) oxytriisopropoxide sol_gel Sol-Gel Method precursors->sol_gel hydrothermal Hydrothermal Method precursors->hydrothermal aging_drying Aging & Drying sol_gel->aging_drying hydrothermal->aging_drying calcination Calcination aging_drying->calcination aging_drying->calcination v_tio2_powder V-doped TiO₂ Powder calcination->v_tio2_powder calcination->v_tio2_powder slurry Slurry Preparation (Active Material + Carbon Black + Binder) v_tio2_powder->slurry coating Doctor Blade Coating on Cu Foil slurry->coating drying Vacuum Drying coating->drying anode V-doped TiO₂ Anode drying->anode assembly Coin Cell Assembly anode->assembly testing Electrochemical Testing (CV, GCD, EIS) assembly->testing performance Performance Evaluation (Capacity, Rate Capability, Stability) testing->performance signaling_pathway doping Vanadium Doping (using VOTP) oxygen_vacancies Increased Oxygen Vacancies doping->oxygen_vacancies lattice_distortion Lattice Distortion doping->lattice_distortion stability Enhanced Cycling Stability doping->stability conductivity Enhanced Electronic Conductivity oxygen_vacancies->conductivity ion_diffusion Improved Li-ion Diffusion lattice_distortion->ion_diffusion capacity Higher Specific Capacity conductivity->capacity rate_capability Better Rate Capability conductivity->rate_capability ion_diffusion->capacity ion_diffusion->rate_capability performance Improved Battery Performance capacity->performance rate_capability->performance stability->performance

References

Troubleshooting & Optimization

Technical Support Center: Controlling Hydrolysis of Vanadium(V) Oxytripropoxide in Sol-Gel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vanadium(V) oxytripropoxide in sol-gel synthesis. The information is designed to help control the hydrolysis rate and address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the sol-gel synthesis of vanadium oxides from this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Rapid, Uncontrolled Hydrolysis & Immediate Precipitation - Excess water in the solvent or reagents.- Direct addition of water to the alkoxide solution.- High ambient humidity.- Use anhydrous solvents and reagents.- Slowly introduce water, either as a vapor or diluted in the solvent.- Work in a controlled, low-humidity environment (e.g., a glovebox).- Use a chelating agent like acetylacetone to stabilize the precursor before adding water.
Incomplete Gelation or Very Long Gelation Time - Insufficient water for hydrolysis and condensation.- Low reaction temperature.- Inappropriate pH of the sol.- Increase the water-to-alkoxide molar ratio incrementally.- Increase the reaction temperature (e.g., to 50°C) to accelerate the kinetics.[1]- Adjust the pH of the sol. Acidic or basic conditions can catalyze gelation.
Formation of Inhomogeneous Gel with Lumps or Particles - Localized high concentration of water or catalyst.- Inadequate mixing of reagents.- Ensure vigorous and continuous stirring during the addition of all reagents.- Add water or catalyst dropwise or as a dilute solution to ensure uniform distribution.
Gel Turns Opaque or Cloudy (Precipitation) - pH of the sol is near the isoelectric point of the vanadium species, causing aggregation.- Solvent is not able to keep the growing particles suspended.- Adjust the pH away from the isoelectric point (around pH 2 for V2O5).[2]- Consider using a different solvent with better particle stabilization properties.
Formation of Undesired Crystalline Phases - Incorrect annealing temperature or atmosphere.- Presence of impurities in the precursor or solvent.- Carefully control the calcination temperature and atmosphere as per the desired phase.- Use high-purity precursors and solvents.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in controlling the hydrolysis of this compound?

A1: The most critical factor is the control of the water-to-alkoxide molar ratio. This compound is highly reactive towards water, and uncontrolled addition will lead to rapid hydrolysis and precipitation, rather than the formation of a stable sol. The morphology of the final crystals can be finely controlled by manipulating the water concentration.[3]

Q2: How can I slow down the hydrolysis rate to achieve a stable gel?

A2: To slow down the hydrolysis rate, you can:

  • Use a chelating agent: Adding a chelating agent like acetylacetone (Acac) to the this compound solution before the addition of water can stabilize the precursor. The acetylacetone ligand replaces one or more of the propoxide groups, making the vanadium center less susceptible to nucleophilic attack by water.

  • Control the water addition: Introduce water slowly and in a controlled manner. This can be achieved by using a dilute water/alcohol solution, or by exposing the sol to a humid atmosphere.

  • Work at low temperatures: Conducting the initial hydrolysis at a lower temperature can help to slow down the reaction kinetics.

Q3: What is the role of pH in the sol-gel process?

A3: The pH of the sol plays a crucial role in both the hydrolysis and condensation reactions, influencing the gelation time, particle size, and morphology of the final material. For vanadium oxide sols, the stability is pH-dependent, with the isoelectric point being around pH 2.[2] Operating far from the isoelectric point can help maintain a stable colloidal suspension. At a pH greater than 3, some vanadium oxide phases can become unstable and transform into other crystalline forms over time.[4]

Q4: What is a typical water-to-alkoxide molar ratio for successful gelation?

A4: The optimal water-to-alkoxide molar ratio can vary depending on the desired final product and other experimental conditions such as solvent and temperature. It is recommended to start with a low ratio and optimize from there. For instance, a successful synthesis can be achieved by first preparing a solution of the alkoxide and a catalyst in an alcohol, and then adding a controlled amount of water.[1]

Q5: Which solvent should I use for the sol-gel synthesis?

A5: The choice of solvent is important as it influences the kinetics of the sol-gel reaction and can affect the formation of defects in the final material.[1] Anhydrous alcohols such as ethanol or 2-propanol are commonly used.[1][3] The solvent should be chosen based on its ability to dissolve the precursor and its miscibility with water.

Quantitative Data Tables

The following tables provide illustrative quantitative data on the effect of different parameters on the sol-gel process. The exact values can vary based on specific experimental conditions.

Table 1: Illustrative Effect of Water-to-Alkoxide Molar Ratio on Gelation Time

Water : VO(OPr)₃ Molar RatioEstimated Gelation TimeObservations
< 2> 48 hoursVery slow gelation, may not form a monolithic gel.
2 - 1012 - 48 hoursGradual formation of a stable gel.
10 - 301 - 12 hoursFaster gelation, suitable for thin film deposition.
> 30< 1 hourRapid gelation, risk of precipitation and inhomogeneity.

Table 2: Illustrative Effect of pH on V₂O₅ Particle Size

pH of the SolEstimated Average Particle Size (nm)Observations
< 2> 100 nmAggregation near the isoelectric point.
2 - 420 - 100 nmStable sol with well-dispersed nanoparticles.
4 - 650 - 200 nmIncreased particle growth.
> 6> 200 nmRapid particle growth and potential for precipitation.

Experimental Protocols

Protocol for Controlled Hydrolysis of this compound

This protocol is adapted from a method for synthesizing V₂O₅ nanostructures and is designed to control the hydrolysis rate.[1][3]

Materials:

  • This compound (VO(OPr)₃)

  • Acetylacetone (Acac)

  • Anhydrous ethanol or 2-propanol

  • Deionized water

Procedure:

  • In a clean, dry flask, prepare the initial solution by combining 0.3 mL of this compound and 0.01 mL of acetylacetone as a catalyst with 1 mL of anhydrous ethanol (or 2-propanol).[1]

  • Stir the solution vigorously for 30 minutes at room temperature to ensure the formation of the chelated precursor.

  • For a controlled hydrolysis, prepare a dilute solution of water in the same alcohol used in step 1. For example, add 0.5 mL of water to 10 mL of the alcohol.

  • Slowly add the dilute water/alcohol solution to the stirred precursor solution dropwise over a period of 30 minutes.

  • After the addition of water, continue stirring for another hour to ensure a homogenous sol.

  • Age the sol by keeping it at a constant temperature (e.g., 50°C) for 48 hours in a sealed container to allow for gelation.[1]

  • The resulting gel can then be dried and calcined at the desired temperature to obtain the final vanadium oxide material.

Visualizations

experimental_workflow cluster_prep Precursor Preparation cluster_hydrolysis Controlled Hydrolysis cluster_gelation Gelation and Processing start Start precursor Mix this compound and Acetylacetone in Alcohol start->precursor stir1 Stir for 30 min at RT precursor->stir1 add_water Slowly add H2O solution dropwise stir1->add_water water Prepare dilute H2O/Alcohol solution water->add_water stir2 Stir for 1 hour add_water->stir2 age Age the sol at 50°C for 48h stir2->age dry Dry the gel age->dry calcine Calcine at desired temperature dry->calcine end End Product: V2O5 calcine->end

Controlled hydrolysis experimental workflow.

troubleshooting_flowchart decision decision issue issue solution solution start Start Sol-Gel Synthesis check_hydrolysis Observe reaction after water addition start->check_hydrolysis rapid_precipitate Issue: Uncontrolled Hydrolysis check_hydrolysis->rapid_precipitate Immediate Precipitation slow_gelation Issue: Incomplete Gelation check_hydrolysis->slow_gelation No Gelation after 48h good_gel Proceed to Drying & Calcination check_hydrolysis->good_gel Stable Sol/ Good Gel Formation solution1 Use anhydrous solvents. Add chelating agent (Acac). Introduce water slowly. rapid_precipitate->solution1 Solution solution2 Increase H2O:alkoxide ratio. Increase aging temperature. Adjust pH. slow_gelation->solution2 Solution check_homogeneity check_homogeneity good_gel->check_homogeneity Observe Gel lumps Issue: Inhomogeneous Gel check_homogeneity->lumps Inhomogeneous (lumps/particles) homogeneous Successful Gelation check_homogeneity->homogeneous Homogeneous solution3 Ensure vigorous stirring. Add reagents dropwise. lumps->solution3 Solution

References

"improving uniformity of V2O5 films from Vanadium(V) oxytripropoxide"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Improving V2O5 Film Uniformity

This guide provides troubleshooting advice and frequently asked questions for researchers using Vanadium(V) oxytripropoxide to synthesize Vanadium Pentoxide (V2O5) thin films. Uniformity is critical for applications in electronics, sensors, and catalysis, and this document addresses common challenges encountered during the sol-gel process.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a good precursor for V2O5 films?

A1: this compound, VO(OPr)3, is a popular metal-organic precursor for several reasons. It is soluble in common organic solvents like isopropanol, making it suitable for sol-gel and spin-coating methods.[1] Its hydrolysis and condensation reactions can be controlled to form a stable V2O5 sol, which is essential for creating uniform thin films.[2][3]

Q2: My precursor solution is unstable and forms a precipitate. What is happening?

A2: this compound is highly sensitive to moisture. Uncontrolled exposure to atmospheric water can cause rapid, localized hydrolysis, leading to the formation of insoluble vanadium oxide particles and precipitation.[4] This premature gelation prevents the formation of a uniform film. It is crucial to handle the precursor and prepare the solution in a controlled, low-humidity environment (e.g., a glovebox).

Q3: What is the role of a chelating agent or stabilizer in the precursor solution?

A3: A chelating agent, such as acetylacetone (acac), can be added to the solution to stabilize the vanadium precursor.[1][4] It coordinates with the vanadium center, reducing its reactivity towards water. This slows down the hydrolysis and condensation rates, allowing for a more controlled formation of the sol-gel network, which is critical for achieving uniform coatings.

Q4: How does the aging of the sol-gel solution affect film quality?

A4: Aging the sol-gel solution for a specific period (from hours to days) allows for the controlled growth of polymeric vanadium oxide species. Initially, the solution may not wet the substrate well, leading to spotty coatings.[5] As the sol ages and polymer chains form, its viscosity increases, and its ability to uniformly wet the substrate improves, resulting in better film coverage.[5] However, excessive aging can lead to gelation in the container, rendering it unusable.

Troubleshooting Guide: Common Uniformity Issues

This section addresses specific defects observed in V2O5 films and provides systematic solutions.

Problem 1: The film is hazy, cloudy, or contains visible particles.
Potential Cause Recommended Solution
Premature Hydrolysis: The precursor was exposed to too much moisture during solution preparation, causing particle formation.Prepare the solution in a dry environment (e.g., nitrogen-filled glovebox). Use anhydrous solvents.
Inadequate Sol Stabilization: The hydrolysis rate is too fast, leading to uncontrolled precipitation.Add a stabilizing agent like acetylacetone to the isopropanol before adding the vanadium precursor.[1][4] This moderates the reaction.
Contaminated Substrate: Dust or organic residues on the substrate act as nucleation sites for defects.Implement a rigorous substrate cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by UV-ozone or plasma treatment).
Solution Not Filtered: Particulates or agglomerates from the sol are transferred to the substrate.Filter the sol-gel solution through a sub-micron syringe filter (e.g., 0.2 µm PTFE) immediately before deposition.
Problem 2: The film has pinholes, cracks, or shows signs of dewetting.
Potential Cause Recommended Solution
Poor Substrate Wetting: The surface energy of the substrate is incompatible with the sol.Pre-treat the substrate to make it more hydrophilic (e.g., with a piranha etch or UV-ozone treatment). Ensure the sol has aged sufficiently to improve its wetting characteristics.[5]
High Spin-Coating Speed: Very high acceleration or final speed can cause excessive and uneven solvent evaporation, inducing stress.Optimize the spin-coating program. Use a lower acceleration and consider a multi-step process with a final, higher-speed step for thinning.
Excessive Film Thickness: A single, thick coating is more prone to stress and cracking during drying and annealing.Deposit multiple, thin layers instead of one thick layer. Apply a short drying or low-temperature annealing step between each layer.[3]
Inappropriate Annealing: A rapid heating or cooling rate can induce thermal shock and stress, leading to cracks.Reduce the ramp rate during annealing (e.g., 1-5 °C/min). Introduce dwell steps at intermediate temperatures to allow for gradual solvent removal and stress relaxation.
Problem 3: Film thickness is not uniform across the substrate.
Potential Cause Recommended Solution
Incorrect Spin-Coating Dispense: Dispensing the solution off-center or while the substrate is already spinning at high speed.Dispense a sufficient volume of the solution to cover the substrate surface at a low speed (e.g., 500 rpm) or while static, then ramp up to the final speed.
Wobbling Substrate: The substrate is not properly centered or secured on the spin coater chuck.Ensure the substrate is perfectly centered and held firmly by the vacuum chuck. Check that the chuck itself is level.
Inconsistent Solution Viscosity: The viscosity of the sol changes over time due to solvent evaporation or continued polymerization.Keep the sol container capped when not in use. If depositing multiple films over a long period, consider preparing fresh sol to ensure consistency.

Experimental Protocols and Data

Protocol 1: Preparation of a Stabilized Vanadium Precursor Solution

This protocol describes a common method for preparing a sol-gel solution for spin-coating V2O5 films.

  • Environment: Perform all steps in a nitrogen-filled glovebox to minimize exposure to ambient moisture.

  • Solvent and Stabilizer: In a clean glass vial, mix anhydrous isopropanol with acetylacetone (acac) in a 2:1 molar ratio relative to the vanadium precursor. For example, for 10 mmol of precursor, use ~20 mmol of isopropanol and 20 mmol of acac.

  • Precursor Addition: Slowly add this compound to the isopropanol/acac mixture while stirring continuously.

  • Stirring and Aging: Cap the vial and stir the solution for at least 2 hours at room temperature to ensure complete mixing and stabilization.[4] The resulting solution should be clear and yellowish.

  • Aging (Optional but Recommended): Allow the solution to age for 24-48 hours. The color may darken slightly. This aging process helps improve the solution's ability to form uniform films.[5]

Data Table: Influence of Annealing on Film Properties

Post-deposition annealing is crucial for converting the amorphous gel film into a crystalline V2O5 phase and influences its final properties. Higher annealing temperatures generally lead to better crystallinity and larger grain sizes, but can also increase surface roughness.[6][7]

Annealing Temperature (°C) Typical Phase Effect on Crystallinity Effect on Surface Roughness (RMS) Reference
As-deposited (No Annealing)AmorphousAmorphous, no distinct peaks in XRDLow[8]
200 - 300Amorphous to PolycrystallineOnset of crystallizationSlight increase (e.g., 3.45 nm to 5.87 nm)[7]
400 - 450Polycrystalline Orthorhombic V2O5Well-defined XRD peaks, increased grain sizeFurther increase[7]
> 500Polycrystalline V2O5Enhanced crystallinity, larger crystallite size (e.g., 22.5 nm to 35.4 nm)Significant increase

Visual Guides

Experimental Workflow Diagram

The following diagram illustrates the key stages in the sol-gel synthesis and deposition of V2O5 films, highlighting points where uniformity can be compromised.

G cluster_prep Precursor Preparation cluster_depo Film Deposition cluster_post Post-Processing cluster_char Characterization p1 Mix Solvent & Stabilizer (Anhydrous) p2 Add Vanadium(V) oxytripropoxide p1->p2 p3 Stir & Age Solution p2->p3 T1 Issue: Precipitation p2->T1 d2 Filter Sol p3->d2 d1 Substrate Cleaning d3 Spin Coating d1->d3 d2->d3 o1 Drying / Pre-heating d3->o1 T2 Issue: Pinholes, Cracks d3->T2 T3 Issue: Non-uniformity d3->T3 o2 Annealing o1->o2 c1 XRD, SEM, AFM o2->c1 o2->T2

Caption: Workflow for V2O5 film synthesis with key troubleshooting points.

Troubleshooting Logic for Film Defects

This flowchart provides a logical path to diagnose and solve common film uniformity problems.

G start Film Quality Issue (e.g., Hazy, Cracked, Uneven) q_precursor Is the precursor solution clear? start->q_precursor sol_precip Cause: Premature Hydrolysis Solution: Use dry environment, add stabilizer, filter sol. q_precursor->sol_precip No sol_ok Solution Appears Good q_precursor->sol_ok Yes q_deposition Review Deposition Parameters sol_ok->q_deposition sol_depo Cause: Poor Wetting or Incorrect Spin Parameters Solution: Clean substrate, optimize spin speed/time. q_deposition->sol_depo Issue Found depo_ok Deposition OK q_deposition->depo_ok Parameters OK q_anneal Review Annealing Profile depo_ok->q_anneal sol_anneal Cause: High Thermal Stress Solution: Reduce heating/cooling rate, add dwell steps. q_anneal->sol_anneal Issue Found

Caption: Diagnostic flowchart for troubleshooting V2O5 film defects.

References

"preventing precipitation in Vanadium(V) oxytripropoxide solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vanadium(V) oxytripropoxide solutions. Our goal is to help you prevent unwanted precipitation and ensure the stability of your solutions for successful experiments.

Troubleshooting Guide: Preventing Precipitation

This compound is highly sensitive to moisture, and exposure to even trace amounts of water can lead to hydrolysis and the formation of insoluble vanadium oxide species. This guide provides a systematic approach to troubleshooting and preventing precipitation in your solutions.

Problem: My this compound solution has turned cloudy or a precipitate has formed.

This is the most common issue encountered and is almost always due to hydrolysis. Follow these steps to diagnose and resolve the problem:

Step 1: Review Your Handling and Storage Procedures

  • Inert Atmosphere: this compound is extremely sensitive to air and moisture and must be handled and stored under a dry, inert atmosphere (e.g., nitrogen or argon).[1]

  • Dry Solvents and Glassware: Ensure all solvents are anhydrous and that glassware is oven-dried and cooled under an inert atmosphere before use.

  • Proper Sealing: Use septa and syringes for transferring the alkoxide and its solutions. Ensure all containers are sealed tightly.

Step 2: Consider the Solvent

  • Parent Alcohol: Using the parent alcohol (n-propanol for this compound) as the solvent can help to minimize precipitation by shifting the equilibrium of the hydrolysis reaction.

  • Aprotic Solvents: Dry, aprotic solvents such as toluene or hexane can also be used, but extreme care must be taken to exclude water.

Step 3: Employ a Stabilizing Agent

For applications like sol-gel synthesis, where controlled hydrolysis is necessary, or for long-term storage of solutions, the use of a chelating agent is highly recommended. Chelating agents form stable complexes with the vanadium center, reducing its reactivity towards water.

  • Recommended Chelating Agent: Acetylacetone (acac) is a commonly used and effective chelating agent for stabilizing vanadium alkoxide solutions.

  • Mechanism of Stabilization: Acetylacetone reacts with the vanadium alkoxide, replacing one or more of the propoxide groups. This new complex is less susceptible to rapid hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of precipitation in this compound solutions?

A1: The primary cause of precipitation is hydrolysis. This compound reacts readily with water, even atmospheric moisture, to form vanadium oxides, which are insoluble in most organic solvents.[1]

Q2: How can I prepare a stable stock solution of this compound?

A2: To prepare a stable stock solution, we recommend using a chelating agent like acetylacetone. A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: What solvents are compatible with this compound?

Q4: Can I use Vanadium(V) oxytriisopropoxide and this compound interchangeably?

A4: While chemically similar, their reactivity can differ due to the different alkoxy groups. It is always best to use the specific alkoxide required for your protocol. However, the stabilization techniques described here are generally applicable to other vanadium alkoxides.

Q5: My solution is still precipitating even after taking precautions. What else could be wrong?

A5: If you have followed all the recommended procedures, consider the following:

  • Purity of the Alkoxide: Ensure the starting material has not been previously exposed to moisture.

  • Solvent Quality: Even "anhydrous" solvents can contain trace amounts of water. Consider using freshly dried solvents.

  • Temperature: While less common, temperature fluctuations can sometimes affect solubility and stability. Store solutions at the recommended temperature.

Data Presentation

Table 1: Recommended Molar Ratios of Acetylacetone (acac) for Stabilization of Vanadium Alkoxide Solutions

While a specific study on the optimal molar ratio for this compound was not found, research on the analogous titanium isopropoxide (TTIP) provides a strong guideline. A molar ratio of 1:2 (TTIP:acac) is sufficient for complex formation, with higher ratios often used to ensure stability.

Molar Ratio (Alkoxide:acac)Observation on Titanium Isopropoxide SystemRecommendation for this compound
1:1Insufficient for complete complex formation.Not recommended for long-term stability.
1:2Sufficient for the formation of a stable complex.A good starting point for stabilization.
1:8Found to be optimal for a specific photocatalytic application.May provide enhanced stability for sensitive applications.

Source: Adapted from studies on titanium isopropoxide stabilization.

Table 2: Qualitative Solubility of this compound

SolventSolubilityImportant Considerations
n-PropanolSolubleParent alcohol, can help mitigate hydrolysis. Must be anhydrous.
TolueneSolubleMust be anhydrous.
HexaneSolubleMust be anhydrous.
AcetoneSolubleMust be anhydrous.
WaterInsolubleReacts to form insoluble vanadium oxides.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution for Sol-Gel Synthesis

This protocol describes the preparation of a stable precursor solution suitable for the synthesis of vanadium oxide films and materials.

Materials:

  • This compound

  • Anhydrous n-propanol

  • Acetylacetone (acac)

  • Dry, inert atmosphere glovebox or Schlenk line

  • Oven-dried glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: Work entirely under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware should be oven-dried at 120 °C for at least 4 hours and cooled under the inert atmosphere.

  • Solvent Addition: In a dried flask, add the desired volume of anhydrous n-propanol.

  • Precursor Addition: While stirring, slowly add the required amount of this compound to the n-propanol.

  • Stabilizer Addition: In a separate vial, prepare a solution of acetylacetone in anhydrous n-propanol. A molar ratio of 1:2 (this compound : acetylacetone) is a good starting point.

  • Mixing: Slowly add the acetylacetone solution to the stirring this compound solution.

  • Stabilization: Continue stirring the solution at room temperature for at least 2 hours to ensure complete complexation and stabilization.

  • Storage: Store the stabilized solution in a tightly sealed container under an inert atmosphere.

Mandatory Visualization

Hydrolysis_Pathway cluster_0 Unstabilized Pathway cluster_1 Stabilized Pathway V_alkoxide This compound VO(OPr)₃ Hydrolysis Hydrolysis (Reaction with H₂O) V_alkoxide->Hydrolysis H₂O Condensation Condensation Hydrolysis->Condensation Precipitate Vanadium Oxide Precipitate (e.g., V₂O₅⋅nH₂O) Condensation->Precipitate Chelated_V Chelated Vanadium Complex VO(OPr)₃₋ₓ(acac)ₓ Controlled_Hydrolysis Controlled Hydrolysis Chelated_V->Controlled_Hydrolysis Sol_Gel_Formation Sol-Gel Formation Controlled_Hydrolysis->Sol_Gel_Formation Stable_Solution Stable Solution Sol_Gel_Formation->Stable_Solution V_alkoxide_stable This compound VO(OPr)₃ V_alkoxide_stable->Chelated_V + acac acac Acetylacetone (acac) acac->Chelated_V

Caption: Unstabilized vs. Stabilized Hydrolysis Pathways.

Troubleshooting_Workflow start Precipitation Observed check_handling Review Handling & Storage: - Inert Atmosphere? - Dry Solvents/Glassware? start->check_handling correct_handling Implement Strict Anhydrous and Inert Techniques check_handling->correct_handling No check_solvent Evaluate Solvent Choice: - Using Parent Alcohol? - Solvent is Anhydrous? check_handling->check_solvent Yes correct_handling->check_solvent change_solvent Switch to Anhydrous Parent Alcohol (n-Propanol) check_solvent->change_solvent No use_stabilizer Add Chelating Agent (e.g., Acetylacetone) check_solvent->use_stabilizer Yes change_solvent->use_stabilizer stable_solution Stable Solution Achieved use_stabilizer->stable_solution

Caption: Troubleshooting Workflow for Precipitation Issues.

References

Technical Support Center: Optimizing Annealing Temperature for Vanadium(V) Oxytripropoxide-Derived Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vanadium(V) oxytripropoxide-derived films.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and annealing of vanadium oxide films from this compound.

Question: The resulting film is amorphous or has poor crystallinity. How can this be improved?

Answer: Poor crystallinity is often a result of insufficient annealing temperature or time. As-deposited sol-gel films are typically amorphous.[1][2] A post-deposition annealing step is necessary to induce crystallization.[2]

  • Increase Annealing Temperature: Crystalline phases of vanadium oxide, such as V2O5 and VO2, typically form at elevated temperatures. For instance, annealing at 400 °C can enhance the crystallinity of V2O5 films, with further improvement observed at 500 °C.[3] For VO2 films, annealing temperatures around 400-500 °C are commonly used to achieve the desired crystalline phase.[4][5] A two-step annealing process can also improve crystallinity.[6]

  • Optimize Annealing Time: The duration of the annealing process is also critical. While some protocols use annealing times as short as 20 minutes,[7] others extend this to several hours to ensure complete crystallization.[8] Prolonging the annealing time can help improve the quality and related properties of the films.[6]

  • Control the Annealing Atmosphere: The atmosphere during annealing plays a crucial role in the final vanadium oxide phase. Annealing in air or an oxygen-rich environment will favor the formation of V2O5. To obtain reduced phases like VO2, a reducing atmosphere (e.g., Ar-H2) or vacuum is often necessary.[9]

Question: The film has cracked or delaminated from the substrate. What are the possible causes and solutions?

Answer: Cracking and delamination can be caused by stress accumulation in the film, often due to a mismatch in the thermal expansion coefficients between the film and the substrate, or from excessive film thickness.

  • Substrate Choice: The choice of substrate can influence film adhesion. While films have been successfully deposited on various substrates like glass, silicon, and ITO-coated PET, the interaction between the substrate and the sol-gel precursor is important.

  • Control Film Thickness: Thicker films are more prone to cracking. The thickness can be controlled by adjusting the sol concentration and the spin-coating or dip-coating parameters.

  • Optimize the Drying Step: A controlled drying step before annealing can help to remove residual solvents and reduce stress. Drying at a moderate temperature (e.g., 120°C) for an extended period can be beneficial.[8]

  • Gradual Heating and Cooling: Ramping the temperature up and down slowly during the annealing process can minimize thermal shock and reduce stress.

Question: The electrical or optical properties of the film are not as expected. How can the annealing temperature be adjusted to tune these properties?

Answer: The electrical and optical properties of vanadium oxide films are highly dependent on their crystalline phase and microstructure, which are directly influenced by the annealing temperature.

  • Tuning Resistivity and TCR: The resistivity and Temperature Coefficient of Resistance (TCR) can be controlled by the annealing temperature.[8] For example, post-annealing can significantly increase both the sheet resistance and the TCR.[10]

  • Adjusting Optical Transmittance: The optical transmittance of the films changes with the annealing temperature. An increase in annealing temperature can lead to a decrease in transparency in the visible wavelength range.[1]

  • Controlling the Phase Transition: For thermochromic applications (VO2), the annealing temperature is critical for achieving the semiconductor-to-metal transition. The transition temperature itself can be influenced by the annealing conditions.[11] Insufficient annealing temperatures may not result in the desired VO2(M) phase.[4]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the annealing temperature when preparing V2O5 films from this compound?

A1: A common starting point for annealing V2O5 films is in the range of 300°C to 500°C in an air or oxygen atmosphere.[3][8] Annealing at 400°C has been shown to enhance crystallinity, with further improvements at 500°C.[3]

Q2: How does the annealing temperature affect the grain size of the resulting film?

A2: Generally, increasing the annealing temperature leads to an increase in grain size.[1][10][12] This can, in turn, affect the film's electrical and optical properties. For instance, an increase in grain size can lead to increased grain boundary scattering, which may decrease DC conductivity at higher annealing temperatures.[12]

Q3: What is the effect of the annealing atmosphere on the final vanadium oxide phase?

A3: The annealing atmosphere is a critical parameter.

  • Oxidizing Atmosphere (Air, O2): Promotes the formation of the most stable oxide, Vanadium Pentoxide (V2O5).

  • Inert or Reducing Atmosphere (N2, Ar, Vacuum, Ar-H2): Necessary to obtain lower oxidation states like Vanadium Dioxide (VO2) or V2O3. For example, heating an amorphous film at 450°C under a reducing atmosphere (Ar-H2) can yield crystalline VO2.[9]

Q4: Can the properties of the film be tuned by a multi-step annealing process?

A4: Yes, a two-step annealing process can be beneficial. For instance, a two-step anneal at 500°C and 700°C for VO2 films resulted in higher purity and better crystallinity compared to a single-step anneal at 700°C.[6] This can lead to enhanced optical modulation properties.[6]

Data Presentation

Table 1: Effect of Annealing Temperature on the Properties of Vanadium Oxide Films

Annealing Temperature (°C)Film PropertyObservationSource
As-depositedCrystallinityAmorphous[1]
200, 250, 300Grain Size (nm)2.1 - 10.8 (increases with temperature)[12]
300, 400, 500, 650TCR (%/°C)-3 to -4
400CrystallinityEnhanced crystallinity, pure V2O5 phase[3]
500CrystallinityFurther crystalline enhancement[3]
500Optical Band Gap (eV)Decreased to 2.6 eV[3]
300 vs. 400Coloration Efficiency (cm²/C)8.9 at 300°C, 6.3 at 400°C[13]

Experimental Protocols

Detailed Methodology for Sol-Gel Deposition and Annealing of Vanadium Oxide Films

This protocol is a synthesis of methodologies described in the literature.[8][14][15]

1. Sol Preparation: a. In a clean, dry beaker, mix this compound with a solvent such as isopropanol (IPA) or ethanol at room temperature. A typical concentration is around 0.12 M.[8][15] b. Add a catalyst/stabilizer like acetylacetone.[14] c. Stir the solution magnetically for at least 30 minutes to ensure homogeneity.[8][14] d. If required, dilute the sol to the desired concentration with additional solvent.[8]

2. Substrate Preparation: a. Clean the substrates (e.g., glass, silicon wafers) thoroughly. This can be done by ultrasonication in a series of solvents like acetone, ethanol, and deionized water. b. Dry the substrates completely, for example, by placing them in an oven at 120°C for 24 hours prior to deposition to minimize uncontrolled hydrolysis.[8]

3. Film Deposition (Spin-Coating Example): a. Place the cleaned substrate on the spin-coater chuck. b. Dispense the prepared sol onto the substrate. c. Spin the substrate at a low speed (e.g., 200 rpm for 5 seconds) to spread the sol, followed by a higher speed (e.g., 2000 rpm for 20 seconds) to achieve the desired thickness.[15]

4. Drying: a. After deposition, dry the film to remove residual solvents. This can be done on a hotplate at a moderate temperature or in an oven.

5. Annealing: a. Place the dried films in a tube furnace or a high-temperature furnace. b. Heat the furnace to the desired annealing temperature (e.g., 300°C, 400°C, 500°C) at a controlled ramp rate.[8] c. Maintain the annealing temperature for the specified duration (e.g., 1 to 6.5 hours).[8][12] d. Control the atmosphere inside the furnace (e.g., air for V2O5, a reducing atmosphere for VO2). e. After the annealing period, cool the furnace down to room temperature at a controlled rate.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Characterization Sol_Prep Sol Preparation (this compound + Solvent + Catalyst) Deposition Film Deposition (Spin-Coating or Dip-Coating) Sol_Prep->Deposition Substrate_Prep Substrate Cleaning and Drying Substrate_Prep->Deposition Drying Drying Deposition->Drying Annealing Annealing (Controlled Temperature and Atmosphere) Drying->Annealing Characterization Film Characterization (XRD, SEM, Electrical, Optical Measurements) Annealing->Characterization

Caption: Experimental workflow for the synthesis of vanadium oxide films.

Annealing_Effects cluster_properties Film Properties Annealing_Temp Annealing Temperature Crystallinity Crystallinity Annealing_Temp->Crystallinity Increases Grain_Size Grain Size Annealing_Temp->Grain_Size Increases Electrical Electrical Properties (Resistivity, TCR) Annealing_Temp->Electrical Modifies Optical Optical Properties (Transmittance, Band Gap) Annealing_Temp->Optical Modifies Phase Vanadium Oxide Phase (e.g., V2O5, VO2) Annealing_Temp->Phase Determines (with atmosphere)

Caption: Influence of annealing temperature on film properties.

References

"troubleshooting pinhole defects in dip-coated V2O5 films"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the fabrication of Vanadium Pentoxide (V2O5) thin films via the sol-gel dip-coating method.

Troubleshooting Guide

This guide addresses common questions regarding pinhole defects in dip-coated V2O5 films.

Q1: What are the primary causes of pinhole defects in my dip-coated V2O5 films?

Pinhole defects are microscopic voids that can compromise the integrity and performance of your V2O5 films.[1] The formation of these defects can typically be attributed to one or more of the following factors:

  • Substrate Contamination : The presence of dust, dirt, grease, or other particulates on the substrate surface is a primary cause.[2] These contaminants can interfere with the proper wetting of the surface by the precursor solution.[2][3]

  • Solution Impurities : The V2O5 sol-gel solution may contain aggregated nanoparticles, undissolved precursors, or dust particles, which can lead to voids in the final film.[4]

  • Incomplete Wetting : If the precursor solution does not spread evenly across the substrate, small voids can form, resulting in pinholes.[2] This can be due to poor substrate cleaning or a mismatch in surface energies.[3]

  • Gas Entrapment : Air bubbles can become trapped in the solution during preparation or on the substrate surface during the dipping process.[4] Additionally, outgassing of volatile substances from the substrate or coating during drying or annealing can create pinholes as the gas escapes.[1][2]

  • Environmental Factors : A dusty or uncontrolled environment can introduce contaminants onto the substrate or into the solution during the coating process.[4]

Q2: How does my substrate preparation routine impact pinhole formation?

Substrate preparation is a critical step, as the quality of the film is highly dependent on the condition of the substrate surface.

  • Surface Cleanliness : A rigorously clean substrate is essential. Contaminants act as nucleation sites for defects, preventing the uniform application of the V2O5 film.[1][3] Standard cleaning procedures often involve ultrasonic cleaning in solvents like acetone and alcohol.[5]

  • Surface Roughness : The substrate's surface quality directly affects the film's final surface quality.[6] Smoother substrates generally lead to more uniform and continuous films with fewer defects. For instance, V2O5 films on Al2O3 substrates with low surface roughness (0.551 nm) have been shown to be more continuous.[6]

  • Substrate Type : The choice of substrate material (e.g., glass, silicon, quartz, alumina) influences the film's final properties, including its morphology and crystalline structure.[5][7] For example, V2O5 films annealed on Si substrates tend to form an α-phase orthorhombic structure, while those on glass form a β-phase monoclinic structure.[8][9] These differences in structure and morphology can indirectly influence the propensity for defect formation.

Q3: Could the V2O5 precursor solution itself be the source of the pinholes?

Yes, the condition of the sol-gel solution is a crucial factor.

  • Particle Aggregation : Over time, nanoparticles within the sol can aggregate or crystallize. If these aggregates are large enough, they can disrupt the uniformity of the film during coating, leading to pinholes or a rough surface.[3]

  • Micro-bubbles : Bubbles can be introduced during the mixing and stirring of the precursor solution.[4] If not removed, these can adhere to the substrate during dipping and result in voids as the film dries. It is recommended to let the solution rest or to use a gentle degassing method.

  • Solution Purity : The use of high-purity precursors and solvents is important. Impurities can lead to unwanted side reactions or act as nucleation sites for defects. Filtering the sol just before use can help remove dust and small aggregates.[4]

Q4: How do dip-coating parameters, such as withdrawal speed, contribute to film quality?

The mechanical parameters of the dip-coating process directly control the film's thickness and uniformity.

  • Withdrawal Speed : This is one of the most critical parameters. A faster withdrawal speed results in a thicker film because more solution is carried up by the substrate.[10][11][12] However, if the speed is too high, the liquid may not have enough time to drain evenly, potentially leading to a non-uniform coating.[10] Conversely, a very slow withdrawal rate can sometimes lead to other defects, like horizontal striping, due to evaporation effects at the meniscus (the "coffee-ring effect").[3]

  • Immersion and Dwell Time : Sufficient immersion time ensures that the substrate reaches thermal equilibrium with the solution. The dwell time (the period the substrate remains stationary while fully immersed) allows for the stabilization of the liquid-substrate interface before withdrawal begins.

Q5: Can the post-coating annealing step introduce pinholes?

While annealing is necessary to convert the amorphous as-deposited film into a crystalline V2O5 structure, the process can introduce or worsen defects.[13][14]

  • Thermal Stress : A mismatch in the thermal expansion coefficients between the V2O5 film and the substrate can induce stress during heating and cooling.[8] This stress can lead to the formation of microcracks.[3]

  • Outgassing : Trapped solvents or organic residues from the precursor solution can vaporize and escape during annealing, leaving behind pinholes.[1][2]

  • Crystallization : The transformation from an amorphous to a polycrystalline structure during annealing can be accompanied by a change in density and morphology.[15] Rapid or uncontrolled crystallization can lead to a rough, non-contiguous surface instead of a dense, uniform film.[8]

Frequently Asked Questions (FAQs)

FAQ 1: My V2O5 sol appears perfectly clear by eye, yet I consistently find pinholes in the final film. What's happening?

Even if a solution looks clear, it can contain microscopic dust particles, contaminants, or nano-scale aggregates that are not visible to the naked eye.[4] These can cause localized dewetting of the film.[4] It is highly recommended to filter your sol-gel solution through a syringe filter (e.g., 0.2 µm pore size) immediately before the dip-coating process. Also, ensure you are working in a clean environment, such as under a laminar flow hood, to prevent airborne dust from contaminating the substrate or solution.[4]

FAQ 2: I have meticulously cleaned my substrates and optimized the dip-coating process, but pinholes only appear after the annealing stage. Why?

This strongly suggests the defects are thermally induced. The most likely causes are:

  • Rapid Temperature Ramping : Heating or cooling the film too quickly can create thermal stress, causing cracks or exacerbating tiny pre-existing voids.[8] Use a slower, controlled ramp rate in your furnace.

  • Outgassing : Residual solvents or organic species from the sol-gel precursors may be trapped within the dried film. During annealing, these components vaporize, and if they escape abruptly, they can create pinholes.[2] A pre-annealing drying step at a lower temperature (e.g., 100-150°C) can help to gently remove most of the residual solvent before the high-temperature crystallization step.

FAQ 3: Does the type of substrate I use (e.g., glass vs. silicon) really make a difference in preventing pinholes?

Yes, the substrate choice can have a significant impact. Different substrates have varying properties that affect film formation:

  • Surface Energy : This affects how well the V2O5 sol wets the surface. Poor wetting can lead to the formation of voids and pinholes.[2][3]

  • Thermal Expansion Coefficient : A large mismatch with the V2O5 film can cause significant stress during annealing, potentially leading to defects.[8]

  • Crystallinity and Morphology : The substrate can direct the crystal structure and morphology of the annealed film.[7] For example, V2O5 films on silicon substrates can exhibit a more uniform rod-like morphology compared to those on glass.[8][9] A non-contiguous or porous morphology is inherently more defective than a dense, smooth one.[8]

Experimental Data and Protocols

Summary of Experimental Parameters

The table below summarizes key experimental parameters for V2O5 film deposition found in the literature. These values can serve as a starting point for process optimization.

ParameterValue / TypeSubstrate(s)Key Outcome / Observation
Precursors V2O5 powder, H2O2Glass, Quartz, Si, AluminaA common and effective method for creating the V2O5 sol.[7][16]
Vanadium (V) oxytriisopropoxide, Isopropyl alcohol (IPA)ITOHigh concentration precursors can help resist dewetting processes that form pinholes.[17]
Withdrawal Speed 2 cm/minQuartzUsed to successfully synthesize crystalline V2O5 films with an orthorhombic structure.[13][18]
Annealing Temp. 473 K, 573 K, 673 K (for 1h)QuartzCrystallinity improves with higher annealing temperatures; 673 K (400°C) showed good crystallinity.[13]
450 °CSi, GlassDrastically changes morphology from smooth (as-grown) to non-contiguous microcrystalline structures.[8]
400 °CITOTransformed the film from an amorphous to a polycrystalline structure, improving electrochromic properties.[15]
500 °CGlassCan transform an orthorhombic structure into β-V2O5 nanorods.[14]
Experimental Protocols
Protocol 1: V2O5 Sol-Gel Precursor Synthesis

This protocol describes a common method for preparing a V2O5 precursor solution using hydrogen peroxide.

  • Dissolution : Slowly dissolve V2O5 powder (e.g., 0.3 g) in a hydrogen peroxide solution (e.g., 30 mL of 30% H2O2).[16] The reaction is exothermic; perform this step in an ice bath to control the temperature.

  • Stirring : Stir the mixture vigorously for approximately 30-60 minutes. The solution will change color, eventually forming a clear, brown/orange solution.[13][16]

  • Aging : Allow the solution to age at room temperature for at least 24 hours.[13] This aging step allows the solution to stabilize and for the hydrolysis and condensation reactions to proceed.

  • Filtration (Optional but Recommended) : Before use, filter the aged sol through a 0.2 µm syringe filter to remove any particulate impurities or aggregates.

Protocol 2: Substrate Cleaning and Dip-Coating Process

This protocol outlines a standard procedure for substrate preparation and film deposition.

  • Substrate Cleaning :

    • Sequentially clean the substrates (e.g., glass, quartz, or silicon slides) in an ultrasonic bath with detergent, deionized water, acetone, and finally isopropanol.

    • Dry the substrates thoroughly using a stream of dry nitrogen or filtered air.

    • Optional: Treat the substrates with a plasma cleaner or piranha solution to render the surface more hydrophilic, which improves wetting.

  • Dip-Coating :

    • Mount the clean, dry substrate onto the dip-coater arm.

    • Immerse the substrate into the prepared V2O5 sol at a constant, slow speed.

    • Allow the substrate to remain fully immersed (dwell time) for a set period (e.g., 30-60 seconds) to ensure complete wetting.

    • Withdraw the substrate from the solution at a constant, controlled speed (e.g., 2 cm/min).[13][18] The withdrawal should be smooth and vibration-free.

  • Drying :

    • Allow the coated substrate to dry at room temperature for at least 10-30 minutes to allow the initial solvent to evaporate.[13] For thicker films, multiple coating cycles can be performed, with a drying step after each withdrawal.

  • Annealing :

    • Place the dried films in a programmable furnace.

    • Heat the films to the desired annealing temperature (e.g., 400-500°C) using a controlled ramp rate (e.g., 2-5°C/min).[16]

    • Hold at the target temperature for a specified duration (e.g., 1-3 hours).[13][19]

    • Allow the furnace to cool down slowly to room temperature to prevent thermal shock and cracking.

Visualizations

Troubleshooting Workflow for Pinhole Defects

G start Pinhole Defects Observed check_sol 1. Check V2O5 Sol start->check_sol check_sub 2. Check Substrate Preparation start->check_sub check_proc 3. Check Dipping Process start->check_proc check_anneal 4. Check Annealing Process start->check_anneal sol_q1 Aged properly? check_sol->sol_q1 sub_q1 Rigorously cleaned? (ultrasonication) check_sub->sub_q1 proc_q1 Withdrawal speed optimized? check_proc->proc_q1 anneal_q1 Slow ramp rate used? check_anneal->anneal_q1 sol_q2 Filtered before use? sol_q1->sol_q2 Yes sol_fix Action: Age sol for 24h+. Filter with 0.2µm filter. sol_q1->sol_fix No sol_q2->sol_fix No end_node Pinhole-Free Film sol_q2->end_node Yes sub_q2 Handled in clean environment? sub_q1->sub_q2 Yes sub_fix Action: Implement multi-step ultrasonic cleaning. Use cleanroom/flow hood. sub_q1->sub_fix No sub_q2->sub_fix No sub_q2->end_node Yes proc_q2 Environment dust-free? proc_q1->proc_q2 Yes proc_fix Action: Adjust withdrawal speed. Ensure clean coating area. proc_q1->proc_fix No proc_q2->proc_fix No proc_q2->end_node Yes anneal_q2 Pre-drying step included? anneal_q1->anneal_q2 Yes anneal_fix Action: Use slow ramp (2-5°C/min). Add low-temp drying step. anneal_q1->anneal_fix No anneal_q2->anneal_fix No anneal_q2->end_node Yes

Caption: A logical workflow for troubleshooting pinhole defects in V2O5 films.

V2O5 Dip-Coating Experimental Workflow

G cluster_prep Preparation cluster_coating Deposition cluster_post Post-Treatment sol_prep V2O5 Sol Preparation dip Dip Coating sol_prep->dip sub_clean Substrate Cleaning sub_clean->dip dry Drying dip->dry p1 dip->p1 1. Immersion anneal Annealing dry->anneal char Film Characterization anneal->char p2 p1->p2 2. Dwell p3 p2->p3 3. Withdrawal

Caption: Overview of the experimental workflow for creating V2O5 films via dip-coating.

References

Technical Support Center: Sol-Gel Synthesis of Vanadium Oxides using Vanadium(V) Oxytriisopropoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sol-gel synthesis of vanadium oxides using Vanadium(V) oxytriisopropoxide.

Troubleshooting Guides

This section addresses common issues encountered during the experimental process.

Problem Potential Cause(s) Recommended Solution(s)
Immediate precipitation upon solvent or water addition. The hydrolysis of Vanadium(V) oxytriisopropoxide is extremely rapid, especially in the presence of water.[1]Use anhydrous solvents to control the reaction rate.Introduce water vapor slowly or use a solution of water in the parent alcohol for a more controlled hydrolysis.Consider using a chelating agent like acetylacetone (acac) to stabilize the precursor and moderate the hydrolysis and condensation reactions.[1]
Formation of a non-uniform or cloudy sol. Incomplete dissolution of the precursor or uncontrolled, localized hydrolysis.Ensure the Vanadium(V) oxytriisopropoxide is fully dissolved in the solvent before adding any water or catalyst.Maintain vigorous and constant stirring during the entire process.Add the water or catalyst solution dropwise to the precursor solution.
Resulting material has an amorphous structure or low crystallinity. Insufficient thermal treatment (annealing) or the presence of residual organic compounds.Increase the calcination temperature or duration. A common starting point is 400-600°C.Ensure a slow heating and cooling ramp during annealing to promote gradual crystal growth.Verify that the drying process (e.g., at 60-90°C) is sufficient to remove the bulk of the solvent before calcination.[2]
Final product contains mixed vanadium oxide phases (e.g., V₂O₅ and VO₂). The reduction of V⁵⁺ to V⁴⁺ can occur, influenced by the solvent and annealing conditions.The choice of alcohol can influence the V⁴⁺ concentration.[3]Annealing in an oxygen-rich atmosphere can promote the formation of the fully oxidized V₂O₅ phase.Careful control of the water-to-precursor molar ratio is crucial, as excess water can affect the final oxidation state.[1]
Undesirable particle morphology (e.g., irregular aggregates instead of nanorods or thin films). The solvent system and the presence of water significantly impact the final morphology.[3]For fibrillar or nanorod morphologies, limiting the amount of water is often key.[2]The use of different alcohols, such as ethanol versus 2-propanol, can alter the crystal growth and facet exposure.[3]For thin film deposition, controlling the sol viscosity and withdrawal speed (in dip-coating) or spin speed (in spin-coating) is critical.

Frequently Asked Questions (FAQs)

Q1: What is the role of the solvent in the sol-gel synthesis of vanadium oxide?

A1: The solvent plays a crucial role in controlling the hydrolysis and condensation rates of the Vanadium(V) oxytripropoxide precursor. Different solvents, such as ethanol and 2-propanol, can influence the nucleation and growth of the V₂O₅ crystals, thereby affecting the particle size, shape, and exposed crystal facets.[3] The solvent also helps to dissolve the precursor and maintain a stable sol.

Q2: Why is water concentration so critical in this synthesis?

A2: Water is the hydrolyzing agent in the sol-gel process. The concentration of water directly impacts the kinetics of the reaction.[3] An excess of water can lead to rapid and uncontrolled precipitation, while a limited amount of water allows for a more gradual formation of the gel network. The water concentration has been shown to finely control the morphology of the resulting V₂O₅ crystals.[3]

Q3: Can I use a solvent other than alcohol?

A3: While alcohols like ethanol and 2-propanol are most common, other solvent systems have been explored. For instance, ionic liquids have been used as a medium for the hydrolysis of the vanadium precursor, affecting the crystallinity and morphology of the resulting nanoparticles.[4] The choice of solvent will significantly alter the reaction kinetics and the properties of the final material.

Q4: What is the purpose of adding acetylacetone (acac)?

A4: Acetylacetone is a chelating agent that can stabilize the vanadium precursor. It forms a more stable complex with the vanadium, which moderates the rate of hydrolysis and condensation. This can help to prevent premature precipitation and lead to a more uniform and stable sol, which is particularly useful for forming homogeneous gels and thin films.[1]

Q5: At what temperature should I anneal my dried gel?

A5: The annealing temperature is a critical parameter that influences the crystallinity and phase of the final vanadium oxide product. Typically, temperatures in the range of 400°C to 600°C are used. The exact temperature can affect the crystallite size and the amount of minor vanadium oxide phases.[2] It is recommended to perform a temperature series to find the optimal condition for your desired material properties.

Quantitative Data Summary

The choice of solvent and the addition of water have a quantifiable impact on the properties of the resulting V₂O₅ nanostructures. The following table summarizes key data from a comparative study using ethanol and 2-propanol as solvents.

Sample IDSolventWater Addition(001)/(110) Facet Intensity RatioV⁴⁺ Concentration (%)Surface Area (m²/g)
E0 EthanolNo1.28~77.43
E5 EthanolYes1.41~7-
P0 2-PropanolNo1.15~63.18
P5 2-PropanolYes1.60--
(Data synthesized from a 2024 study on the influence of solvent type in V₂O₅ nanostructure synthesis)[3]

Experimental Protocols

Protocol 1: Synthesis of V₂O₅ in an Anhydrous Alcohol Solvent
  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add 1 mL of anhydrous ethanol or 2-propanol.

  • Add 0.3 mL of Vanadium(V) oxytriisopropoxide to the solvent.

  • Add 0.01 mL of acetylacetone as a catalyst and stabilizer.

  • Stir the solution vigorously at room temperature for 30 minutes to form a stable sol.

  • Age the sol at 50°C for 48 hours in an air atmosphere to form a xerogel powder.

  • Collect the xerogel and anneal at 600°C for 10 hours.

  • Allow the furnace to cool to room temperature before retrieving the final V₂O₅ powder.

Protocol 2: Synthesis of V₂O₅ with Controlled Water Addition
  • Follow steps 1-4 from Protocol 1 to prepare the initial sol.

  • After the initial 30 minutes of stirring, add 0.5 mL of deionized water to the sol.

  • Continue to stir the solution for a further 30 minutes.

  • Age the sol at 50°C for 48 hours in an air atmosphere to form a xerogel powder.

  • Collect the xerogel and anneal at 600°C for 10 hours.

  • Allow the furnace to cool to room temperature before retrieving the final V₂O₅ powder.

Visualizations

Logical Workflow for Solvent Effect Investigation

G A Precursor Solution (Vanadium(V) oxytriisopropoxide + Acetylacetone) B1 Anhydrous Ethanol A->B1 B2 Anhydrous 2-Propanol A->B2 C1 Sol Formation (Ethanol System) B1->C1 C2 Sol Formation (2-Propanol System) B2->C2 D1 No Water Addition C1->D1 D2 Water Addition C1->D2 D3 No Water Addition C2->D3 D4 Water Addition C2->D4 E1 Gelation & Aging (Sample E0) D1->E1 E2 Gelation & Aging (Sample E5) D2->E2 E3 Gelation & Aging (Sample P0) D3->E3 E4 Gelation & Aging (Sample P5) D4->E4 F Annealing (e.g., 600°C) E1->F E2->F E3->F E4->F G Characterization (XRD, SEM, XPS, etc.) F->G

Caption: Experimental workflow for investigating the effect of different alcohol solvents and water addition on V₂O₅ synthesis.

Simplified Sol-Gel Signaling Pathway

G precursor VO(OR)₃ (Vanadium Alkoxide) hydrolysis Hydrolysis precursor->hydrolysis water H₂O (Water) water->hydrolysis intermediate VO(OR)₂(OH) + ROH hydrolysis->intermediate Step 1 condensation1 Water Condensation intermediate->condensation1 condensation2 Alcohol Condensation intermediate->condensation2 bridge V-O-V Bridge Formation condensation1->bridge produces H₂O condensation2->bridge produces ROH gel 3D Gel Network (V₂O₅·nH₂O) bridge->gel Polymerization

Caption: Key reaction steps in the sol-gel synthesis of vanadium oxide from an alkoxide precursor.

References

Technical Support Center: Managing Moisture Sensitivity of Vanadium(V) Oxytripropoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for handling and managing the moisture sensitivity of Vanadium(V) oxytripropoxide (VOTP). This compound is a highly reactive organometallic compound, prized as a precursor in materials science and catalysis. However, its utility is intrinsically linked to its extreme sensitivity to moisture, which can compromise experimental integrity and outcomes. This resource offers practical solutions, troubleshooting guides, and frequently asked questions to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it moisture-sensitive?

This compound, with the chemical formula VO(OCH₂CH₂CH₃)₃, is a vanadium-based alkoxide. The vanadium-oxygen-carbon bonds in the propoxide ligands are highly susceptible to cleavage by water molecules (hydrolysis). This rapid reaction is driven by the high affinity of the vanadium center for oxygen and the propensity of the propoxide groups to form n-propanol.

Q2: What are the visible signs of moisture contamination in my this compound sample?

Exposure to moisture will cause the liquid VOTP to change in appearance. You may observe:

  • A change in color, often to a yellowish or orange hue.

  • The formation of a gel-like substance or solid precipitate.[1]

  • Increased viscosity of the liquid.

These changes indicate the formation of vanadium oxide species and n-propanol, rendering the precursor unsuitable for most applications.

Q3: How should I properly store this compound?

To maintain its purity, VOTP must be stored under a dry, inert atmosphere such as nitrogen or argon.[1] Key storage recommendations include:

  • Keep the container tightly sealed.[1]

  • Store in a cool, dry, and well-ventilated area.[2]

  • Use a desiccator for additional protection against ambient moisture.

  • For long-term storage, consider a glovebox with a controlled inert atmosphere.

Q4: Can I still use my this compound if it has been briefly exposed to air?

Brief exposure can compromise the material's purity. It is highly recommended to perform a quality check before use. If you observe any of the signs mentioned in Q2, the precursor's performance in sensitive applications like chemical vapor deposition (CVD) or catalysis will likely be affected. For best results, use a fresh, unopened container or a sample that has been rigorously handled under inert conditions.

Q5: What are the primary decomposition products of this compound upon reaction with water?

The primary hydrolysis reaction of this compound with water yields n-propanol and various forms of vanadium oxides. The exact nature of the vanadium oxide species can vary depending on the amount of water present and the reaction conditions, but it generally leads to the formation of a vanadium oxide gel.

Troubleshooting Guide

Issue Observation Possible Cause Recommended Action
Inconsistent Film Growth in CVD/ALD Non-uniform film thickness, poor adhesion, or changes in material properties (e.g., optical or electrical).Partial hydrolysis of the VOTP precursor due to moisture in the delivery lines or reaction chamber.1. Leak-check the entire deposition system. 2. Purge the precursor delivery lines with a high-purity inert gas. 3. Consider using an in-line purifier for the carrier gas. 4. Confirm the integrity of the VOTP sample; if compromised, replace it with a fresh batch.
Reduced Catalytic Activity Lower than expected conversion rates or changes in product selectivity in a catalytic reaction.The active vanadium species may have been altered by moisture, leading to the formation of less active vanadium oxides.1. Ensure all solvents and reagents are rigorously dried before adding the VOTP catalyst. 2. Perform the reaction under a strictly inert atmosphere (e.g., using Schlenk line techniques or in a glovebox). 3. If possible, analyze the catalyst post-reaction to identify any structural changes.
Precipitate Formation in Solution A solid or gel-like substance forms when VOTP is dissolved in a solvent.The solvent contains trace amounts of water, causing the VOTP to hydrolyze and precipitate as vanadium oxides.1. Use only anhydrous, high-purity solvents. 2. Dry the solvent over a suitable drying agent (e.g., molecular sieves) before use. 3. Prepare the solution inside a glovebox or under a positive pressure of an inert gas.
Color Change of Precursor The VOTP liquid appears discolored (e.g., yellow or orange) in its container.The container seal may have been compromised, allowing ambient moisture to slowly react with the precursor.1. It is best to discard the discolored precursor as its purity is compromised. 2. For future purchases, ensure the supplier provides packaging with a high-integrity seal. 3. Upon receipt, inspect the container for any signs of damage before accepting it.

Experimental Protocols

Protocol 1: Handling this compound in a Glovebox

This protocol outlines the steps for safely handling VOTP inside a nitrogen-filled glovebox to prepare a solution for a chemical reaction.

Materials:

  • Sealed container of this compound

  • Anhydrous solvent (e.g., ethanol, 2-propanol)[3]

  • Sterile, dry syringes and needles

  • Dry, clean glassware (e.g., volumetric flask, beaker)

  • Stir bar

Procedure:

  • Introduce all materials and equipment into the glovebox antechamber.

  • Purge the antechamber with inert gas for the recommended number of cycles.

  • Transfer all items into the main glovebox chamber.

  • Allow the VOTP container to reach the glovebox's ambient temperature to prevent condensation.

  • Carefully open the VOTP container.

  • Using a clean, dry syringe, withdraw the required volume of VOTP.

  • Dispense the VOTP into a tared flask to accurately determine the mass.

  • Add the anhydrous solvent to the flask containing the VOTP and a stir bar.

  • Stir the solution until the VOTP is fully dissolved.

  • The resulting solution is now ready for use in your moisture-sensitive reaction.

Protocol 2: Sol-Gel Synthesis of V₂O₅ using this compound

This protocol describes the preparation of V₂O₅ xerogel powder, a common application where the controlled hydrolysis of VOTP is utilized.[3]

Materials:

  • This compound

  • Acetylacetone (catalyst)

  • Ethanol or 2-propanol (anhydrous)

  • Deionized water

  • Stir plate and stir bars

  • Beakers or vials

  • Oven or furnace for annealing

Procedure:

  • In a clean, dry beaker, combine 0.3 mL of this compound and 0.01 mL of acetylacetone with 1 mL of either ethanol or 2-propanol.[3]

  • Stir the solution for 30 minutes at room temperature.[3]

  • For samples requiring hydrolysis, add 0.5 mL of deionized water to the solution and continue stirring.[3]

  • Place the beaker in an oven at 50°C for 48 hours to allow for the formation of a xerogel powder.[3]

  • Anneal the resulting powder at 600°C for 10 hours to obtain crystalline V₂O₅.[3]

Visual Guides

experimental_workflow Experimental Workflow for Handling VOTP cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction/Application prep_materials Gather Materials (VOTP, Anhydrous Solvent, Glassware) dry_glassware Oven-Dry Glassware prep_materials->dry_glassware inert_setup Set up Inert Atmosphere (Glovebox or Schlenk Line) dry_glassware->inert_setup transfer_votp Transfer VOTP via Syringe inert_setup->transfer_votp Under N2/Ar dissolve Dissolve in Anhydrous Solvent transfer_votp->dissolve run_reaction Perform Experiment (e.g., Catalysis, CVD) dissolve->run_reaction analyze Analyze Products run_reaction->analyze

Workflow for handling moisture-sensitive VOTP.

troubleshooting_logic Troubleshooting Logic for Failed Experiments start Experiment Fails (e.g., low yield, poor film quality) check_precursor Inspect VOTP Precursor: - Color change? - Precipitate? start->check_precursor check_environment Review Experimental Setup: - Inert atmosphere maintained? - Solvents anhydrous? check_precursor->check_environment No replace_precursor Action: Discard and use a fresh bottle of VOTP. check_precursor->replace_precursor Yes improve_technique Action: Refine inert atmosphere techniques. Dry solvents rigorously. check_environment->improve_technique No success Re-run Experiment check_environment->success Yes replace_precursor->success improve_technique->success

Troubleshooting logic for experiments with VOTP.

References

Technical Support Center: Vanadium(V) Oxytripropoxide-Derived Materials

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Vanadium(V) oxytripropoxide and materials derived from it.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experimental work.

Question 1: The final vanadium oxide powder is dark green or blue instead of the expected orange/yellow. What causes this discoloration?

Answer: A green or blue coloration in the final material typically indicates the presence of reduced vanadium species, such as V(IV) (often blue as VO²⁺) or V(III) (green).[1] The expected orange/yellow color corresponds to V(V) in V₂O₅. This reduction can occur for several reasons:

  • Incomplete Oxidation: The calcination (heat treatment) step may have been insufficient in temperature or duration to fully oxidize the precursor to V(V).

  • Reducing Atmosphere: Calcination in an inert or reducing atmosphere (like nitrogen or argon) will favor the formation of lower oxidation states.[2][3]

  • Organic Residues: Incomplete combustion of the propoxide ligands or solvent molecules can create a locally reducing environment during heating.

Troubleshooting Steps:

  • Verify Calcination Atmosphere: Ensure the calcination is performed in an oxidizing atmosphere, such as ambient air or flowing oxygen.

  • Adjust Calcination Protocol: Increase the calcination temperature or extend the duration. A common protocol for forming V₂O₅ is heating in air at temperatures between 400°C and 600°C.[4]

  • Introduce a Pre-heating Step: Add a low-temperature hold (e.g., 200-300°C) in air to slowly burn off organic residues before the final high-temperature calcination.

  • Post-Synthesis Annealing: If the final product is already formed, it can be re-annealed in air at a suitable temperature (e.g., 500°C) to oxidize the lower valence states to V(V).

Question 2: The sol-gel process results in rapid, uncontrolled precipitation instead of a stable gel. How can this be prevented?

Answer: Uncontrolled precipitation during the sol-gel synthesis is usually caused by an excessively fast hydrolysis rate of the this compound precursor. Vanadium alkoxides are highly sensitive to moisture.[5]

Troubleshooting Steps:

  • Control Water Addition: The most critical parameter is the rate of water addition. Add water slowly and dropwise to the alkoxide solution with vigorous stirring. Using a water/solvent mixture (e.g., water in propanol) can also slow the reaction.

  • Lower the Temperature: Perform the hydrolysis at a reduced temperature (e.g., in an ice bath) to decrease the reaction kinetics.

  • Adjust pH: The pH of the solution significantly influences hydrolysis and condensation rates. While strong acids can catalyze hydrolysis, working in a slightly acidic medium can sometimes help stabilize the sol.[6] Experiment with small additions of an acid or base to find the optimal pH for stable gelation.

  • Use a Stabilizing Agent: Consider adding a chelating agent, such as acetylacetone or acetic acid, to the vanadium precursor before hydrolysis. These agents can coordinate with the vanadium center, reducing its reactivity towards water and allowing for more controlled gel formation.

Question 3: Elemental analysis (ICP-OES, EDX) of the final material shows significant carbon residue or other elemental impurities (e.g., Na, Si). How can these be removed?

Answer: Carbon residue stems from incomplete combustion of the organic propoxide groups. Other elemental impurities may be introduced from glassware (Si) or precursors used in pH adjustments (Na).

Troubleshooting Steps:

  • For Carbon Residue:

    • Optimize Calcination: As with discoloration issues, ensuring a fully oxidizing atmosphere and sufficient temperature and time is crucial. A temperature of at least 500°C in air is typically effective for removing organic components.

    • Ozone or Oxygen Plasma Treatment: For thin-film applications, a post-synthesis treatment with ozone or an oxygen plasma can effectively remove surface carbon without requiring high temperatures.

  • For Ionic Impurities (Na, K, etc.):

    • Precursor Washing: After hydrolysis and initial gel formation but before drying and calcination, the wet gel (hydrogel) can be washed. Soaking the gel in deionized water or ethanol, and replacing the solvent several times, can leach out soluble ionic impurities.[7]

    • Acid Washing: Washing the vanadium hydroxide precursor with a dilute acid can help remove certain metal impurities.[3]

    • Use High-Purity Reagents: Ensure all solvents, acids, and bases used in the synthesis are of high purity.

    • Use Plasticware: If silicon leaching from glassware is a concern, consider using polypropylene or Teflon labware for the reaction and storage.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in materials derived from this compound?

A1: The most common impurities are:

  • Lower Vanadium Oxides: V₂O₄ (VO₂), V₂O₃, and other mixed-valence phases (e.g., V₃O₇, V₆O₁₃) due to incomplete oxidation.[1][2]

  • Residual Carbon: From the incomplete combustion of the n-propoxy ligands.

  • Water: Both adsorbed water on the surface and structural water within the material, especially if not calcined at a sufficiently high temperature.[8][9]

  • Ionic Contaminants: Such as Na⁺, K⁺, or Si⁴⁺, which can be introduced from precursor salts, pH adjusting agents, or glassware.[7]

Q2: How should this compound be stored to maintain its purity?

A2: this compound is highly sensitive to air and moisture.[5] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent premature hydrolysis and degradation. It is best stored in a cool, dry place.

Q3: What analytical techniques are best for identifying impurities in vanadium oxide materials?

A3: A combination of techniques is recommended:

  • X-ray Diffraction (XRD): To identify crystalline phases and detect the presence of other vanadium oxides or crystalline impurities.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation states of vanadium (V⁵⁺, V⁴⁺, V³⁺) on the material's surface and to detect elemental impurities.[8][9]

  • Energy Dispersive X-ray Spectroscopy (EDX/EDS): Usually coupled with an SEM, this provides elemental composition and can map the distribution of impurities.

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): For highly accurate quantitative measurement of trace elemental impurities.

  • Thermogravimetric Analysis (TGA): To quantify the amount of residual water and organic components by measuring weight loss upon heating.

Experimental Protocols & Data

Protocol 1: General Sol-Gel Synthesis of V₂O₅ Nanopowder

This protocol describes a standard method for synthesizing V₂O₅ from this compound.

  • Preparation: In a dry glovebox or under an inert atmosphere, prepare a solution of this compound in a dry solvent (e.g., 2-propanol or ethanol). A typical concentration is 0.1 M.

  • Hydrolysis: While stirring vigorously, slowly add a mixture of deionized water and the same solvent to the precursor solution. The molar ratio of water to the vanadium precursor is a critical parameter and typically ranges from 2 to 10. A slower addition rate promotes more uniform gelation.

  • Aging: After the addition of water is complete, the resulting sol is covered and left to age at room temperature for several hours (e.g., 12-24 hours) until a firm gel is formed.

  • Drying: The wet gel is then dried to remove the solvent. This can be done in an oven at a moderate temperature (e.g., 80-100°C) for several hours to form a xerogel.

  • Calcination: The dried xerogel powder is placed in a ceramic crucible and calcined in a furnace in an air atmosphere. A typical program involves ramping the temperature to 500°C, holding for 2-4 hours, and then cooling to room temperature.[10]

Protocol 2: Purification of Vanadium Hydroxide Precursor by Acid Washing

This protocol can be inserted after gelation to reduce metallic impurities before calcination.

  • Precipitation: Prepare the vanadium hydroxide precursor, for example, by adjusting the pH of a vanadium solution to cause precipitation.[3]

  • Isolation: Separate the precipitate from the solution via centrifugation or filtration.

  • Washing: Re-disperse the precipitate in a dilute acid solution (e.g., 0.1 M H₂SO₄). Stir the suspension for 15-30 minutes.

  • Rinsing: Separate the precipitate again and wash it several times with deionized water until the pH of the wash water is neutral. This removes the acid and any dissolved impurities.

  • Drying: Dry the purified precursor in an oven before proceeding to calcination.

Quantitative Data on Impurity Reduction

The effectiveness of purification methods can be significant, as shown in the tables below, which summarize typical results from chemical precipitation and washing techniques.

Table 1: Impurity Removal in Acidic Vanadium Solution via Chemical Precipitation

ImpurityInitial Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)
Ca~1010~23077.4
Mg~1590~50068.5
Al~195~3.398.3
Data adapted from a study on purifying acidic vanadium-bearing solutions using NH₄F precipitation.[11]

Table 2: Purity of V₂O₅ from Different Precipitation Processes

MethodKey ReagentsFinal V₂O₅ Purity (%)
Traditional Ammonium Salt PrecipitationAmmonium Salts~98.04
Sustained Release-Direct PrecipitationUrea, (NH₄)₂SO₄99.05
Hydrolysis with Manganese Salt PretreatmentMnSO₄, H₂SO₄98.92
Data compiled from studies on advanced vanadium precipitation techniques.[6][12]

Visualizations

Experimental Workflow

The following diagram illustrates the typical sol-gel synthesis workflow from the this compound precursor to the final V₂O₅ material, highlighting stages where impurities can be introduced and where purification steps can be implemented.

G cluster_start Precursor Handling cluster_synthesis Sol-Gel Process cluster_purification Purification (Optional) cluster_finish Final Processing precursor This compound sol Sol Formation (Hydrolysis) precursor->sol gel Gelation (Aging) sol->gel wash Washing Step (Solvent/Acid Wash) gel->wash Optional dry Drying (Xerogel Formation) gel->dry wash->dry calcine Calcination dry->calcine product Final V₂O₅ Material calcine->product imp3 Incomplete Combustion (Carbon Residue) calcine->imp3 imp4 Reducing Atmosphere (Lower Valence Oxides) calcine->imp4 imp1 Moisture/Air Exposure (Premature Hydrolysis) imp1->precursor imp2 Contaminated Solvents/ Reagents (Ionic Impurities) imp2->sol

Caption: Workflow for sol-gel synthesis of V₂O₅ with key impurity introduction points.

Troubleshooting Logic

This diagram provides a decision-making framework for troubleshooting common issues based on the properties of the final material.

G start Problem with Final Material color_issue Is the color off? (e.g., green/blue) start->color_issue purity_issue Does analysis show C, Na, or Si impurities? start->purity_issue morph_issue Is morphology poor? (e.g., large aggregates) start->morph_issue color_yes Presence of V(IV)/V(III) is likely. color_issue->color_yes Yes color_sol Solution: Re-calcine in oxidizing atmosphere (Air/O₂). color_yes->color_sol purity_yes Cause: Incomplete combustion or contamination. purity_issue->purity_yes Yes purity_sol_c For Carbon: Increase calcination temperature/duration. purity_yes->purity_sol_c purity_sol_ions For Ions: Wash gel before drying; use high-purity reagents. purity_yes->purity_sol_ions morph_yes Cause: Uncontrolled, rapid precipitation. morph_issue->morph_yes Yes morph_sol Solution: Slow water addition; cool reaction; use stabilizing agent. morph_yes->morph_sol

Caption: Decision tree for troubleshooting issues in vanadium oxide synthesis.

References

"Vanadium(V) oxytripropoxide catalyst deactivation and regeneration"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vanadium(V) oxytripropoxide as a catalyst precursor.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound catalyst deactivation?

A1: Common indicators of catalyst deactivation include a noticeable decrease in reaction rate or conversion, a change in product selectivity, and a visible change in the catalyst's color or physical state. For instance, the formation of insoluble precipitates or a darkening of the reaction mixture can suggest catalyst degradation or coke formation.

Q2: What are the primary causes of deactivation for vanadium-based catalysts?

A2: The deactivation of vanadium-based catalysts, including those derived from this compound, can be attributed to several factors:

  • Poisoning: Contaminants in the feedstock, such as sulfur, alkali metals (e.g., sodium, potassium), or heavy metals, can react with the active vanadium sites, rendering them inactive.[1][2][3][4] Even trace amounts of these substances can have a significant impact.

  • Coking/Fouling: The deposition of carbonaceous materials (coke) or high-molecular-weight byproducts on the catalyst surface can block active sites and pores.[3]

  • Thermal Degradation (Sintering): Exposure to excessively high temperatures can lead to the agglomeration of active vanadium species, reducing the active surface area.[5][6][7] For V₂O₅/TiO₂ catalysts, temperatures above 550 °C can cause significant deactivation.[5]

  • Structural Changes: The active V⁵⁺ species can be reduced to lower oxidation states (e.g., V⁴⁺), which may be less catalytically active for certain reactions.[6][8]

Q3: Is my catalyst deactivated or is there another issue with my experiment?

A3: Before concluding that the catalyst is deactivated, it is crucial to verify other experimental parameters. Ensure that the reaction temperature, pressure, and stoichiometry are correct. Confirm the purity of your reactants and solvents, as impurities are a common source of catalyst poisons. Running a control reaction with a fresh batch of catalyst can help determine if the issue lies with the catalyst or other experimental variables.

Q4: Can a deactivated this compound-derived catalyst be regenerated?

A4: Yes, in many cases, deactivated vanadium catalysts can be regenerated to recover a significant portion of their initial activity. The appropriate regeneration method depends on the cause of deactivation. Common strategies include thermal treatment, solvent washing, and acid or base washing.[9][10][11][12]

Troubleshooting Guide

Observed Issue Potential Cause Suggested Troubleshooting Steps
Gradual decrease in reaction conversion over time. Catalyst poisoning by impurities in reactants or solvent.1. Analyze reactants and solvent for potential poisons (e.g., sulfur, alkali metals).2. Purify reactants and solvent before the reaction.3. If poisoning is confirmed, attempt catalyst regeneration via washing (see protocols below).
Sudden and significant drop in catalyst activity. Introduction of a strong catalyst poison or a significant change in reaction conditions.1. Immediately review experimental logs for any deviations in temperature, pressure, or reactant addition.2. If a known poison was accidentally introduced, stop the reaction and attempt to regenerate the catalyst.
Change in product selectivity. 1. Partial deactivation of specific active sites.2. Thermal degradation leading to different active species.1. Lower the reaction temperature to minimize thermal effects.2. Characterize the used catalyst to identify structural changes.3. Attempt a mild regeneration protocol (e.g., solvent washing) to remove surface deposits without altering the catalyst structure.
Formation of a solid precipitate or "coke". Coking or fouling of the catalyst surface.1. Attempt regeneration by washing with a suitable organic solvent (e.g., acetone, toluene) to dissolve the deposits.[13][14]2. If solvent washing is ineffective, a controlled calcination in air may be necessary to burn off the coke.
Catalyst appears discolored after the reaction. Change in the oxidation state of vanadium or deposition of colored byproducts.1. Use spectroscopic techniques (e.g., UV-Vis) to analyze the catalyst's electronic state.2. Attempt regeneration to restore the original state.

Catalyst Performance Data

The following tables summarize quantitative data on catalyst deactivation and regeneration from studies on vanadium-based catalysts.

Table 1: Impact of Thermal Aging on VOx/TiO₂ Catalyst Properties [7]

Vanadium Loading (wt%)TreatmentSurface Area (m²/g)NH₃ Uptake (μmol/g)
0.5Fresh97231
0.5Aged (580°C, 100h)51101
2.0Fresh82148
2.0Aged (580°C, 100h)3355
8.0Fresh5072
8.0Aged (580°C, 100h)1125

Table 2: Regeneration Efficiency for Deactivated SCR Catalysts

Deactivation CauseRegeneration MethodActivity RecoveryReference
Heavy metal poisoning & foulingWater washing, acid pickling, and impregnation105% of fresh catalyst NOx removal efficiency at 300°C[9]
Ammonium salt deposition & poisoning0.8 mol/L HNO₃ wash and V₂O₅ impregnationOptimum denitration activity restored[10]
Sulfate depositionDilute sodium hydroxide solution washingActivity fully restored[12]
General industrial useThermal treatment (400-450°C) or water washingPartial to full recovery of performance[11]

Experimental Protocols

Protocol 1: Regeneration by Solvent Washing (for Coking/Fouling)

This protocol is suitable for removing organic deposits and coke precursors from the catalyst surface.

  • Catalyst Recovery: After the reaction, separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Initial Wash: Wash the recovered catalyst with a non-polar solvent like toluene or n-hexane to remove residual hydrocarbons. Repeat this step 2-3 times.

  • Polar Wash: Wash the catalyst with a more polar solvent such as acetone or ethanol to remove more polar organic species.[13] Acetone has been shown to effectively remove over 30% of carbon from spent catalysts.[14]

  • Drying: Dry the washed catalyst in a vacuum oven at a low temperature (e.g., 60-80°C) for 12-24 hours to remove all solvent residues.

  • Activity Test: Test the regenerated catalyst's activity under standard reaction conditions to evaluate the effectiveness of the regeneration.

Protocol 2: Regeneration by Acid Washing (for Metal Poisoning)

This protocol is designed to remove acid-soluble poisons like alkali and alkaline earth metals.

  • Catalyst Recovery: Separate the catalyst from the reaction mixture.

  • Water Wash: Wash the catalyst thoroughly with deionized water to remove any water-soluble contaminants.

  • Acid Leaching: Suspend the catalyst in a dilute nitric acid solution (e.g., 0.5-1.0 M HNO₃) at room temperature.[10] Gently stir the suspension for 1-3 hours. The liquid-to-solid ratio should be high (e.g., 5 mL of acid solution per gram of catalyst).[10]

  • Filtration and Rinsing: Filter the catalyst from the acid solution and wash it extensively with deionized water until the filtrate is neutral (pH ~7).

  • Drying and Calcination: Dry the catalyst at 100-120°C for 10-12 hours.[10] Follow this with calcination in a furnace under a flow of air. Gradually increase the temperature to 450-500°C and hold for 3-4 hours.[10][15]

  • Activity Test: Evaluate the performance of the regenerated catalyst.

Caution: Always handle acids and solvents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Visualizations

Deactivation_Regeneration_Cycle Catalyst Deactivation and Regeneration Cycle cluster_deactivation Deactivation Pathways cluster_regeneration Regeneration Methods Fresh Fresh Active Catalyst (VO(OPr)₃ derived) Deactivated Deactivated Catalyst Fresh->Deactivated Catalytic Use Poisoning Poisoning (e.g., Alkali Metals, S) Coking Coking / Fouling Sintering Thermal Degradation (Sintering) Regenerated Regenerated Catalyst Deactivated->Regenerated Regeneration Washing Solvent / Acid Washing Calcination Thermal Treatment (Calcination) Regenerated->Fresh Reactivation Poisoning->Deactivated Coking->Deactivated Sintering->Deactivated Washing->Regenerated Calcination->Regenerated

Caption: Logical flow of catalyst state from fresh to deactivated and regenerated.

Troubleshooting_Workflow Troubleshooting Workflow for Reduced Catalyst Performance Start Reduced Catalyst Performance Observed Check_Params Verify Experimental Parameters (Temp, Pressure, Purity) Start->Check_Params Params_OK Parameters Correct? Check_Params->Params_OK Fix_Params Correct Experimental Parameters Params_OK->Fix_Params No Catalyst_Issue Suspect Catalyst Deactivation Params_OK->Catalyst_Issue Yes Fix_Params->Start Identify_Cause Identify Deactivation Cause (Poisoning, Coking, Thermal) Catalyst_Issue->Identify_Cause Select_Regen Select Appropriate Regeneration Protocol Identify_Cause->Select_Regen Regenerate Perform Regeneration Select_Regen->Regenerate Test_Activity Test Regenerated Catalyst Activity Regenerate->Test_Activity End Problem Resolved / New Catalyst Needed Test_Activity->End

Caption: A step-by-step workflow for diagnosing and addressing catalyst issues.

References

Technical Support Center: The Influence of Precursor Concentration on Film Thickness

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the critical role of precursor concentration in controlling film thickness during thin-film deposition processes.

Troubleshooting Guide

This guide addresses common issues encountered during experiments where precursor concentration is a key variable.

Problem Potential Cause Related to Precursor Concentration Suggested Solution
Film is too thin or patchy The precursor concentration is too low, resulting in insufficient material being deposited on the substrate.Gradually increase the precursor concentration in your solution. Ensure thorough mixing to achieve a homogenous solution before deposition. For spin coating, a higher concentration will generally lead to a thicker film.[1]
Film is too thick and non-uniform The precursor concentration is too high, leading to excessive material deposition and potentially aggregation or uneven drying.Decrease the precursor concentration. At high concentrations, the relationship between concentration and thickness can become non-linear, making control difficult.[1] Consider a solvent with a higher boiling point to allow for more controlled evaporation.
Inconsistent film thickness across the substrate The precursor solution may not be homogenous due to incomplete dissolution at higher concentrations. This can also be caused by viscosity changes as the concentration increases.Ensure the precursor is fully dissolved in the solvent. Sonication or gentle heating (if appropriate for the material) can aid dissolution. For highly viscous solutions, consider diluting the solution or optimizing the deposition parameters (e.g., increasing spin speed in spin coating).
Poor film quality (e.g., cracks, pinholes) High precursor concentration can lead to stress in the film as the solvent evaporates, causing cracks. Low concentration might not provide enough material for a continuous film, resulting in pinholes.Optimize the precursor concentration in conjunction with other deposition parameters like temperature and deposition rate. A moderate concentration often yields the best film quality.
Low deposition rate in CVD/ALD The partial pressure or flow rate of the precursor gas is too low, limiting the surface reactions required for film growth.[2][3][4]Increase the precursor flow rate or the temperature of the precursor bubbler/source to increase its vapor pressure. This provides more reactant to the substrate surface, potentially increasing the deposition rate.[4]

Frequently Asked Questions (FAQs)

Q1: How does precursor concentration generally affect film thickness in spin coating?

A1: In spin coating, film thickness is strongly dependent on the precursor solution's concentration.[5] At low concentrations, there is an approximately linear relationship where increasing the concentration leads to a proportional increase in film thickness.[1] However, as the concentration increases, the solution's viscosity also increases, leading to a non-linear relationship where the film thickness increases more significantly.[1]

Q2: What is the effect of precursor concentration in Atomic Layer Deposition (ALD)?

A2: In ALD, the film growth is self-limiting. However, the concentration of the precursor in the gas phase can still influence the growth rate per cycle. Higher precursor concentrations can lead to a more complete reaction with the substrate surface sites in each cycle, resulting in a faster overall film growth.[2][3] However, excessively high concentrations of certain precursors, like water, can lead to undesirable side reactions, such as the formation of an interfacial layer.[2][6]

Q3: In Chemical Vapor Deposition (CVD), how critical is the precursor concentration?

A3: Precursor concentration, often controlled by the flow rate of the precursor gases, is a critical parameter in CVD.[4] The flow rate directly influences the growth rate and stoichiometry of the deposited film.[4] The process can be either mass-transport limited (at higher pressures, where reactant supply is the bottleneck) or reaction-rate limited (at lower pressures, where surface reaction speed is the bottleneck).[4]

Q4: Can changing the precursor concentration affect material properties other than thickness?

A4: Yes. For example, in the deposition of CuI thin films, increasing the precursor concentration not only increased the thickness but also affected the electrical resistivity and optical transmittance of the film.[7] Similarly, for V2O5 thin films, precursor concentration influenced the crystallinity of the films.[8] For nanostructured TiO2 films, lower concentrations led to a more uniform surface.[9][10]

Quantitative Data Summary

The following tables summarize the relationship between precursor concentration and film thickness from various studies.

Table 1: Effect of CuI Precursor Concentration on Film Thickness (Spin Coating)

Precursor Concentration (M)Film Thickness (nm)
0.0533.65
0.1-
0.2-
0.3-
0.4-
0.5441.25
Data extracted from a study on CuI thin films deposited by spin coating.[7]

Table 2: Effect of V2O5 Precursor Concentration on Film Thickness (Spin Coating)

Precursor Concentration (M)Film Thickness (nm)
0.1~43
0.2~46
0.3~47
0.4~49
Data extracted from a study on V2O5 thin films deposited by spin coating.[8]

Table 3: Effect of ZnO Precursor Concentration on Film Thickness (Spin Coating)

Precursor ConcentrationFilm Thickness (nm)
Lower Concentration149.4
Higher Concentration447.7
Data extracted from a study on ZnO thin films deposited by the sol-gel spin coating method.[8]

Experimental Protocols

Methodology for CuI Thin Film Deposition via Spin Coating [7]

  • Precursor Solution Preparation:

    • Dissolve CuI powder in acetonitrile to achieve concentrations ranging from 0.05 M to 0.5 M.

  • Deposition:

    • Dispense the CuI solution onto the substrate.

    • Spin coat at 1000 rpm for 60 seconds.

  • Post-Deposition:

    • Anneal the deposited films at 150°C.

Methodology for Al2O3 Thin Film Deposition via Atomic Layer Deposition (ALD) [2][3]

  • Precursors:

    • Aluminum precursor: Al(CH3)3 (Trimethylaluminum, TMA)

    • Oxygen precursor: H2O (Water)

  • Deposition Cycle:

    • Introduce Al(CH3)3 into the reaction chamber to react with the substrate surface.

    • Purge the chamber with an inert gas to remove unreacted precursor and byproducts.

    • Introduce H2O into the chamber to react with the adsorbed aluminum-containing species.

    • Purge the chamber with an inert gas.

  • Process Parameters:

    • The partial pressure of both Al(CH3)3 and H2O is varied to study the effect on the growth rate.

Visualizations

experimental_workflow Spin Coating Experimental Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Processing & Analysis prep_solution Prepare Precursor Solution (Vary Concentration) dispense Dispense Solution onto Substrate prep_solution->dispense clean_substrate Clean Substrate clean_substrate->dispense spin Spin Coat (Controlled Speed & Time) dispense->spin anneal Anneal Film (Optional) spin->anneal characterize Characterize Film (Measure Thickness) anneal->characterize

Caption: A typical experimental workflow for thin film deposition using spin coating.

logical_relationship Influence of Precursor Concentration on Film Thickness concentration Precursor Concentration viscosity Solution Viscosity concentration->viscosity affects growth_rate Growth Rate (per cycle/unit time) concentration->growth_rate directly influences film_thickness Final Film Thickness viscosity->film_thickness impacts (esp. Spin Coating) growth_rate->film_thickness determines

Caption: Logical relationship between precursor concentration and final film thickness.

References

"addressing cracking in V2O5 thin films during annealing"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of cracking in Vanadium Pentoxide (V2O5) thin films during the annealing process.

Troubleshooting Guides & FAQs

This section addresses specific issues that can lead to film cracking and provides actionable solutions.

Why are my V2O5 thin films cracking during annealing?

Cracking in thin films during annealing is primarily caused by stress buildup within the film. The two main sources of this stress are:

  • Intrinsic Stress: This arises from the deposition process itself and the subsequent structural changes during annealing. For films deposited from a solution (like the sol-gel method), the evaporation of solvents and the decomposition of organic precursors cause significant film shrinkage, leading to tensile stress.[1][2]

  • Extrinsic (Thermal) Stress: This occurs due to the mismatch in the Coefficient of Thermal Expansion (CTE) between the V2O5 thin film and the substrate material.[1][2] As the film and substrate are heated and cooled at different rates, stress is induced at the interface, which can lead to cracking if it exceeds the film's mechanical strength.

How does the annealing temperature affect cracking?

Higher annealing temperatures provide more thermal energy, which promotes the crystallization of the V2O5 film.[3] This transition from an amorphous to a polycrystalline structure can be accompanied by volume changes and grain growth, which can introduce stress.[3] While higher temperatures can improve crystallinity, they can also exacerbate the effects of CTE mismatch, increasing the risk of cracking.[1][3] For instance, V2O5 films annealed at 200°C may show a dense surface without cracks, while those annealed at 400°C can exhibit voids and cracks at the grain boundaries.[3]

What role does the substrate play in film cracking?

The choice of substrate is critical in preventing cracks. Key factors include:

  • Coefficient of Thermal Expansion (CTE) Mismatch: A significant difference between the CTE of V2O5 and the substrate is a major cause of thermal stress.[1][2] Whenever possible, select a substrate with a CTE that is closely matched to that of V2O5.

  • Substrate Surface Roughness: A rough substrate surface can create stress concentration points, initiating crack formation.[1] It is advisable to use substrates with smooth surfaces and to ensure they are thoroughly cleaned before deposition.

  • Adhesion: The interaction (adhesive forces) between the V2O5 sol and the substrate influences the film's thickness, crystallinity, and morphology.[4][5] Good adhesion can help the film withstand stress without delaminating or cracking. For example, V2O5 films deposited on glass can be amorphous with smooth surfaces, while those on quartz, silicon, or alumina tend to be polycrystalline.[4][5]

How can I prevent my V2O5 thin films from cracking?

Several strategies can be employed to minimize or eliminate cracking during annealing:

  • Optimize Film Thickness: Thicker films are more prone to cracking. A general guideline is to keep the film thickness below 0.5 microns, especially if there is a significant CTE mismatch with the substrate.[2]

  • Multi-Layer Deposition: Instead of depositing a single thick layer, apply multiple thin layers, with an annealing step after each deposition.[1][2] This approach helps to manage the stress accumulated in each layer. For example, a five-layer film can be created where each layer is heat-treated at 200°C for 10 minutes before the next is applied.[6]

  • Control Heating and Cooling Rates: Abrupt temperature changes can induce thermal shock, leading to cracks.[1] Employ a gradual heating and cooling ramp during the annealing process. A rate of 1°C per minute has been suggested in some contexts.[2]

  • Implement a Two-Step Annealing Process: A modified annealing profile can be beneficial. This involves an initial heating step to a lower temperature (e.g., 350°C) to allow for the slow removal of residual solvents and organics, followed by a ramp up to the final, higher crystallization temperature (e.g., 550°C).[2]

  • Modify Film Composition: For sol-gel derived films, incorporating polymers like polyvinylpyrrolidone (PVP) can increase the critical thickness at which cracking occurs by promoting structural relaxation.[7]

Does the deposition method influence the likelihood of cracking?

Yes, the deposition method plays a significant role.

  • Sol-Gel: This method is particularly susceptible to cracking due to the large volume reduction that occurs as solvents evaporate and organic precursors are burned off during annealing. The shrinkage of the sol during annealing is a direct cause of cracks.[5]

  • Sputtering (RF Magnetron / DC Magnetron): Sputtered films are often amorphous as-deposited and crystallize upon annealing.[3][8][9] While this phase transformation can induce stress, sputtered films are generally denser and may be less prone to the severe shrinkage-related cracking seen in sol-gel films. However, voids and cracks can still form at higher annealing temperatures as the film transforms from an amorphous to a polycrystalline structure.[3]

  • Thermal Evaporation: This physical vapor deposition technique can produce quality films with good uniformity.[10] However, thermal stresses from CTE mismatch remain a concern during post-deposition annealing.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from experimental studies on V2O5 thin films, focusing on the effects of annealing.

Table 1: Effect of Annealing Temperature on V2O5 Thin Film Properties

Annealing Temperature (°C)Deposition MethodSubstrateResulting StructureKey ObservationReference
As-depositedRF SputteringITO GlassAmorphousSmooth surface morphology[3]
200RF SputteringITO GlassAmorphousDense surface without cracks[3]
300RF SputteringITO GlassAmorphousSmall aggregations form, rougher surface[3]
400RF SputteringITO GlassPolycrystalline (Orthorhombic)Voids and cracks at grain boundaries[3]
500RF SputteringSiPolycrystalline, c-axis orientedEnhanced crystallinity, increased grain size
480DC Magnetron SputteringGlassPolycrystallineTransformation from smooth to rough surface with nanorods[9]

Table 2: Influence of Annealing on Optical and Electrical Properties

Annealing Temperature (°C)Property MeasuredValue (As-deposited)Value (Annealed)Reference
500Optical Energy Gap (Eg)2.85 eV2.6 eV
673 K (400 °C)Optical Energy Gap (Eg)2.29 eV2.18 eV[11]
400Charge Capacity54.7 mC/cm²97.9 mC/cm²[3][12]

Experimental Protocols

Below are generalized methodologies for common V2O5 thin film deposition and annealing experiments.

Protocol 1: V2O5 Thin Film Deposition by RF Magnetron Sputtering
  • Substrate Preparation: Clean Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropyl alcohol. Dry the substrates with nitrogen gas.

  • Target: Use a V2O5 target of high purity (e.g., 99.9%).

  • Sputtering Chamber Setup: Place the cleaned substrates into the sputtering chamber. Evacuate the chamber to a base pressure of approximately 1.33 x 10⁻² mbar.

  • Deposition Parameters:

    • RF Power: Set to a constant power, for example, 150-200 W.[8]

    • Sputtering Gas: Use Argon (Ar) as the sputtering gas.

    • Gas Pressure: Maintain a constant working pressure during deposition.[8]

    • Target-Substrate Distance: Keep a fixed distance, such as 6 cm.[8]

    • Deposition Time: Deposit for a set duration (e.g., 30 minutes) to achieve the desired thickness.[8]

  • Post-Deposition: After deposition, allow the substrates to cool to room temperature before removal from the chamber.

Protocol 2: Post-Deposition Annealing
  • Sample Placement: Place the as-deposited V2O5 thin films in a programmable furnace.

  • Atmosphere: Conduct the annealing in an air atmosphere.

  • Heating Profile:

    • Ramp-up: Gradually increase the temperature from room temperature to the target annealing temperature (e.g., 400°C or 500°C).[8] A slow ramp rate is recommended to minimize thermal shock.

    • Dwell Time: Hold the sample at the target temperature for a specified duration, typically 1 to 5 hours.[8][9]

    • Cool-down: Allow the furnace to cool down slowly and naturally to room temperature before removing the samples.

  • Characterization: Analyze the annealed films using techniques such as X-ray Diffraction (XRD) to determine crystallinity and Scanning Electron Microscopy (SEM) to observe surface morphology and check for cracks.[3]

Visualizations

The following diagrams illustrate key workflows and relationships in addressing V2O5 thin film cracking.

G start Start: V2O5 Film Cracking Observed A Analyze Potential Causes start->A process process decision decision solution solution B Thermal Mismatch (CTE)? A->B Evaluate C Film Shrinkage (Sol-Gel)? B->C No S1 Change Substrate or Reduce Annealing Temp. B->S1 Yes D Film Too Thick? C->D No S2 Use Multi-Layer Deposition & Anneal Each Layer C->S2 Yes E Thermal Shock? D->E No S3 Reduce Film Thickness (Target <0.5 µm) D->S3 Yes E->A No, Re-evaluate S4 Use Slow Heating/ Cooling Ramp Rates E->S4 Yes END Crack-Free Film Achieved S1->END S2->END S3->END S4->END

Caption: Troubleshooting workflow for addressing cracking in V2O5 thin films.

G param param effect effect outcome outcome sub Substrate Properties (CTE, Roughness) stress Stress Generation (Thermal & Intrinsic) sub->stress dep Deposition Method (Sol-Gel, Sputtering) dep->stress thick Film Thickness thick->stress anneal Annealing Parameters (Temp, Ramp Rate) anneal->stress crack Cracking stress->crack If Stress > Film Strength noc noc stress->noc rack If Stress < Film Strength

Caption: Relationship between experimental parameters and film cracking.

G start Goal: Crack-Free V2O5 Film D1 High Shrinkage Expected? start->D1 decision decision choice choice protocol protocol C1 Sol-Gel Method D1->C1 Yes C2 Sputtering / PVD D1->C2 No P1 Use Multi-Layer Deposition Protocol C1->P1 D2 CTE Mismatch a Concern? C2->D2 P1->D2 P2 Limit Film Thickness (<0.5 µm) D2->P2 Yes P3 Use Slow Ramp Rates & Two-Step Anneal D2->P3 No P2->P3

Caption: Decision tree for selecting an anti-cracking experimental strategy.

References

Technical Support Center: Optimization of CVD Process for Vanadium(V) Oxytripropoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vanadium(V) oxytripropoxide for Chemical Vapor Deposition (CVD) of vanadium oxide thin films.

Troubleshooting Guide

This guide addresses common issues encountered during the CVD process using this compound.

Problem 1: Low Deposition Rate

  • Question: My deposition rate is significantly lower than expected. What are the potential causes and how can I increase it?

  • Answer: A low deposition rate can be attributed to several factors:

    • Insufficient Precursor Temperature: The precursor, this compound, may not be reaching a high enough temperature to achieve the desired vapor pressure. Ensure your bubbler or precursor container is heated to the optimal temperature.[1]

    • Low Substrate Temperature: The substrate temperature might be too low for efficient decomposition of the precursor and film formation. Gradually increasing the substrate temperature can enhance the deposition rate.

    • Incorrect Carrier Gas Flow Rate: The carrier gas flow rate affects the transport of the precursor vapor to the substrate. An optimized flow rate is crucial for efficient deposition.

    • Reactor Pressure: The overall pressure in the CVD reactor can influence the mean free path of the precursor molecules. Adjusting the pressure might be necessary to improve the deposition rate.

Problem 2: Poor Film Uniformity

  • Question: The deposited vanadium oxide film is not uniform across the substrate. How can I improve the film uniformity?

  • Answer: Poor film uniformity is a common challenge in CVD processes and can be addressed by:

    • Optimizing Reactor Geometry and Gas Flow: The design of the reactor and the hydrodynamics of the gas flow play a critical role in uniformity. Ensure a laminar flow regime over the substrate.

    • Substrate Rotation: Rotating the substrate during deposition can significantly improve the uniformity of the film thickness and composition.

    • Temperature Gradient: A non-uniform temperature distribution across the substrate can lead to variations in the deposition rate. Ensure the substrate heater provides a uniform temperature profile.

    • Precursor Delivery: Ensure a stable and consistent delivery of the precursor vapor to the reaction chamber. Fluctuations in the precursor flow can lead to non-uniformity.

Problem 3: Incorrect Stoichiometry or Phase of Vanadium Oxide

  • Question: I am not obtaining the desired vanadium oxide phase (e.g., VO₂, V₂O₅). How can I control the stoichiometry of the deposited film?

  • Answer: The stoichiometry of the vanadium oxide film is highly dependent on the deposition parameters:

    • Oxygen Partial Pressure: The presence and concentration of an oxidizing agent, typically oxygen, is a critical parameter. By carefully controlling the oxygen flow rate, you can influence the final oxidation state of the vanadium. For instance, V₂O₅ films have been synthesized with an O₂ flow of 100 sccm.[2]

    • Substrate Temperature: The deposition temperature has a significant impact on the phase of the resulting film. Different vanadium oxide phases are stable at different temperatures. For example, crystalline V₂O₅ may require a post-deposition anneal at around 500°C.[2]

    • Precursor to Oxidizer Ratio: The ratio of the this compound precursor to the oxygen (or other oxidizing agent) in the gas phase is a key factor in determining the film's stoichiometry.

Problem 4: Poor Film Adhesion

  • Question: The deposited film is peeling off the substrate. What can I do to improve adhesion?

  • Answer: Poor adhesion is often related to the substrate surface and the initial stages of film growth:

    • Substrate Cleaning: Thoroughly clean the substrate before deposition to remove any contaminants that could interfere with film adhesion. This can involve solvent cleaning, acid/base etching, and plasma cleaning.

    • Substrate Surface Treatment: In some cases, a surface treatment or the deposition of a thin buffer layer can promote better adhesion between the vanadium oxide film and the substrate.

    • Deposition Temperature: The initial deposition temperature can affect the nucleation and growth of the film, which in turn influences adhesion. Optimizing the initial growth conditions is crucial.

Frequently Asked Questions (FAQs)

Q1: What are the typical CVD process parameters for depositing V₂O₅ films using this compound?

A1: While optimal parameters can vary depending on the specific CVD system, a representative set of parameters for V₂O₅ film deposition is provided in the table below.[2]

Q2: What is the chemical formula and molecular weight of this compound?

A2: The linear formula is OV(OCH(CH₃)₂)₃ and the molecular weight is 244.20 g/mol .[3][4][5]

Q3: Is this compound sensitive to air and moisture?

A3: Yes, it is sensitive to air and moisture.[6] It should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition and ensure consistent precursor delivery.

Q4: What are the safety precautions for handling this compound?

A4: this compound is a flammable liquid and can cause skin and eye irritation.[4][6] It is important to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Q5: Can I use a solvent to dilute this compound?

A5: Yes, the precursor can be used in a diluted form for CVD.[2] The choice of solvent should be a high-purity, anhydrous solvent that is compatible with the precursor and the CVD process.

Data Presentation

Table 1: Exemplary CVD Process Parameters for V₂O₅ Film Deposition

ParameterValueReference
PrecursorThis compound[2]
Substrate Temperature (Ts)300 °C[2]
Total Pressure (pt)2400 Pa[2]
Oxygen (O₂) Flow Rate100 sccm[2]
Resulting Film Thickness240 nm[2]

Experimental Protocols & Workflows

A typical experimental workflow for the CVD of vanadium oxide films using this compound involves several key steps.

Diagram 1: General CVD Experimental Workflow

CVD_Workflow cluster_prep Preparation cluster_cvd CVD Process cluster_post Post-Deposition Substrate_Cleaning Substrate Cleaning Precursor_Loading Precursor Loading (Inert Atmosphere) System_Evacuation System Evacuation & Leak Check Precursor_Loading->System_Evacuation Heating Heating to Deposition Temperature Gas_Flow Introduce Carrier Gas & Oxidizer Deposition Introduce Precursor & Film Growth Cooling System Cooling Annealing Post-Deposition Annealing (Optional) Cooling->Annealing Characterization Film Characterization (e.g., XRD, SEM)

Caption: General workflow for a typical CVD experiment.

Diagram 2: Parameter Interdependence in CVD

Parameter_Relationships cluster_params Process Parameters cluster_props Film Properties Substrate_Temp Substrate Temperature Deposition_Rate Deposition Rate Substrate_Temp->Deposition_Rate Stoichiometry Stoichiometry Substrate_Temp->Stoichiometry Crystallinity Crystallinity Substrate_Temp->Crystallinity Morphology Morphology Substrate_Temp->Morphology Precursor_Temp Precursor Temperature Precursor_Temp->Deposition_Rate Pressure Reactor Pressure Pressure->Deposition_Rate Uniformity Film Uniformity Pressure->Uniformity Carrier_Gas_Flow Carrier Gas Flow Rate Carrier_Gas_Flow->Deposition_Rate Carrier_Gas_Flow->Uniformity Oxygen_Flow Oxygen Flow Rate Oxygen_Flow->Stoichiometry

Caption: Key CVD parameter relationships and their influence on film properties.

References

Technical Support Center: Achieving Desired Stoichiometry in Vanadium Oxide Films

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of vanadium oxide films. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the deposition of vanadium oxide thin films and in achieving the desired stoichiometry for their specific applications. The vanadium-oxygen system is complex, with numerous stable oxide phases, making precise control of experimental parameters critical.[1][2][3][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of vanadium oxide films.

Problem Potential Cause Suggested Solution
Film has incorrect stoichiometry (e.g., V₂O₅ instead of VO₂). Incorrect oxygen partial pressure during deposition or annealing.Carefully control the oxygen flow rate or partial pressure in the deposition chamber. For sputtering, the Ar:O₂ gas ratio is critical.[5] For post-annealing, the annealing atmosphere (e.g., vacuum, inert gas, or a specific oxygen partial pressure) must be precisely controlled.[6][7][8]
Substrate temperature is too high or too low.Optimize the substrate temperature. Different vanadium oxide phases are stable at different temperatures. For example, higher temperatures can favor the formation of more oxidized phases in some deposition methods.[9][10][11]
Incorrect annealing temperature or duration.Adjust the annealing temperature and time. For instance, reducing V₂O₅ to VO₂ can be achieved by annealing in a reducing atmosphere, with the required time decreasing at higher temperatures.[1]
Film exhibits poor crystallinity or is amorphous. Deposition temperature is too low.Increase the substrate temperature during deposition. The onset of crystallization for V₂O₅ in PLD has been observed around 200°C.[9]
Inadequate post-deposition annealing.Perform post-deposition annealing at a suitable temperature and in a controlled atmosphere to promote crystallization.[12][13]
Film shows multiple vanadium oxide phases. Non-uniform deposition conditions across the substrate.Ensure uniform heating of the substrate and consistent gas flow within the chamber.
Fluctuations in deposition parameters.Stabilize all deposition parameters, including pressure, temperature, and gas flow rates, throughout the entire process.
Insufficient annealing time to reach equilibrium.Increase the annealing duration to allow for the complete transformation to the desired single phase.[6]
Poor adhesion of the film to the substrate. Improper substrate cleaning.Implement a thorough substrate cleaning protocol, often involving sonication in solvents like acetone and isopropanol, followed by rinsing with deionized water and drying with an inert gas.[13]
Mismatch in thermal expansion coefficients between the film and substrate.Select a substrate with a closer thermal expansion coefficient to vanadium oxide or use a buffer layer.
Inconsistent results between deposition runs. Variation in precursor quality or target condition.Use high-purity precursor materials. For sputtering, pre-sputtering the target before each deposition can remove surface contaminants.[14]
Chamber memory effects (residual gases from previous runs).Thoroughly clean the deposition chamber between runs, especially when changing deposition materials or desired stoichiometry.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for controlling the stoichiometry of vanadium oxide films during sputtering?

A1: The most critical parameters for controlling stoichiometry during sputtering are the oxygen partial pressure (or the Ar:O₂ gas flow ratio), substrate temperature, and sputtering power.[3][5] The oxygen partial pressure directly influences the amount of oxygen incorporated into the film, which is the primary determinant of the resulting vanadium oxide phase.[5] Substrate temperature affects the mobility of adatoms on the surface and the thermodynamics of phase formation.[11] Sputtering power can influence the deposition rate and the energy of the sputtered species, which can also impact film properties.

Q2: How can I obtain the VO₂ phase using post-deposition annealing?

A2: To obtain the VO₂ phase, you can deposit a vanadium-rich film (e.g., metallic vanadium or a lower oxide like V₂O₃) and then anneal it in a controlled oxidizing atmosphere, or deposit a more oxidized film (like V₂O₅) and anneal it in a reducing or vacuum environment.[1][6][15] The key is to precisely control the annealing temperature, time, and the partial pressure of oxygen in the annealing environment to achieve the narrow thermodynamic window where VO₂ is stable.[6][7][8] For example, V₂O₅ films can be reduced to VO₂ by heating in a CO/CO₂ mixture or in a vacuum.[1][16]

Q3: Can I deposit crystalline vanadium oxide films at low temperatures?

A3: Yes, it is possible to deposit crystalline vanadium oxide films at relatively low temperatures using plasma-enhanced atomic layer deposition (PE-ALD). For instance, polycrystalline V₂O₅ films have been synthesized at 150°C using PE-ALD.[17] For other methods like sputtering or PLD, achieving good crystallinity often requires higher substrate temperatures or a post-deposition annealing step.[9][11]

Q4: What is the role of the substrate in determining the final film properties?

A4: The substrate plays a significant role in the growth, orientation, and properties of the vanadium oxide film. The lattice mismatch between the substrate and the film can induce strain, which can affect the phase transition temperatures of phases like VO₂.[6] The substrate's chemical and physical properties also influence film adhesion and nucleation. The choice of substrate can even dictate the preferred crystallographic orientation of the grown film.

Q5: What are the common precursors for sol-gel synthesis of vanadium oxide films?

A5: Common precursors for sol-gel synthesis include vanadyl oxalate (VOC₂O₄) and vanadium alkoxides like vanadyl acetylacetonate (VO(acac)₂).[13][18] These precursors are dissolved in a suitable solvent to form a sol, which is then deposited on a substrate. A subsequent thermal treatment is required to decompose the precursor and form the desired vanadium oxide phase.[13] The final stoichiometry can be controlled by the annealing atmosphere.[13]

Quantitative Data Presentation

The following tables summarize key quantitative data from various deposition techniques for achieving specific vanadium oxide stoichiometries.

Table 1: DC Magnetron Sputtering Parameters for VO₂ Thin Films [11]

ParameterValueSubstrateResulting Film Thickness
Argon (Ar) Flow Rate100 sccmSi and Sapphire210 ± 8 nm (at 600°C)
Oxygen (O₂) Flow Rate1.3 sccmSi and Sapphire230 ± 14 nm (at 550°C)
Deposition Pressure1.3 PaSi and Sapphire289 ± 15 nm (at 500°C)
Substrate Temperature500 - 600 °CSi and Sapphire-
Deposition Duration2 hoursSi and Sapphire-

Table 2: Pulsed Laser Deposition (PLD) Parameters for V₂O₅ and VO₂ Thin Films

ParameterValueTargetSubstrateResulting PhaseReference
Substrate Temperature30 - 500 °CV₂O₅-V₂O₅[9]
Laser Fluence0.16 - 0.49 J/cm²V₂O₅SapphireV₂O₅ nanoparticles[19]
Oxygen Background Pressure~70 mTorrV₂O₅SapphireVO₂ (at 400-600°C substrate temp)[19]
Target-to-Substrate Distance70 mmV₂O₅SapphireVO₂[19]

Table 3: Sol-Gel Synthesis and Annealing Parameters for Vanadium Oxide Films

PrecursorDeposition MethodAnnealing TemperatureAnnealing AtmosphereSoaking TimeResulting PhaseReference
V₂O₅ in H₂O₂Dip Coating500 °CVacuum (2 x 10⁻³ mbar)3 hours (2 cycles)VO₂ (M)[20]
Vanadyl OxalateSpin Coating450 °CAir2 hoursV₂O₅[13]
V₂O₅ (molten)Quenching in DI water480 - 520 °CVacuum (50-100 Pa)8 hoursVO₂[16]
V₂O₅-430 - 580 °C-1 hourV₂O₃[21]
V₂O₅-430 °C-7 hoursVO₂[21]

Experimental Protocols

Protocol 1: Synthesis of VO₂ Thin Films by DC Magnetron Sputtering [11]

  • Substrate Preparation: Clean Si or sapphire substrates by sonication in acetone and isopropanol, followed by rinsing with deionized water and drying with nitrogen gas.

  • Deposition:

    • Mount the cleaned substrate in the sputtering chamber.

    • Evacuate the chamber to a base pressure of less than 10⁻⁵ Pa.

    • Introduce argon (Ar) and oxygen (O₂) gases at flow rates of 100 sccm and 1.3 sccm, respectively.

    • Maintain a constant deposition pressure of 1.3 Pa.

    • Heat the substrate to the desired temperature (e.g., 550 °C).

    • Pre-sputter a high-purity vanadium target (99.95%) for 10 minutes to clean the target surface.

    • Deposit the film for 2 hours.

  • Cooling: Allow the substrate to cool down to room temperature in a vacuum.

Protocol 2: Synthesis of V₂O₅ Thin Films by Sol-Gel Method using Vanadyl Oxalate [13]

  • Precursor Solution Preparation:

    • Prepare a stable precursor solution (sol) by dissolving vanadyl oxalate in a suitable solvent like deionized water.

    • Age the sol for a specified period to ensure homogeneity.

  • Substrate Cleaning:

    • Sonicate the substrates in acetone for 15 minutes.

    • Rinse with deionized water.

    • Sonicate in isopropanol for 15 minutes.

    • Rinse with deionized water and dry under a stream of nitrogen gas.

  • Thin Film Deposition:

    • Secure the cleaned substrate on a spin coater.

    • Dispense approximately 0.5 mL of the aged vanadyl oxalate sol onto the substrate.

    • Spin coat using a two-step program: 500 rpm for 10 seconds (spread) followed by 3000 rpm for 30 seconds (spin-off).

    • Dry the coated substrate on a hotplate at 100°C for 10 minutes.

  • Thermal Treatment (Annealing):

    • Place the dried films in a tube furnace.

    • For V₂O₅, heat the furnace to 450°C at a rate of 5°C/min in an air atmosphere.

    • Hold the temperature at 450°C for 2 hours.

    • Allow the furnace to cool naturally to room temperature.

Visualizations

experimental_workflow_sputtering cluster_prep Preparation cluster_deposition Sputtering Deposition cluster_post Post-Deposition sub_prep Substrate Cleaning params Set Parameters: - Substrate Temperature - Ar/O₂ Flow Rates - Pressure - Power sub_prep->params target_prep Target Pre-sputtering sputter Sputter Vanadium Target target_prep->sputter params->sputter cool Cooling in Vacuum sputter->cool anneal Optional: Post-Annealing (Controlled Atmosphere) cool->anneal char Film Characterization (XRD, XPS, SEM) cool->char anneal->char

Caption: Experimental workflow for vanadium oxide film deposition via sputtering.

parameter_stoichiometry_relationship cluster_params Deposition Parameters cluster_props Film Properties temp Substrate Temperature stoich Stoichiometry (e.g., VO₂, V₂O₅, V₂O₃) temp->stoich cryst Crystallinity temp->cryst morph Morphology temp->morph o2 Oxygen Partial Pressure o2->stoich anneal Annealing Conditions (Temp, Time, Atmosphere) anneal->stoich anneal->cryst anneal->morph

Caption: Key parameters influencing vanadium oxide film stoichiometry and properties.

References

Technical Support Center: Vanadium(V) Oxytripropoxide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Vanadium(V) oxytripropoxide solutions.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of a fresh this compound solution?

A1: Freshly prepared solutions of this compound are typically colorless to pale yellow.[1] The appearance of a yellow-green or gold liquid is also considered normal for the pure compound.[1]

Q2: Why is it crucial to store this compound solutions under inert atmosphere?

A2: this compound is highly sensitive to air and moisture.[1] Exposure to ambient conditions will initiate hydrolysis and condensation reactions, leading to the degradation of the solution and the formation of vanadium oxide species. This will affect the reactivity and composition of your solution. Storage under an inert gas like nitrogen or argon is essential to maintain its integrity.[1]

Q3: What are the primary products of this compound hydrolysis and condensation?

A3: Hydrolysis of this compound initially leads to the formation of vanadic acid and eventually, through condensation, to the formation of polyoxovanadates and ultimately vanadium pentoxide (V₂O₅) gels or precipitates. The exact species present in an aged solution can be complex and depend on factors like water concentration, temperature, and age.

Q4: Can I use a discolored this compound solution for my experiment?

A4: Discoloration, particularly a shift towards orange, red, or the formation of a precipitate, indicates that the solution has undergone significant hydrolysis and condensation. The original this compound is no longer the primary species. Using such a solution will likely lead to inconsistent and unreliable experimental results. It is highly recommended to use a fresh, properly stored solution.

Troubleshooting Guide

Issue 1: Color Change in Solution

Q: My this compound solution, which was initially pale yellow, has turned orange/red. What does this indicate?

A: An orange to red color change is a strong indicator of the formation of polyoxovanadates, such as decavanadate species, due to hydrolysis and condensation.[2][3] This signifies that the solution has been exposed to moisture and is no longer a pure solution of the alkoxide.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that the solution was stored under a dry, inert atmosphere. Check for any potential leaks in your storage vessel or transfer apparatus.

  • Use Anhydrous Solvents: When preparing solutions, always use rigorously dried, anhydrous solvents.

  • Prepare Fresh Solutions: If the color change is significant, it is best to discard the solution and prepare a fresh batch from a new, unopened bottle of this compound.

Issue 2: Precipitation in the Solution

Q: I have observed a precipitate forming in my this compound solution over time. What is it and can I still use the supernatant?

A: The precipitate is likely hydrated vanadium pentoxide (V₂O₅·nH₂O), the end-product of extensive hydrolysis and condensation.[2] The formation of a precipitate indicates a significant change in the chemical composition of the solution. The supernatant will also contain various hydrolyzed and condensed vanadium species, not the original alkoxide.

Troubleshooting Steps:

  • Avoid Using the Solution: Do not use the supernatant, as its composition is unknown and will not provide reproducible results.

  • Review Handling Procedures: Re-evaluate your experimental setup and handling procedures to minimize exposure to moisture. This includes drying all glassware thoroughly and purging with an inert gas before use.

  • Filter for Analysis (Optional): For investigational purposes, you can separate the precipitate by filtration or centrifugation and analyze it using techniques like FT-IR or XRD to confirm its identity as a vanadium oxide species.

Issue 3: Inconsistent Experimental Results

Q: I am getting inconsistent results in my reactions using a this compound solution from a bottle that has been opened multiple times. Why is this happening?

A: Each time the bottle is opened, there is a potential for moisture and air to enter, initiating the degradation of the alkoxide. Even small amounts of moisture can lead to the formation of various vanadium oxo-alkoxide and polyoxovanadate species. This heterogeneity in the solution's composition will lead to poor reproducibility in your experiments.

Troubleshooting Steps:

  • Aliquot the Reagent: Upon receiving a new bottle of this compound, it is good practice to aliquot it into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main stock is exposed to potential contaminants.

  • Use a Fresh Aliquot for Each Experiment: For critical experiments, always use a fresh, unopened aliquot to ensure the starting material is consistent.

  • Characterize the Solution: If you suspect changes in your solution, you can use techniques like UV-Vis or FT-IR spectroscopy to check for the presence of hydrolysis and condensation products.

Data Presentation

Table 1: Expected Color Changes of Vanadium Solutions with Aging and Oxidation State

Vanadium Oxidation State Common Aqueous Ion Typical Color Notes on Aging of V(V) Oxytripropoxide Solutions
+5VO₂⁺YellowFresh solutions are pale yellow. Upon hydrolysis, may turn orange to red due to polyoxovanadate formation.[2][3]
+4VO²⁺BlueProlonged aging in the presence of reducing agents or certain solvents might lead to the reduction of V(V) to V(IV).
+3V³⁺GreenLess common under typical aging conditions.
+2V²⁺VioletUnlikely to be formed during simple aging.

Table 2: Summary of Spectroscopic Changes Upon Aging of this compound Solutions

Spectroscopic Technique Fresh Solution Aged/Hydrolyzed Solution
UV-Vis Spectroscopy Absorbance in the UV region, characteristic of the alkoxide.Broadening of peaks and a shift in the absorption edge to lower energies, indicating the formation of polymeric V-O-V networks.[4][5]
FT-IR Spectroscopy Characteristic peaks for C-H, C-O, and V=O bonds of the alkoxide.Broadening of the V=O stretching band and the appearance of new bands corresponding to V-O-V bridging vibrations and O-H stretches from water and vanadic acid.[6][7]
⁵¹V NMR Spectroscopy A sharp signal corresponding to the monomeric VO(OPr)₃ species.Appearance of new, broader signals corresponding to various condensed vanadium species like decavanadate.[8][9]

Experimental Protocols

Protocol 1: UV-Vis Spectroscopy for Monitoring Solution Aging
  • Sample Preparation: Under an inert atmosphere, dilute a small aliquot of the this compound solution in a dry, UV-transparent solvent (e.g., anhydrous hexane or toluene).

  • Blank Measurement: Use the pure solvent as a blank to zero the spectrophotometer.

  • Spectrum Acquisition: Acquire the UV-Vis spectrum of the diluted solution over a range of 200-800 nm.

  • Data Analysis: For a fresh solution, expect to see sharp absorption features. In an aged solution, look for a red-shift in the absorption edge and broadening of the absorption bands, which indicate the formation of polymeric species.[4][5]

Protocol 2: FT-IR Spectroscopy for Detecting Hydrolysis
  • Sample Preparation: A small drop of the solution can be placed between two KBr or NaCl plates. Alternatively, a solution in a suitable anhydrous solvent can be analyzed in a liquid transmission cell.

  • Background Spectrum: Record a background spectrum of the empty cell or the pure solvent.

  • Sample Spectrum: Acquire the FT-IR spectrum of the sample from 4000 to 400 cm⁻¹.

  • Data Analysis: In a fresh sample, identify the characteristic peaks for the propoxide ligands (C-H stretches ~2800-3000 cm⁻¹, C-O stretches ~1000-1100 cm⁻¹) and the V=O stretch (~1000 cm⁻¹). In a hydrolyzed sample, look for the appearance of a broad O-H stretching band (~3200-3600 cm⁻¹) and changes in the region of V-O vibrations (broadening and shifting of peaks between 500-1000 cm⁻¹), indicating V-O-V bond formation.[6][7]

Protocol 3: ⁵¹V NMR Spectroscopy for Speciation Analysis
  • Sample Preparation: Prepare the sample by dissolving an aliquot of the this compound solution in a deuterated anhydrous solvent (e.g., C₆D₆ or CDCl₃) in an NMR tube under an inert atmosphere.

  • Instrument Setup: Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ⁵¹V frequency. Use VOCl₃ as an external standard.

  • Data Acquisition: Acquire the ⁵¹V NMR spectrum.

  • Data Analysis: A fresh solution of this compound should exhibit a relatively sharp peak. The presence of multiple, broader peaks indicates the formation of different vanadium species due to hydrolysis and condensation.[8][9] For instance, the formation of decavanadate ([V₁₀O₂₈]⁶⁻) will result in characteristic signals at different chemical shifts.[10]

Mandatory Visualizations

Hydrolysis_Condensation_Pathway cluster_start Initial State cluster_hydrolysis Hydrolysis cluster_condensation Condensation V_alkoxide This compound VO(OPr)₃ Hydrolyzed_species Hydrolyzed Intermediates [VO(OPr)₃₋ₓ(OH)ₓ] V_alkoxide->Hydrolyzed_species + H₂O - PrOH Polyoxo Polyoxovanadates (e.g., Decavanadate) Hydrolyzed_species->Polyoxo Further Condensation V2O5 Vanadium Pentoxide (V₂O₅·nH₂O) Polyoxo->V2O5 Extensive Aging/ Precipitation

Caption: Hydrolysis and condensation pathway of this compound.

Experimental_Workflow A Aged Vanadium(V) Oxytripropoxide Solution B Visual Inspection (Color, Precipitate) A->B C UV-Vis Spectroscopy B->C If discolored D FT-IR Spectroscopy B->D If precipitate present E ⁵¹V NMR Spectroscopy B->E For detailed speciation F Data Analysis and Species Identification C->F D->F E->F G Decision: Use or Discard Solution F->G

Caption: Experimental workflow for the characterization of aged solutions.

References

Validation & Comparative

A Comparative Guide to V2O5 Thin Film Characterization: Vanadium(V) Oxytripropoxide vs. Alternative Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise fabrication of vanadium pentoxide (V2O5) thin films is critical for a range of applications, from sensing to advanced drug delivery systems. The choice of precursor and synthesis method significantly impacts the film's physicochemical properties and, ultimately, its performance. This guide provides an objective comparison of V2O5 thin films synthesized from Vanadium(V) oxytripropoxide via the sol-gel method against films produced through alternative techniques, supported by experimental data.

This document summarizes key quantitative data in structured tables, offers detailed experimental protocols for reproducible results, and visualizes complex relationships and workflows through diagrams generated with Graphviz.

Data Presentation: A Side-by-Side Comparison

The following tables present a quantitative comparison of V2O5 thin films synthesized from this compound and those prepared by DC Magnetron Sputtering, another common physical vapor deposition technique.

Table 1: Structural and Morphological Properties

PropertyV2O5 from this compound (Sol-Gel)V2O5 from DC Magnetron SputteringReference
Crystallite Size (nm) ~32~22[1][2]
Crystal Structure OrthorhombicOrthorhombic[1][2]
Grain Size (nm) Not explicitly stated, but forms nanorods~32 (roughly spherical)[2][3]
Surface Roughness (RMS, nm) Not explicitly stated14[2]
Film Thickness (nm) 100-300 (dependent on dip-coating cycles)Not specified[4]

Table 2: Optical and Electrochemical Properties

PropertyV2O5 from this compound (Sol-Gel)V2O5 from DC Magnetron SputteringReference
Optical Band Gap (eV) ~2.4Not specified in this context[1]
Specific Capacitance (F/g) Not specified in this context238 at 1 mA/cm²[2]
Charge Transfer Resistance (Ω) Not specified in this context10[2]
Cycling Stability Not specified in this context85% retention after 100 cycles[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the synthesis of V2O5 thin films using the sol-gel method with this compound and the DC magnetron sputtering technique.

Sol-Gel Synthesis of V2O5 Thin Films from this compound

This method offers a straightforward, low-cost route to producing nanostructured metal oxide thin films under ambient conditions.[1]

  • Precursor Solution Preparation:

    • Combine 0.3 mL of this compound with 1 mL of ethanol and 0.01 mL of acetylacetone, which acts as a catalyst.[5]

    • Stir the solution for 30 minutes at room temperature.[5]

    • For variations in the synthesis, 0.5 mL of water can be added to the solution, which is then stirred for an additional 30 minutes.[5]

    • The resulting sol is aged at 50°C for 48 hours in an air atmosphere to form a xerogel powder.[5]

  • Thin Film Deposition (Dip-Coating):

    • Clean glass substrates thoroughly.

    • Immerse the substrate into the prepared sol and withdraw it at a controlled speed. The number of dipping cycles can be varied to achieve the desired film thickness.[1]

  • Annealing:

    • Heat-treat the as-deposited films at temperatures around 400°C to 600°C for several hours to induce crystallization and form the orthorhombic V2O5 phase.[1][5]

DC Magnetron Sputtering of V2O5 Thin Films

This physical vapor deposition technique is valued for producing films with good stoichiometry, excellent adhesion, and high uniformity.[2]

  • Target and Substrate Preparation:

    • Use a high-purity (99.99%) vanadium metal target.[2]

    • Prepare nickel and glass substrates by thorough cleaning.[2]

  • Sputtering Process:

    • Maintain a constant distance of 55 mm between the target and the substrates.[2]

    • Introduce a sputtering gas mixture of oxygen (O2) and argon (Ar) at a fixed ratio (e.g., 1:8).[2]

    • Vary the substrate temperature, for instance, from 30°C to 350°C, to optimize film properties. A deposition temperature of 250°C has been shown to yield well-crystallized films.[2]

    • Apply a DC power of 500 W and maintain a chamber pressure of approximately 8.0 x 10⁻³ mbar during sputtering.[2]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflow and a comparison of the key synthesis methods.

experimental_workflow cluster_sol_gel Sol-Gel Synthesis cluster_sputtering DC Magnetron Sputtering sol_prep Sol Preparation (this compound + Ethanol + Acetylacetone) dip_coating Dip-Coating (Substrate Immersion) sol_prep->dip_coating annealing_sg Annealing (e.g., 400-600°C) dip_coating->annealing_sg characterization Characterization (XRD, SEM, AFM, UV-Vis, etc.) annealing_sg->characterization sputtering Sputtering (Vanadium Target in O2/Ar Plasma) deposition Film Deposition (on Heated Substrate) deposition->characterization

Caption: Experimental workflow for V2O5 thin film synthesis and characterization.

property_comparison cluster_precursor Precursor cluster_method Synthesis Method cluster_properties Resulting Film Properties propoxide This compound sol_gel Sol-Gel propoxide->sol_gel metal Vanadium Metal Target sputtering DC Magnetron Sputtering metal->sputtering sg_props Orthorhombic Crystallite Size: ~32 nm Optical Band Gap: ~2.4 eV sol_gel->sg_props sput_props Orthorhombic Crystallite Size: ~22 nm Specific Capacitance: 238 F/g sputtering->sput_props

Caption: Comparison of precursors, methods, and resulting V2O5 film properties.

References

A Comparative Guide to V2O5 Electrodes: Evaluating Performance from Vanadium(V) Oxytripropoxide Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Vanadium pentoxide (V2O5) stands as a promising cathode material for various energy storage systems, including lithium-ion batteries and supercapacitors, owing to its layered crystal structure, high theoretical capacity, and cost-effectiveness.[1] The electrochemical performance of V2O5 is, however, intrinsically linked to its morphology, crystallinity, and purity, which are largely dictated by the synthesis method and the choice of precursor. This guide provides a detailed comparison of V2O5 electrodes synthesized from Vanadium(V) oxytripropoxide against those derived from other common precursors, supported by experimental data and protocols.

Synthesis from this compound via Electrospinning

A common route to synthesize V2O5 nanostructures from this compound is through a sol-gel process coupled with electrospinning. This technique allows for the fabrication of continuous, one-dimensional nanofibers with high surface area, which is beneficial for electrode-electrolyte interaction.

Experimental Protocol:
  • Sol-Gel Preparation: A sol-gel is typically formed by dissolving a polymer, such as polyvinyl acetate (PVAc), in a solution containing this compound and an alcohol, like ethanol. The mixture is stirred until a homogeneous, viscous solution is obtained.[2]

  • Electrospinning: The prepared sol-gel is loaded into a syringe pump and electrospun onto a collector. A high voltage is applied between the syringe needle and the collector, leading to the formation of polymer-V2O5 composite fibers.[2]

  • Calcination: The electrospun fibers are then subjected to a heat treatment process (calcination) in air. This step removes the polymer binder and promotes the crystallization of V2O5, resulting in pure V2O5 nanofibers.[2]

Alternative Synthesis Methods for V2O5 Electrodes

To provide a comprehensive comparison, it is essential to consider V2O5 synthesized from other widely used precursors and methods.

  • Hydrothermal Synthesis: This method involves the reaction of a vanadium precursor (e.g., V2O5 powder with oxalic acid or thioacetamide) in an aqueous solution under high temperature and pressure in a sealed autoclave.[3] This technique can produce various morphologies like nanosheets and nanorods.[4]

  • Co-precipitation: This method involves precipitating a vanadium compound from a solution by adding a precipitating agent. For instance, adding HCl to a V2O5 solution can initiate precipitation. The resulting precipitate is then washed, dried, and annealed to obtain V2O5 nanoparticles.[5]

  • Dip-Coating: This technique is used for creating thin films. A substrate, such as stainless steel, is dipped into a V2O5 precursor solution and then withdrawn at a constant speed. The film is subsequently annealed to form a crystalline V2O5 layer.[6]

Comparative Electrochemical Performance

The choice of precursor and synthesis method significantly impacts the electrochemical performance of V2O5 electrodes. The following tables summarize key performance metrics from various studies.

Precursor/MethodSpecific Capacity (at given current density)Cycling StabilityRate CapabilityReference
This compound (Electrospinning)~130 mAh/g (at 50 mA/g)Good recovery after high-rate cyclingNegligible capacity at 600 mA/g for undoped V2O5[2]
V2O5 + Oxalic Acid (Hydrothermal)457.9 mAh/g (at 50 mA/g)Not specifiedNot specified[3]
V2O5 + Thioacetamide (Hydrothermal)Performance dependent on higher temperatureNot specifiedSmaller particle size (~300 nm) compared to oxalic acid route[3]
PANI-V2O5 Composite (Hydrothermal)450 mAh/g (at 0.1 A/g)96.7% capacity retention after 300 cycles at 1 A/gExcellent rate performance[7]
Dip-Coated V2O5 Thin Film207.5 F/g (at 5 mV/s scan rate)Excellent stability up to 1000 cyclesSpecific energy of 41.33 Wh/kg, Specific power of 21 kW/kg[6]
Hydrothermal V2O5 Nanosheets375 F/gHigh capacitance holding rate, good cycling performance94.6% capacitance retention at 0.5 A/g[4]

Note: The performance metrics can vary significantly based on the specific test conditions (e.g., electrolyte, voltage window, and cell configuration).

Experimental Characterization Protocols

The electrochemical performance of V2O5 electrodes is typically evaluated using a three-electrode system or a two-electrode coin cell.[8]

  • Cyclic Voltammetry (CV): This technique is used to study the redox reactions and capacitive behavior of the electrode. The electrode potential is swept linearly between two set values, and the resulting current is measured. The shape of the CV curve provides information about the charge storage mechanism.[5][8]

  • Galvanostatic Charge-Discharge (GCD): GCD tests are performed to determine the specific capacity, coulombic efficiency, and cycling stability of the electrode. A constant current is applied to charge and discharge the cell between defined voltage limits.[5]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the charge transfer resistance and ion diffusion kinetics within the electrode. A small AC voltage perturbation is applied over a range of frequencies, and the impedance response is measured.[4][6]

Visualizing the Process and Performance

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflow and the comparative performance of V2O5 electrodes.

experimental_workflow cluster_synthesis Synthesis Stage cluster_fabrication Electrode Fabrication cluster_evaluation Electrochemical Evaluation precursor This compound + PVAc in Ethanol sol_gel Homogeneous Sol-Gel precursor->sol_gel Mixing electrospinning Electrospinning sol_gel->electrospinning fibers Composite Nanofibers electrospinning->fibers calcination Calcination in Air fibers->calcination v2o5_fibers V2O5 Nanofibers calcination->v2o5_fibers slurry V2O5, Carbon Black, PVDF Slurry v2o5_fibers->slurry Mixing coating Coating on Current Collector slurry->coating drying Drying coating->drying electrode V2O5 Electrode drying->electrode assembly Cell Assembly electrode->assembly cv Cyclic Voltammetry assembly->cv gcd Galvanostatic Charge-Discharge assembly->gcd eis Electrochemical Impedance Spectroscopy assembly->eis

Caption: Experimental workflow for V2O5 electrodes.

performance_comparison center V2O5 Electrochemical Performance propoxide From Vanadium(V) Oxytripropoxide center->propoxide hydrothermal From Hydrothermal Synthesis center->hydrothermal composite PANI-V2O5 Composite center->composite propoxide_perf Moderate Capacity Good Morphology Control propoxide->propoxide_perf leads to hydrothermal_perf High Specific Capacity Varied Morphologies hydrothermal->hydrothermal_perf leads to composite_perf Excellent Stability High Rate Capability composite->composite_perf leads to

Caption: Performance comparison of V2O5 synthesis routes.

Conclusion

The use of this compound as a precursor, particularly in electrospinning, offers excellent control over the nanostructure of V2O5, leading to the formation of uniform nanofibers.[2] While this method may result in moderate specific capacity compared to some hydrothermal methods, the well-defined morphology can be advantageous for studying fundamental electrochemical properties. In contrast, hydrothermal synthesis using precursors like oxalic acid can yield significantly higher specific capacities.[3] Furthermore, creating composites, such as with polyaniline (PANI), has been shown to dramatically improve cycling stability and rate capability by enhancing electronic conductivity and structural integrity.[7] The optimal choice of precursor and synthesis route will ultimately depend on the specific application requirements, balancing factors such as capacity, stability, rate performance, and scalability.

References

A Comparative Guide to Vanadium Precursors: Vanadium(V) Oxytripropoxide vs. Vanadyl Acetylacetonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable precursor is a critical decision in the synthesis of vanadium-containing materials, influencing the deposition process, material properties, and overall experimental outcome. This guide provides an objective comparison of two common vanadium precursors: Vanadium(V) oxytripropoxide and vanadyl acetylacetonate. This comparison is supported by experimental data from various studies, offering insights into their respective advantages and disadvantages in different applications.

At a Glance: Key Performance and Physicochemical Properties

The following table summarizes the key characteristics of this compound and vanadyl acetylacetonate, compiled from multiple sources. It is important to note that performance metrics can vary based on the specific experimental setup and conditions.

PropertyThis compoundVanadyl Acetylacetonate
Chemical Formula C9H21O4V[1]C10H14O5V[2]
Molecular Weight 244.20 g/mol 265.16 g/mol [3]
Vanadium Oxidation State +5[4]+4[3]
Appearance Green liquid[5]Blue-green crystalline solid/powder[3][6]
Boiling Point 82-83 °C at 0.25 mmHg[1]Decomposes at 235-259 °C[3]
Melting Point Not specified256-259 °C (decomposes)[7]
Density 1.076 g/mL at 25 °C[1]~1.5 g/cm³[3]
Solubility Soluble in organic solvents. Sensitive to moisture.[4]Soluble in polar organic solvents like chloroform, benzene, and methanol.[7][8] Negligible in water.[3]
Common Deposition Techniques Sol-Gel[9][10], CVD/ALD[11]Sol-Gel[12][13], MOCVD[14], AACVD
Key Advantages High volatility, making it suitable for CVD and ALD.[11]High stability against precipitation and excessive hydrolysis compared to alkoxides.[12]
Key Disadvantages Sensitive to air and moisture.[4]Lower volatility compared to alkoxides, requiring heating for vaporization in CVD.[14]

Experimental Protocols: Synthesis of Vanadium Oxide Thin Films

Detailed methodologies are crucial for the successful and reproducible synthesis of high-quality vanadium oxide thin films. Below are representative experimental protocols for both precursors using the sol-gel method, a common technique for both.

Protocol 1: Sol-Gel Synthesis of V₂O₅ Aerogels using Vanadium(V) Oxytriisopropoxide

This method, adapted from a study on the synthesis of vanadium pentoxide aerogels, demonstrates the use of a vanadium alkoxide precursor.[10] Vanadium(V) oxytriisopropoxide is a close analog of this compound and is expected to behave similarly.

Materials:

  • Vanadyl triisopropoxide (VO(OC₃H₇)₃)

  • Acetone

  • Deionized water

Procedure:

  • Prepare an acetone/water solution.

  • Add the acetone/water solution to the vanadyl triisopropoxide precursor. A typical molar ratio is 1:30:15 for VO(OC₃H₇)₃ : H₂O : acetone.[10]

  • Stir the mixture vigorously to initiate hydrolysis and condensation, leading to the formation of a "wet gel".[10]

  • The resulting wet gel is then supercritically dried using liquid CO₂ to obtain the vanadium oxide aerogel.[10]

Protocol 2: Sol-Gel Synthesis of VO₂ Thin Films using Vanadyl Acetylacetonate

This protocol is based on a method for fabricating vanadium dioxide thin films and demonstrates the stability of vanadyl acetylacetonate in a sol-gel process.[12][15]

Materials:

  • Vanadyl acetylacetonate (VO(acac)₂)

  • Methanol

  • Substrates (e.g., silicon wafers)

Procedure:

  • Prepare a 0.125 mol/liter solution of vanadyl acetylacetonate in methanol.[15]

  • Age the precursor sol for a week.[12]

  • Deposit the sol onto substrates using spin coating.[15]

  • Dry the coated substrates using an infrared lamp at approximately 150°C to remove the solvent and form an amorphous VO₂ film.[15]

  • Repeat the deposition and drying steps to achieve the desired film thickness.[15]

  • Anneal the amorphous films in a wet nitrogen atmosphere. A two-stage annealing process is often employed: first heating from 25°C to 550°C, followed by a second stage at 550-600°C.[12][15]

Visualizing the Workflow

The following diagrams illustrate the generalized experimental workflows for the synthesis of vanadium oxide materials using each precursor.

G cluster_0 This compound (Sol-Gel) A0 Start: this compound A1 Mix with Solvent/Water (e.g., Acetone) A0->A1 A2 Hydrolysis and Condensation (Gelation) A1->A2 A3 Supercritical Drying (e.g., with CO2) A2->A3 A4 End: Vanadium Oxide Aerogel A3->A4

Caption: Workflow for Sol-Gel Synthesis with this compound.

G cluster_1 Vanadyl Acetylacetonate (Sol-Gel for Thin Films) B0 Start: Vanadyl Acetylacetonate B1 Dissolve in Solvent (e.g., Methanol) B0->B1 B2 Age the Sol B1->B2 B3 Spin Coating onto Substrate B2->B3 B4 IR Drying B3->B4 B5 Annealing (e.g., in N2 atmosphere) B4->B5 B6 End: Vanadium Oxide Thin Film B5->B6

Caption: Workflow for Sol-Gel Thin Film Synthesis with Vanadyl Acetylacetonate.

Concluding Remarks

The choice between this compound and vanadyl acetylacetonate is highly dependent on the desired deposition technique and the final application.

This compound , as a liquid with high volatility, is particularly well-suited for vapor deposition techniques like CVD and ALD where precise control over film thickness at the atomic level is required.[11] However, its sensitivity to moisture necessitates handling in a controlled, inert atmosphere.[4]

Vanadyl acetylacetonate , a solid precursor, offers greater stability against hydrolysis, which is a significant advantage in sol-gel preparations, allowing for more robust and reproducible processes.[12] While it can be used in CVD, it requires heating to achieve sufficient vapor pressure.[14] Its applications are extensive, ranging from a catalyst in organic synthesis to a precursor for functional materials.[8][16]

Ultimately, researchers should consider the specific requirements of their synthesis, including the desired material phase, morphology, and the available equipment, when selecting the most appropriate vanadium precursor.

References

A Comparative Guide to Vanadium Alkoxide Precursors for Vanadium Pentoxide (V₂O₅) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of vanadium(V) oxytripropoxide and other alkoxide precursors for the synthesis of high-purity vanadium pentoxide (V₂O₅), a material with significant applications in catalysis, energy storage, and potentially in specialized pharmaceutical processes.

This guide provides an objective comparison of common vanadium alkoxide precursors used in the sol-gel synthesis of V₂O₅. The choice of precursor significantly influences the physicochemical properties of the resulting material, including crystallinity, morphology, and electrochemical performance. We present a summary of quantitative data from various studies, detailed experimental protocols, and a logical workflow for precursor selection and synthesis.

Performance Comparison of Vanadium Alkoxide Precursors

The selection of a vanadium alkoxide precursor for V₂O₅ synthesis impacts reaction kinetics, and the morphological and structural properties of the final product. While a direct head-to-head comparison under identical conditions is scarce in the literature, this section compiles and contrasts available data for this compound, vanadium(V) oxytriethoxide, and other relevant precursors.

PrecursorSynthesis MethodSolventKey FindingsResulting V₂O₅ Properties
This compound Sol-GelEthanol / 2-PropanolThe choice of solvent and the presence of water significantly impact the morphology and crystal structure.[1] Nonaqueous conditions with 2-propanol favored the formation of well-defined, larger crystals.[1]Morphology: Nanorods/plate-like structures.[1] Higher crystallinity is achieved in non-aqueous solvents.[1]
Vanadium(V) Oxytriethoxide Sol-GelEthanolHydrolyzes rapidly, often leading to less controlled precipitation. The use of chelating agents or controlled water addition is crucial for uniform particle formation.Morphology: Typically results in amorphous powders or thin films with further processing. Crystallinity is highly dependent on post-synthesis annealing.
Vanadyl Acetylacetonate Sol-Gel / HydrothermalToluene / EthanolThe choice of precursor influences the dispersion of the supported vanadium oxide phase.[2] Can be used to produce thin films with controlled microstructure.[3]Morphology: Nanoparticles, thin films.[2][3] Good for achieving high dispersion on catalyst supports.[2]
Ammonium Metavanadate HydrothermalWaterA common, cost-effective precursor.[4] The morphology can be controlled by adjusting pH and reaction time.[5] Often leads to the formation of intermediate ammonium vanadate phases.[6]Morphology: Nanobelts, nanorods, nanoparticles.[4][5] Crystalline V₂O₅ is obtained after calcination.[6]

Experimental Protocols

Detailed methodologies for the synthesis of V₂O₅ from various precursors are provided below. These protocols are based on published research and should be adapted to specific laboratory conditions and safety protocols.

Sol-Gel Synthesis of V₂O₅ from this compound

This protocol is adapted from a study on the influence of solvent type on V₂O₅ nanostructures.[1]

Materials:

  • This compound (98%)

  • Anhydrous ethyl alcohol (99.8%) or anhydrous 2-propanol (99.5%)

  • Acetylacetone (99%)

  • Deionized water

Procedure:

  • In a glovebox or under an inert atmosphere, prepare the initial solution by mixing 0.3 mL of this compound with 1 mL of either anhydrous ethanol or 2-propanol.

  • Add 0.01 mL of acetylacetone as a chelating agent to control the hydrolysis rate and stir the solution for 30 minutes at room temperature.

  • For aqueous synthesis, add 0.5 mL of deionized water to the solution and stir for another 30 minutes. For non-aqueous synthesis, omit this step.

  • Transfer the resulting sol to a sealed container and age it at 50 °C for 48 hours to form a xerogel.

  • Dry the xerogel in an oven at 80 °C for 12 hours.

  • Finally, calcine the dried gel in a furnace at 500 °C for 2 hours in air to obtain crystalline V₂O₅.

Hydrothermal Synthesis of V₂O₅ Nanobelts from Ammonium Metavanadate

This is a general procedure based on multiple sources for producing V₂O₅ nanostructures.[4][5]

Materials:

  • Ammonium metavanadate (NH₄VO₃)

  • Nitric acid (HNO₃) or other acid/base for pH adjustment

  • Deionized water

Procedure:

  • Dissolve a specific amount of ammonium metavanadate in deionized water to form a clear solution. The concentration can be varied to control the morphology of the final product.

  • Adjust the pH of the solution to a desired value (e.g., pH 2-4) by the dropwise addition of nitric acid while stirring vigorously.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a temperature between 180 °C and 220 °C for 12 to 48 hours.

  • After the hydrothermal reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation or filtration, wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the product in an oven at 80 °C for 12 hours.

  • Calcination of the dried powder at 500-600 °C in air is often required to obtain the pure orthorhombic V₂O₅ phase.

Logical Workflow for Precursor Selection and V₂O₅ Synthesis

The following diagram illustrates a logical workflow for researchers to select a suitable vanadium precursor and optimize the synthesis process for their specific application.

G cluster_0 Precursor Selection cluster_1 Synthesis Method cluster_2 Process Optimization cluster_3 Characterization & Analysis cluster_4 Final Product Precursor Define Target V₂O₅ Properties (Morphology, Crystallinity, Purity) Alkoxide Vanadium Alkoxides (e.g., Oxytripropoxide, Oxytriethoxide) Precursor->Alkoxide High Purity & Controlled Hydrolysis Other Other Precursors (e.g., NH₄VO₃, VOSO₄) Precursor->Other Cost-Effectiveness & Scalability SolGel Sol-Gel Synthesis Alkoxide->SolGel Hydrothermal Hydrothermal Synthesis Other->Hydrothermal Parameters Control Key Parameters - Solvent - pH - Temperature - Time SolGel->Parameters Chelating Use of Chelating Agents (e.g., Acetylacetone) SolGel->Chelating Hydrothermal->Parameters Characterization Material Characterization (XRD, SEM, TEM, BET) Parameters->Characterization Chelating->Characterization Performance Performance Evaluation (Electrochemical, Catalytic) Characterization->Performance FinalProduct Optimized V₂O₅ Material Performance->FinalProduct

Caption: A logical workflow for the selection of vanadium precursors and optimization of V₂O₅ synthesis.

References

A Comparative Guide to Vanadium Catalysts: The Impact of Precursor Chemistry on Catalytic Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of catalyst precursor is a critical decision that significantly influences the final catalyst's properties and performance. In the realm of vanadium-based catalysts, widely employed in industrial processes such as the selective catalytic reduction (SCR) of nitrogen oxides (NOx), the starting vanadium compound dictates the ultimate catalytic activity. This guide provides an objective comparison of vanadium catalysts synthesized from two common precursors: Ammonium Metavanadate and Vanadyl Oxalate, supported by experimental data.

The efficacy of a heterogeneous catalyst is intrinsically linked to its synthesis. The selection of a precursor material for vanadium catalysts, particularly those supported on titanium dioxide (TiO₂), is a crucial step that defines the physicochemical characteristics and, consequently, the catalytic prowess of the final product. Vanadium oxide catalysts are instrumental in numerous industrial applications, most notably in mitigating NOx emissions from both stationary and mobile sources through the NH₃-SCR process.

This guide delves into a comparative analysis of two prevalent vanadium precursors: the inorganic salt Ammonium Metavanadate (NH₄VO₃) and the organometallic compound Vanadyl Oxalate (C₂O₄V). While both are effective in producing highly active catalysts, the choice between them can lead to nuanced differences in the catalyst's structure and function. Generally, organic precursors like vanadyl oxalate can enhance the dispersion and reducibility of the vanadium oxide species. In contrast, ammonium metavanadate is a more conventional and often more cost-effective option.

Quantitative Performance Comparison

The following table summarizes the key performance indicators of V₂O₅/TiO₂ catalysts prepared using either Ammonium Metavanadate or Vanadyl Oxalate as the vanadium precursor for the selective catalytic reduction of NO with NH₃. The data highlights the influence of the precursor on the catalyst's physical properties and its efficiency in NOx conversion.

PrecursorVanadium Loading (wt% V₂O₅)SupportBET Surface Area (m²/g)NOx Conversion at 250°C (%)NOx Conversion at 350°C (%)
Ammonium Metavanadate2.0TiO₂854592
Vanadyl Oxalate2.0TiO₂955595

Note: The data presented is a representative summary from literature and direct comparisons can be challenging due to variations in synthesis and testing conditions across different studies.

Experimental Protocols

Detailed methodologies for the synthesis of the catalysts and the evaluation of their catalytic activity are crucial for reproducible research.

Catalyst Synthesis

1. V₂O₅/TiO₂ Catalyst from Ammonium Metavanadate (Impregnation Method):

  • Precursor Solution Preparation: An aqueous solution of ammonium metavanadate (NH₄VO₃) is prepared by dissolving the required amount of the salt in deionized water, often with the addition of oxalic acid to aid dissolution and improve dispersion.

  • Impregnation: The TiO₂ support is added to the ammonium metavanadate solution. The mixture is stirred continuously for several hours to ensure uniform impregnation of the vanadium precursor onto the support.

  • Drying: The impregnated support is dried in an oven, typically at 100-120°C overnight, to remove the solvent.

  • Calcination: The dried material is then calcined in a furnace in a flow of air. The temperature is ramped up to 450-500°C and held for several hours to decompose the precursor and form the active vanadium oxide species on the TiO₂ support.

2. V₂O₅/TiO₂ Catalyst from Vanadyl Oxalate (Impregnation Method):

  • Precursor Solution Preparation: A vanadyl oxalate solution is prepared by reacting vanadium pentoxide (V₂O₅) with an aqueous solution of oxalic acid. The mixture is typically heated to facilitate the reaction, resulting in a characteristic blue solution of vanadyl oxalate.[1]

  • Impregnation: The incipient wetness impregnation technique is commonly used. The prepared vanadyl oxalate solution is added dropwise to the TiO₂ support until the pores are filled.[1]

  • Drying: The impregnated material is dried in an oven at approximately 110°C for 12-16 hours.[1]

  • Calcination: The dried powder is calcined in a furnace at 450-500°C for 2-5 hours to decompose the oxalate and form the vanadium oxide catalyst.[1]

Catalytic Activity Testing (NH₃-SCR of NO)
  • Reactor Setup: The catalytic activity is typically measured in a fixed-bed quartz reactor. A specific amount of the catalyst is packed into the reactor and secured with quartz wool.

  • Gas Feed: A simulated exhaust gas mixture containing NO, NH₃, O₂, and a balance gas (e.g., N₂) is passed through the catalyst bed. The concentrations of the reactants are precisely controlled using mass flow controllers.

  • Reaction Conditions: The reaction is carried out over a range of temperatures (e.g., 150-500°C) to evaluate the catalyst's performance across different operating windows. The gas hourly space velocity (GHSV) is maintained at a constant value, for instance, 50,000 h⁻¹.[2]

  • Analysis: The concentrations of NO, NO₂, and NH₃ at the reactor inlet and outlet are continuously monitored using a gas analyzer, such as a chemiluminescence NOx analyzer and an FTIR spectrometer.

  • Performance Calculation: The NOx conversion is calculated using the following formula: NOx Conversion (%) = [(NOx_inlet - NOx_outlet) / NOx_inlet] * 100

Visualizing the Process

To better understand the experimental workflow and the logical relationships influencing catalyst performance, the following diagrams are provided.

Experimental_Workflow cluster_precursor Precursor Solution Preparation cluster_synthesis Catalyst Synthesis cluster_testing Catalytic Activity Testing A Ammonium Metavanadate C Impregnation onto TiO₂ A->C B Vanadyl Oxalate B->C D Drying (100-120°C) C->D E Calcination (450-500°C) D->E F Fixed-Bed Reactor E->F G Gas Feed (NO, NH₃, O₂) F->G H Data Analysis G->H

Catalyst Preparation and Testing Workflow.

Logical_Relationships cluster_inputs Synthesis Parameters cluster_properties Catalyst Properties cluster_output Performance precursor Precursor Type (Ammonium Metavanadate vs. Vanadyl Oxalate) dispersion VOx Dispersion precursor->dispersion reducibility Reducibility precursor->reducibility loading Vanadium Loading loading->dispersion calcination Calcination Temperature calcination->dispersion acidity Surface Acidity calcination->acidity activity Catalytic Activity (NOx Conversion) dispersion->activity reducibility->activity acidity->activity

Factors Influencing Catalytic Activity.

References

A Comparative Guide to SCR Catalysts: Vanadium(V) Oxytripropoxide vs. Ammonium Metavanadate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The performance of Selective Catalytic Reduction (SCR) catalysts is critically influenced by the choice of the vanadium precursor during synthesis. This guide provides an objective comparison of SCR catalysts derived from an organometallic precursor, Vanadium(V) oxytripropoxide, and a conventional inorganic precursor, ammonium metavanadate. The information presented is supported by experimental data to aid in the selection of the most suitable precursor for specific research and development applications.

Performance Comparison

The choice of vanadium precursor significantly impacts the physicochemical properties and, consequently, the catalytic performance of V₂O₅-WO₃/TiO₂ catalysts. Catalysts derived from vanadium alkoxides, such as this compound, often exhibit a higher dispersion of vanadium species on the support material compared to those prepared from ammonium metavanadate. This improved dispersion can lead to enhanced catalytic activity, particularly at lower temperatures.

Catalytic Activity

Experimental data consistently demonstrates that the NOx conversion efficiency of SCR catalysts is highly dependent on the reaction temperature.

Vanadium PrecursorTemperature (°C)NOx Conversion (%)Reference
This compound (proxy: Vanadyl Triisopropoxide)200~40[1]
250~75[1]
300>95[1]
350>95[1]
400~90[1]
Ammonium Metavanadate200~20[1]
250~60[1]
300>95[1]
350>95[1]
400~85[1]

Table 1: Comparison of NOx conversion efficiency for SCR catalysts prepared from different vanadium precursors. Note that vanadyl triisopropoxide is used as a proxy for this compound.

Thermal and Hydrothermal Stability

The thermal stability of SCR catalysts is crucial for their application in high-temperature environments. While high vanadia loading can enhance low-temperature activity, it may compromise thermal stability.[2] Studies have shown that thermal aging can, in some cases, increase the NOx conversion at lower temperatures for catalysts with low V₂O₅ loading, while hydrothermal aging may not significantly affect the performance.[1]

PropertyThis compound derivedAmmonium Metavanadate derived
Thermal Stability Generally good, but high loadings can lead to agglomeration of vanadia particles at elevated temperatures.Good thermal stability is a hallmark of these catalysts, making them suitable for a wide range of operating temperatures.[2]
Hydrothermal Stability Performance can be affected by prolonged exposure to high temperatures and water vapor, potentially leading to a decrease in surface area and the formation of crystalline V₂O₅.Generally exhibits good resistance to hydrothermal aging, though some loss of activity can occur over extended periods at very high temperatures.[1]

Table 2: Qualitative comparison of thermal and hydrothermal stability.

Resistance to SO₂ and H₂O

In practical applications, SCR catalysts are exposed to sulfur dioxide (SO₂) and water (H₂O), which can act as inhibitors. The presence of SO₂ can lead to the formation of ammonium bisulfate, which can deactivate the catalyst by blocking active sites.[3]

InhibitorThis compound derivedAmmonium Metavanadate derived
SO₂ Resistance The impact of SO₂ is significant, leading to a reduction in NOx conversion efficiency. The formation of surface sulfate species can alter the catalyst's acidity and activity.Exhibits good resistance to SO₂ poisoning, a key advantage for its widespread commercial use.[3]
H₂O Resistance Water vapor can competitively adsorb on the active sites, leading to a reversible decrease in catalytic activity, particularly at lower temperatures.Shows good tolerance to water vapor, with a relatively minor impact on performance under typical operating conditions.[3]

Table 3: Comparison of resistance to common inhibitors.

Experimental Protocols

Detailed methodologies for the synthesis of SCR catalysts are crucial for reproducibility and further development. Below are representative protocols for preparing V₂O₅-WO₃/TiO₂ catalysts using both this compound and ammonium metavanadate.

Synthesis of V₂O₅-WO₃/TiO₂ Catalyst using this compound (Incipient Wetness Impregnation)
  • Support Preparation: A commercial TiO₂ support (e.g., P25) is dried at 120°C for 4 hours to remove adsorbed water.

  • Precursor Solution Preparation: A calculated amount of this compound is dissolved in an appropriate organic solvent, such as isopropanol, to achieve the desired vanadium loading (e.g., 1-5 wt% V₂O₅).

  • Impregnation: The vanadium precursor solution is added dropwise to the dried TiO₂ support with continuous mixing until the point of incipient wetness is reached, ensuring uniform distribution of the precursor.

  • Drying: The impregnated support is dried in an oven at 110°C for 12 hours to remove the solvent.

  • Calcination: The dried material is calcined in a muffle furnace under a flow of air. The temperature is ramped to 500°C at a rate of 5°C/min and held for 5 hours to decompose the organometallic precursor and form the active vanadium oxide species.

  • Tungsten Incorporation (if required): For V₂O₅-WO₃/TiO₂ catalysts, the tungsten precursor (e.g., ammonium metatungstate) can be co-impregnated with the vanadium precursor or impregnated in a sequential step.

Synthesis of V₂O₅-WO₃/TiO₂ Catalyst using Ammonium Metavanadate (Incipient Wetness Impregnation)
  • Support Preparation: A commercial TiO₂ support is dried at 120°C for 4 hours.

  • Precursor Solution Preparation: A calculated amount of ammonium metavanadate is dissolved in a minimal amount of oxalic acid solution with gentle heating to form a clear solution. This step is crucial for the complete dissolution of the ammonium metavanadate.

  • Impregnation: The ammonium metavanadate solution is added dropwise to the dried TiO₂ support with constant stirring until the pores are filled.

  • Drying: The impregnated material is dried in an oven at 110°C for 12 hours.

  • Calcination: The dried powder is calcined in a furnace in a static air environment. The temperature is increased to 500°C at a rate of 5°C/min and maintained for 5 hours.

  • Tungsten Incorporation (if required): Ammonium metatungstate can be added to the precursor solution for co-impregnation or impregnated in a separate step.

Visualizations

To better illustrate the processes involved in catalyst synthesis and the mechanism of the SCR reaction, the following diagrams are provided.

G cluster_synthesis Catalyst Synthesis Workflow cluster_evaluation Performance Evaluation Workflow s1 Precursor Selection (this compound or Ammonium Metavanadate) s3 Impregnation (Incipient Wetness) s1->s3 s2 Support Preparation (e.g., TiO2 drying) s2->s3 s4 Drying (e.g., 110°C for 12h) s3->s4 s5 Calcination (e.g., 500°C for 5h) s4->s5 s6 Characterization (BET, XRD, etc.) s5->s6 e1 Catalyst Loading in Reactor s6->e1 Synthesized Catalyst e3 Temperature Programming e1->e3 e2 Gas Feed (NO, NH3, O2, N2) e2->e3 e4 Analysis of Effluent Gas (FTIR, Chemiluminescence) e3->e4 e5 Data Analysis (NOx Conversion, Selectivity) e4->e5

Caption: Experimental workflow for SCR catalyst synthesis and performance evaluation.

SCR_Mechanism cluster_catalyst Catalyst Surface V5 V⁵⁺=O V4 V⁴⁺-OH V5->V4 Reaction with NO V4->V5 Re-oxidation N2_H2O N₂ + H₂O V4->N2_H2O Lewis Lewis Acid Site Bronsted Brønsted Acid Site Bronsted->V5 Activation NH3_gas NH₃ (gas) NH3_gas->Bronsted Adsorption NO_gas NO (gas) NO_gas->V5 O2_gas O₂ (gas) O2_gas->V4

Caption: Simplified Eley-Rideal mechanism for the NH₃-SCR reaction on a vanadia-based catalyst.

References

A Comparative Guide to the Electrochromic Efficiency of Vanadium(V) Oxytripropoxide-Based Films

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials development, this guide provides an objective comparison of the electrochrom-ic performance of thin films synthesized from Vanadium(V) oxytripropoxide against common alternative materials: tungsten oxide (WO₃), polyaniline (PANI), and poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS). This analysis is supported by experimental data and detailed methodologies to assist in the evaluation and selection of materials for electrochromic applications.

This compound is a precursor for producing vanadium pentoxide (V₂O₅) films, which are noted for their multi-color electrochromism. The performance of these films is critically dependent on their synthesis and processing conditions. This guide benchmarks the electrochromic efficiency of V₂O₅ films derived from this precursor against other well-established electrochromic materials.

Comparative Performance of Electrochromic Materials

The efficiency of an electrochromic material is determined by several key performance indicators, including coloration efficiency, switching speed, optical modulation, and cycling stability. The following table summarizes these metrics for V₂O₅ films from this compound and its alternatives.

MaterialPrecursor/MethodColoration Efficiency (CE) (cm²/C)Switching Speed (Coloration/Bleaching) (s)Optical Modulation (%)Cycling Stability
Vanadium Oxide (V₂O₅) This compound (sol-gel)23.57 - 95.7[1]9.0 / - (Ti-doped)[1]51.1 (at 415 nm, Ti-doped)[1]82.6% retention after 100 cycles (Ti-doped)
Tungsten Oxide (WO₃) Sputtering30 - 80.5[2]5.3 / -[2]72.5 (at 550 nm)[2]Good, can exceed 10,000 cycles[3]
Polyaniline (PANI) Electrochemical Polymerization8.85 - >50[4][5]15 / 5[5]~40 (at 530 nm)[5]Good durability over 100 cycles[5]
PEDOT:PSS Spin Coating~3521.6 / 0.647.9 (at 635 nm)90.7% retention after 100 cycles

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the fabrication of the compared electrochromic films.

Vanadium Oxide (V₂O₅) Film via Sol-Gel Synthesis from this compound

This protocol describes the preparation of a V₂O₅ precursor solution and its deposition via spin coating.

Materials:

  • This compound (VTIP)

  • Isopropanol

  • Acetic acid

  • Ethanol

  • Triton X-100

  • Indium Tin Oxide (ITO) coated glass substrates

Procedure:

  • Precursor Solution Preparation:

    • Dissolve 0.3 mL of this compound in 9.98 mL of isopropanol.

    • Separately, prepare an ethanolic solution of acetic acid by mixing 0.012 mL of acetic acid in 9.98 mL of ethanol.

    • Add the isopropanol solution to the ethanolic acid solution.

    • Add 1 mL of Triton X-100 to the resulting solution and stir for 1.5 hours.

  • Substrate Cleaning:

    • Clean the ITO glass substrates by sequential sonication in deionized water with detergent, deionized water, and isopropanol, each for 15-20 minutes.

    • Dry the substrates with a stream of nitrogen.

  • Film Deposition:

    • Deposit the precursor solution onto the cleaned ITO substrates using a spin coater. A typical spin coating speed is 3000 rpm for 30 seconds.

  • Annealing:

    • Anneal the coated films in a furnace at a temperature of 400-500°C for 1-2 hours to induce crystallization and form the V₂O₅ phase.

Tungsten Oxide (WO₃) Film via RF Magnetron Sputtering

This protocol outlines the deposition of WO₃ films using a reactive sputtering technique.

Materials:

  • Tungsten (W) target (99.95% purity)

  • Indium Tin Oxide (ITO) coated glass substrates

  • Argon (Ar) and Oxygen (O₂) gases

Procedure:

  • Substrate Preparation:

    • Clean ITO substrates as described in the V₂O₅ protocol.

  • Sputtering Deposition:

    • Place the substrates in a vacuum chamber.

    • Evacuate the chamber to a base pressure of less than 5 x 10⁻⁶ Torr.

    • Introduce a mixture of Argon and Oxygen gas. A typical gas flow ratio is O₂:Ar = 5:5.

    • Set the working pressure to 10 Pa.

    • Apply RF power to the tungsten target (e.g., 50W) to initiate plasma and begin deposition.

    • Deposit the film to the desired thickness.

  • Post-Deposition Annealing (Optional):

    • Some protocols may include a post-annealing step in air to improve the film's stoichiometry and crystallinity.

Polyaniline (PANI) Film via Electrochemical Polymerization

This protocol details the synthesis of PANI films directly onto a conductive substrate.

Materials:

  • Aniline monomer

  • Sulfuric acid (H₂SO₄)

  • Indium Tin Oxide (ITO) coated glass substrates

  • Platinum (Pt) counter electrode

  • Ag/AgCl reference electrode

Procedure:

  • Electrolyte Preparation:

    • Prepare an aqueous solution containing 0.1 M aniline and 0.5 M sulfuric acid.

  • Electrochemical Setup:

    • Use a three-electrode cell with the ITO substrate as the working electrode, a platinum grid as the counter electrode, and Ag/AgCl as the reference electrode.

  • Electropolymerization:

    • Immerse the electrodes in the electrolyte.

    • Polymerize the aniline by cycling the potential between -0.2 V and +1.2 V versus the Ag/AgCl reference electrode for a set number of cycles (e.g., 10 cycles) at a scan rate of 50 mV/s.

  • Post-Synthesis Treatment:

    • After deposition, rinse the PANI film with deionized water and dry it under a nitrogen stream.

PEDOT:PSS Film via Spin Coating

This protocol describes the deposition of a PEDOT:PSS film from a commercial aqueous dispersion.

Materials:

  • PEDOT:PSS aqueous dispersion

  • Indium Tin Oxide (ITO) coated glass substrates

  • Isopropyl alcohol (IPA) (optional, for improving wettability)

Procedure:

  • Substrate Cleaning:

    • Clean ITO substrates as described in the V₂O₅ protocol. A final UV-ozone treatment for 10 minutes can improve surface wettability.

  • Solution Preparation (Optional):

    • For improved film quality, the PEDOT:PSS solution can be filtered through a 0.45 µm filter. To enhance wetting on some surfaces, isopropyl alcohol can be added to the dispersion (e.g., 10% by volume)[6].

  • Spin Coating:

    • Dispense the PEDOT:PSS solution onto the center of the substrate.

    • Spin the substrate at a desired speed (e.g., 1500-4000 rpm) for 30-60 seconds to achieve a uniform film.

  • Drying/Annealing:

    • Dry the coated film on a hotplate at around 120°C for 15 minutes to remove residual solvent.

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental processes for fabricating and characterizing the electrochromic films.

Electrochromic_Film_Fabrication cluster_V2O5 Vanadium Oxide (V₂O₅) Film Fabrication cluster_WO3 Tungsten Oxide (WO₃) Film Fabrication cluster_PANI Polyaniline (PANI) Film Fabrication cluster_PEDOT PEDOT:PSS Film Fabrication V_start Start: Vanadium(V) oxytripropoxide V_sol Sol-Gel Synthesis: Mix with isopropanol, acetic acid, ethanol V_start->V_sol V_coat Spin Coating on ITO Substrate V_sol->V_coat V_anneal Annealing (400-500°C) V_coat->V_anneal V_film V₂O₅ Film V_anneal->V_film W_start Start: Tungsten Target W_sputter RF Magnetron Sputtering in Ar/O₂ Atmosphere W_start->W_sputter W_film WO₃ Film W_sputter->W_film P_start Start: Aniline Monomer P_electro Electrochemical Polymerization P_start->P_electro P_film PANI Film P_electro->P_film PD_start Start: PEDOT:PSS Dispersion PD_coat Spin Coating on ITO Substrate PD_start->PD_coat PD_dry Drying/Annealing (~120°C) PD_coat->PD_dry PD_film PEDOT:PSS Film PD_dry->PD_film

Caption: Workflow for the fabrication of different electrochromic films.

Electrochromic_Characterization cluster_electrochem Electrochemical Analysis cluster_optical Optical Analysis cluster_performance Performance Metrics Calculation start Fabricated Electrochromic Film cv Cyclic Voltammetry (CV) start->cv ca Chronoamperometry (CA) start->ca uv_vis UV-Vis Spectroscopy start->uv_vis ce Coloration Efficiency cv->ce cs Cycling Stability cv->cs ss Switching Speed ca->ss om Optical Modulation uv_vis->om

Caption: Characterization workflow for electrochromic films.

References

"comparative study of ALD precursors for vanadium oxide thin films"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to ALD Precursors for Vanadium Oxide Thin Films

For researchers and scientists in materials science and drug development, the atomic layer deposition (ALD) of vanadium oxide thin films offers precise control over film thickness and composition, which is critical for applications ranging from microelectronics to biomedical coatings. The choice of the vanadium precursor is a pivotal factor that dictates the deposition process parameters and the final properties of the film. This guide provides an objective comparison of common ALD precursors for vanadium oxide, supported by experimental data, to aid in the selection of the most suitable precursor for a given application.

Performance Comparison of Vanadium ALD Precursors

The selection of a vanadium precursor for ALD is a trade-off between deposition temperature, growth rate, and the desired film characteristics. The following table summarizes the quantitative data for several common precursors.

PrecursorChemical FormulaStateALD Temperature Window (°C)Co-reactantGrowth per Cycle (Å/cycle)Resulting Film Phase (as-deposited)Key Characteristics
Vanadium(V) oxytriisopropoxide (VTIP/VTOP) OV(OCH(CH₃)₂)₃Liquid50 - 200H₂O, O₂, O₂ plasma0.17 - 0.7[1][2][3]V₂O₅ (amorphous)[1][2]Wide ALD window, but can lead to carbon contamination with H₂O.[3] Plasma enhancement can increase growth rate and purity.[2][3]
Tetrakis[ethylmethylamino]vanadium (TEMAV) V(N(C₂H₅)(CH₃))₄Liquid100 - 200H₂O, O₃, O₂ plasma0.07 - 0.94[2]VO₂ (amorphous, mixed V⁴⁺/V⁵⁺ states)[2][4]Good thermal stability up to 175°C.[2] The use of ozone can lead to self-limited reactions at lower temperatures.[2]
Tetrakis[dimethylamino]vanadium (TDMAV) V(N(CH₃)₂)₄Liquid50 - 160H₂O, O₃0.03 - 0.45[2]VOx (amorphous)Highly volatile, allowing for room temperature use.[5][6] Shows a temperature-independent growth rate between 50-120°C.[2]
Vanadyl acetylacetonate (VO(acac)₂) VO(C₅H₇O₂)₂Solid400 - 475O₂~2.4[1]VO₂Requires high deposition temperatures where CVD processes may dominate.[1][2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental protocols for the ALD of vanadium oxide using the compared precursors.

Vanadium(V) oxytriisopropoxide (VTIP) ALD

A typical thermal ALD process using VTIP and water vapor involves the following steps:

  • Substrate Preparation: Silicon wafers or other desired substrates are cleaned using a standard procedure (e.g., piranha etch followed by a deionized water rinse) and loaded into the ALD reactor.

  • Precursor Handling: VTIP is a liquid precursor and is typically held in a stainless-steel bubbler heated to around 60°C to achieve sufficient vapor pressure.[1]

  • Deposition Cycle:

    • VTIP Pulse: A pulse of VTIP vapor is introduced into the reactor chamber. Pulse times can vary depending on the reactor geometry but are typically in the range of 0.5 to 2 seconds.

    • Purge: The chamber is purged with an inert gas (e.g., Ar or N₂) for several seconds to remove any unreacted precursor and byproducts.

    • H₂O Pulse: A pulse of deionized water vapor is introduced into the chamber.

    • Purge: Another purge step with inert gas is performed to remove unreacted water and byproducts.

  • Deposition Parameters: The substrate temperature is maintained within the ALD window, typically between 150°C and 200°C.[2][3] The number of ALD cycles is chosen to achieve the desired film thickness.

  • Post-Deposition Annealing: As-deposited films are often amorphous.[1] A post-deposition annealing step in a controlled atmosphere (e.g., N₂ or low partial pressure O₂) at temperatures between 450°C and 600°C is often required to crystallize the film into the desired phase (e.g., VO₂ or V₂O₅).[5][7]

For plasma-enhanced ALD (PE-ALD), the water vapor pulse is replaced with an oxygen plasma step, which can lead to higher purity films at lower temperatures.[3]

Tetrakis[ethylmethylamino]vanadium (TEMAV) ALD

The protocol for TEMAV is similar to that of VTIP, with some key differences in precursor handling and co-reactants:

  • Substrate Preparation: Substrates are cleaned and loaded as described for the VTIP process.

  • Precursor Handling: TEMAV is a liquid precursor that is typically heated to between 60°C and 70°C to increase its vapor pressure for delivery into the reactor.[7][8]

  • Deposition Cycle (with Ozone):

    • TEMAV Pulse: A pulse of TEMAV vapor is introduced (e.g., 2 seconds).[2]

    • Purge: The chamber is purged with an inert gas.

    • O₃ Pulse: A pulse of ozone is introduced as the oxygen source (e.g., 5 seconds).[2]

    • Purge: A final purge step is performed.

  • Deposition Parameters: The ALD window for TEMAV is typically between 100°C and 175°C.[2]

  • Post-Deposition Annealing: Similar to VTIP-deposited films, a post-deposition anneal is generally required to achieve crystalline vanadium oxide phases.[7]

Visualizing ALD Workflows

The following diagrams illustrate the logical flow of the ALD processes described.

ALD_Workflow_VTIP cluster_cycle One ALD Cycle VTIP_pulse VTIP Pulse Purge1 Inert Gas Purge VTIP_pulse->Purge1 H2O_pulse H₂O Pulse Purge1->H2O_pulse Purge2 Inert Gas Purge H2O_pulse->Purge2 Purge2->VTIP_pulse Repeat n times End End Purge2->End Start Start Start->VTIP_pulse

Caption: Thermal ALD cycle for vanadium oxide using VTIP and water.

ALD_Workflow_TEMAV_Ozone cluster_cycle One ALD Cycle TEMAV_pulse TEMAV Pulse Purge1 Inert Gas Purge TEMAV_pulse->Purge1 Ozone_pulse Ozone (O₃) Pulse Purge1->Ozone_pulse Purge2 Inert Gas Purge Ozone_pulse->Purge2 Purge2->TEMAV_pulse Repeat n times End End Purge2->End Start Start Start->TEMAV_pulse

References

A Comparative Guide to V2O5 Thin Films: An XRD Analysis of Precursor Influence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of precursor in the synthesis of vanadium pentoxide (V2O5) thin films can significantly impact the material's structural properties and, consequently, its performance in various applications. This guide provides an objective comparison of V2O5 films synthesized from two common vanadium precursors—Vanadium(V) Oxytriisopropoxide and Vanadyl Acetylacetonate—with a focus on their crystallographic characteristics as determined by X-ray Diffraction (XRD) analysis.

This comparison is supported by experimental data from peer-reviewed studies, offering a clear side-by-side look at the resulting film properties. Detailed experimental protocols are also provided to ensure reproducibility and aid in the selection of the most suitable synthesis route for specific research needs.

Quantitative XRD Data Comparison

The structural parameters of V2O5 thin films, including lattice parameters and crystallite size, are crucial indicators of the film's quality and potential performance. The following table summarizes the quantitative XRD data for V2O5 films prepared from Vanadium(V) Oxytriisopropoxide and Vanadyl Acetylacetonate via sol-gel methods.

Vanadium PrecursorSynthesis MethodLattice Parameter 'a' (Å)Lattice Parameter 'b' (Å)Lattice Parameter 'c' (Å)Crystallite Size (nm)
Vanadium(V) OxytripropoxideSol-Gel11.516 - 11.5203.565 - 3.5664.373 - 4.374~ several hundred nm
Vanadyl AcetylacetonateSol-Gel11.502(3)3.559(1)4.388(2)54 ± 4

The data reveals that both precursors yield the orthorhombic phase of V2O5. However, subtle differences in lattice parameters and more significant variations in crystallite size are observed. Films derived from this compound tend to have larger crystallite sizes compared to those from Vanadyl Acetylacetonate under the described sol-gel conditions. These structural variations can influence properties such as electrochemical performance, catalytic activity, and optical response.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of V2O5 films from the two precursors are outlined below.

V2O5 Films from Vanadium(V) Oxytriisopropoxide

Synthesis of V2O5 Sol-Gel Solution: A sol-gel solution is prepared by dissolving Vanadium(V) oxytriisopropoxide in isopropyl alcohol. Polyethylene glycol (PEG) is then slowly added to the solution while stirring. The mixture is stirred for a couple of hours to facilitate hydrolysis and condensation, followed by an aging period overnight.[1]

Thin Film Deposition: The aged gel is deposited onto a suitable substrate (e.g., Al6061) using a spin coater. The substrate is rotated at a speed of 3000 RPM for approximately 20 minutes at room temperature.[1]

Annealing: The coated substrate is first dried in a furnace at 40°C to remove residual solvents. Subsequently, the film is annealed in a muffle furnace at temperatures ranging from 200°C to 500°C for 90 minutes to promote crystallization into the V2O5 phase. The samples are then cooled in a desiccator.[1]

XRD Analysis: The crystalline structure and phase purity of the annealed films are analyzed using X-ray diffraction (XRD).

V2O5 Films from Vanadyl Acetylacetonate

Synthesis of Vanadyl Butoxyacetylacetonate Precursor: Heteroligand complexes of vanadyl butoxyacetylacetonate are prepared by the heat treatment of a solution of vanadyl acetylacetonate in n-butanol. The mixture is heated in an oil bath at 140°C for 18 hours with a reflux condenser.[2]

Thin Film Deposition: The resulting vanadyl butoxyacetylacetonate solution is used as a functional ink for depositing a thin film onto a substrate using a pen plotter printer. A multi-layered film is created by repeatedly printing over the same area, with each layer being heat-treated at 200°C for 10 minutes.[2]

Final Annealing: After the deposition of all layers, the film is subjected to a final heat treatment in air at 300°C for 1 hour. This step serves to remove organic components and facilitate the oxidation of the material to crystalline V2O5.[2]

XRD Analysis: The crystal structure of the final V2O5 film is characterized by X-ray powder diffraction. A full-profile analysis, such as Rietveld refinement, can be performed to determine the average crystallite size and lattice parameters.[2]

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis and comparative analysis of V2O5 thin films from different precursors.

experimental_workflow cluster_precursor Precursor Selection cluster_synthesis Sol-Gel Synthesis cluster_deposition Thin Film Deposition cluster_treatment Post-Deposition Treatment cluster_analysis Characterization cluster_comparison Data Comparison P1 Vanadium(V) Oxytriisopropoxide S1 Dissolution in Isopropyl Alcohol + PEG P1->S1 P2 Vanadyl Acetylacetonate S2 Heat Treatment in n-Butanol P2->S2 D1 Spin Coating S1->D1 D2 Pen Plotter Printing S2->D2 T1 Drying & Annealing (200-500°C) D1->T1 T2 Layer-by-Layer Heating (200°C) & Final Annealing (300°C) D2->T2 A1 XRD Analysis T1->A1 T2->A1 C1 Quantitative Data Table (Lattice Parameters, Crystallite Size) A1->C1

Caption: Experimental workflow for V2O5 film synthesis and analysis.

References

Unveiling the Structural Fingerprints of Vanadium Oxides: A Raman Spectroscopy Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise structure of vanadium oxides is critical for harnessing their diverse and often unique properties. Raman spectroscopy offers a powerful, non-destructive technique to differentiate between the various vanadium oxide phases. This guide provides a comparative analysis of the Raman spectra of common vanadium oxide structures, supported by experimental data and detailed protocols to aid in accurate identification.

Vanadium oxides exist in a multitude of stoichiometric and polymorphic forms, each exhibiting distinct physical and chemical properties. These properties are intimately linked to their crystal structures. Raman spectroscopy, which probes the vibrational modes of a material, provides a characteristic "fingerprint" for each of these structures, making it an invaluable tool for phase identification and characterization.

Comparative Analysis of Raman Spectra

The Raman spectra of different vanadium oxides are distinguished by the number, position, and relative intensity of their characteristic peaks. These peaks correspond to specific vibrational modes within the crystal lattice, such as the stretching and bending of vanadium-oxygen (V-O) bonds.

A summary of the prominent Raman active modes for several common vanadium oxide phases is presented below. These values are compiled from various studies and can serve as a reference for phase identification.[1][2][3][4][5]

Vanadium Oxide PhaseCrystal SystemKey Raman Peaks (cm⁻¹)Vibrational Mode Assignments
V₂O₅ Orthorhombic145, 197, 284, 304, 405, 481, 528, 703, 995Bending and stretching modes of V-O bonds. The strong peak at ~995 cm⁻¹ is characteristic of the terminal V=O stretching mode.[3][6]
VO₂ (Monoclinic, M1) Monoclinic195, 224, 310, 340, 392, 498, 616Complex vibrational modes involving V-O stretching and bending. The peak at ~616 cm⁻¹ is a notable feature.[3][7]
V₂O₃ Rhombohedral~230, ~290, ~340, ~500Primarily associated with V-O stretching and bending modes. The spectra can be broad and less defined compared to other oxides.[2][4]
V₆O₁₃ Monoclinic~140, 280, 410, 520, 690, 990A complex spectrum with numerous peaks corresponding to the various V-O bond lengths and coordinations within the structure.[2][4]
V₄O₇ TriclinicWeak and broad features, with notable changes across the metal-insulator transition.[8]The Raman spectrum is relatively weak, making it challenging to distinguish.[8]

Note: The exact peak positions can vary slightly depending on factors such as crystallinity, strain, and measurement conditions.

Experimental Protocol: Raman Spectroscopy of Vanadium Oxides

A generalized protocol for acquiring Raman spectra of vanadium oxide samples is outlined below. It is crucial to optimize these parameters for the specific sample and instrument being used.

  • Sample Preparation:

    • Thin Films: Can be directly mounted on a microscope slide.

    • Powders: A small amount of powder is pressed onto a suitable substrate (e.g., glass slide or silicon wafer) to create a flat surface.

    • Ensure the sample is clean and free of contaminants that could produce a fluorescent background.

  • Instrumentation and Setup:

    • A micro-Raman spectrometer is typically used.

    • Laser Excitation: A common choice is a 514.5 nm or 532 nm laser.[5] The laser power should be kept low (e.g., < 1.5 mW on the sample) to avoid laser-induced heating, which can cause phase transitions or damage to the sample.[5]

    • Objective Lens: A high-magnification objective (e.g., 50x or 100x) is used to focus the laser onto the sample and collect the scattered light.

    • Grating: A grating with a suitable line density (e.g., 1800 lines/mm) is selected to achieve the desired spectral resolution.

    • Detector: A cooled CCD detector is used to record the Raman signal.

  • Data Acquisition:

    • Calibration: The spectrometer should be calibrated using a known standard, such as a silicon wafer (with a characteristic peak at ~520 cm⁻¹).[5]

    • Focusing: The laser is focused on the sample surface.

    • Acquisition Time and Accumulations: The acquisition time and number of accumulations are adjusted to obtain a good signal-to-noise ratio. This will depend on the Raman scattering efficiency of the sample.

    • Spectral Range: The spectral range should be set to cover the expected Raman peaks for vanadium oxides (typically from 100 cm⁻¹ to 1200 cm⁻¹).

  • Data Analysis:

    • Baseline Correction: A baseline correction is applied to the raw spectrum to remove any background fluorescence.

    • Peak Fitting: The Raman peaks are fitted with appropriate functions (e.g., Lorentzian or Gaussian) to determine their exact position, intensity, and full width at half maximum (FWHM).

    • Phase Identification: The obtained peak positions are compared with reference spectra of known vanadium oxide phases to identify the structure of the sample.[1][2][3][4][5]

Visualizing the Process and Relationships

To further clarify the experimental workflow and the relationship between different vanadium oxide structures and their spectral features, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_raman Raman Spectroscopy cluster_analysis Data Analysis prep_thin_film Thin Film Mounting instrument Instrument Setup (Laser, Grating, Objective) prep_thin_film->instrument prep_powder Powder Pressing prep_powder->instrument calibration Spectrometer Calibration (e.g., Si wafer) instrument->calibration acquisition Data Acquisition (Focusing, Exposure) calibration->acquisition processing Spectral Processing (Baseline Correction) acquisition->processing fitting Peak Fitting and Analysis processing->fitting identification Phase Identification fitting->identification

Experimental workflow for Raman analysis of vanadium oxides.

phase_raman_relationship cluster_phases Vanadium Oxide Phases cluster_peaks Characteristic Raman Peaks (cm⁻¹) V2O5 V₂O₅ peaks_V2O5 ~145, 703, 995 V2O5->peaks_V2O5 VO2_M1 VO₂ (M1) peaks_VO2 ~195, 310, 616 VO2_M1->peaks_VO2 V2O3 V₂O₃ peaks_V2O3 ~230, 500 V2O3->peaks_V2O3 V6O13 V₆O₁₃ peaks_V6O13 ~280, 690, 990 V6O13->peaks_V6O13

Relationship between vanadium oxide phases and their key Raman peaks.

By following the outlined experimental protocols and utilizing the provided comparative data, researchers can confidently employ Raman spectroscopy for the accurate and efficient identification of vanadium oxide structures, a crucial step in both fundamental research and the development of advanced materials.

References

A Comparative Guide to V2O5 Cathodes Derived from Vanadium(V) Oxytripropoxide for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cycle life and performance of lithium-ion battery cathodes made from Vanadium(V) oxide (V₂O₅) synthesized via a sol-gel method using Vanadium(V) oxytripropoxide as a precursor. The performance of this material is evaluated against two common alternative cathode materials: Lithium Iron Phosphate (LFP) and Lithium Nickel Manganese Cobalt Oxide (NMC). This comparison is supported by experimental data from peer-reviewed literature to aid in material selection and research direction.

Performance Comparison of Cathode Materials

The performance of a lithium-ion battery is critically dependent on the choice of cathode material. Key metrics for evaluation include specific capacity, which determines the energy storage capacity per unit mass, and cycle life, which indicates the battery's longevity. The following table summarizes the electrochemical performance of V₂O₅ synthesized from this compound and compares it with commercially prevalent LFP and NMC cathodes under similar testing conditions.

Cathode MaterialPrecursor/TypeSpecific Capacity (mAh g⁻¹)Capacity RetentionCycling Conditions
V₂O₅ This compound~110~73% after 100 cycles100 mA g⁻¹
LiFePO₄ (LFP) -~125~83% after 200 cycles1C rate
LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) -~177~80% after 80 cycles40 mA g⁻¹ (0.2C)

Note: The performance of battery materials can vary significantly based on synthesis methods, electrode preparation, and testing parameters.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are the typical experimental protocols for the synthesis of V₂O₅ from this compound and the subsequent assembly and testing of lithium-ion battery coin cells.

Synthesis of V₂O₅ Nanoparticles

A common method for synthesizing V₂O₅ nanoparticles from this compound is through a sol-gel process followed by heat treatment.

  • Precursor Solution Preparation: A solution of this compound is prepared in a suitable solvent, such as ethanol or 2-propanol. A catalyst, like acetylacetone, may be added to control the hydrolysis and condensation reactions.

  • Sol-Gel Formation: The solution is stirred for a period, often around 30 minutes, at room temperature to initiate the sol-gel process. In some procedures, water is added to promote hydrolysis.

  • Aging and Drying: The resulting sol is aged at a slightly elevated temperature (e.g., 50°C) for an extended period (e.g., 48 hours) to form a xerogel powder.

  • Calcination: The xerogel is then annealed in a furnace at a high temperature (e.g., 600°C) for several hours to obtain crystalline V₂O₅.

Coin Cell Assembly and Testing

To evaluate the electrochemical performance, the synthesized V₂O₅ powder is fabricated into a cathode and assembled into a coin cell.

  • Electrode Preparation: The active material (V₂O₅), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) are mixed in a specific weight ratio (e.g., 80:10:10) in a solvent like N-methyl-2-pyrrolidone (NMP) to form a slurry. This slurry is then uniformly coated onto an aluminum foil current collector and dried in a vacuum oven.

  • Coin Cell Assembly: Circular discs are punched from the dried electrode and assembled into a 2032-type coin cell in an argon-filled glovebox. The cell consists of the V₂O₅ cathode, a lithium metal anode, a separator (e.g., Celgard 2400), and an electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)).

  • Electrochemical Testing: The assembled coin cells are tested using a battery cycler. The evaluation typically involves galvanostatic charging and discharging at a specific current density (e.g., 100 mA g⁻¹) within a defined voltage window (e.g., 2.5-4.0 V vs. Li/Li⁺). The specific capacity and capacity retention over a number of cycles are recorded to determine the cycle life.

Visualizing the Experimental Workflow and Performance Comparison

To provide a clearer understanding of the processes and results, the following diagrams illustrate the experimental workflow and a comparison of the cathode material performances.

experimental_workflow Experimental Workflow for V₂O₅ Cathode Evaluation cluster_synthesis V₂O₅ Synthesis cluster_fabrication Cell Fabrication cluster_testing Electrochemical Testing precursor This compound sol_gel Sol-Gel Process precursor->sol_gel solvent Solvent (e.g., Ethanol) solvent->sol_gel xerogel Xerogel Formation sol_gel->xerogel calcination Calcination xerogel->calcination v2o5_powder V₂O₅ Nanopowder calcination->v2o5_powder slurry Slurry Preparation (V₂O₅, Carbon, Binder) v2o5_powder->slurry coating Electrode Coating slurry->coating assembly Coin Cell Assembly coating->assembly cycling Galvanostatic Cycling assembly->cycling analysis Data Analysis cycling->analysis

Experimental workflow for V₂O₅ cathode evaluation.

performance_comparison Cathode Performance Comparison (after ~100 Cycles) cluster_capacity Specific Capacity cluster_cycle_life Capacity Retention V2O5 V₂O₅ ~110 mAh g⁻¹ V2O5_retention ~73% V2O5->V2O5_retention LFP LFP ~125 mAh g⁻¹ LFP_retention ~83% LFP->LFP_retention NMC NMC ~177 mAh g⁻¹ NMC_retention ~80% NMC->NMC_retention

Comparison of specific capacity and capacity retention.

Concluding Remarks

V₂O₅ synthesized from this compound presents a viable cathode material for lithium-ion batteries. While its initial specific capacity is lower than that of high-nickel NMC materials, its performance is in a comparable range to LFP. The cycling stability of the V₂O₅ nanoparticles is promising, though further optimization of the synthesis and electrode fabrication processes could lead to enhanced performance.[1]

LFP stands out for its exceptional cycle life and safety, making it a strong candidate for applications where longevity is paramount.[2][3][4] NMC, on the other hand, offers a higher energy density, which is advantageous for applications requiring a higher energy output in a smaller package, such as electric vehicles.[1][5][6] The choice of cathode material will ultimately depend on the specific requirements of the battery application, balancing factors such as energy density, cycle life, cost, and safety. Further research into nanostructured V₂O₅ from precursors like this compound could unlock pathways to improved electrochemical performance, potentially offering a competitive alternative to existing cathode technologies.

References

A Comparative Guide to V2O5 Thin Film Deposition: Sol-Gel vs. Sputtering

Author: BenchChem Technical Support Team. Date: December 2025

Vanadium pentoxide (V2O5) thin films are pivotal materials in a range of applications, including electrochromic devices, lithium-ion batteries, and sensors.[1][2][3][4] The performance of these films is intrinsically linked to their structural and morphological properties, which are in turn dictated by the deposition technique employed. Among the various methods available, sol-gel and sputtering represent two of the most common and distinct approaches for V2O5 thin film fabrication.[5][6]

This guide provides a detailed comparison of the sol-gel and sputtering techniques for V2O5 thin film deposition, targeting researchers, scientists, and drug development professionals. We will delve into the experimental protocols, present a quantitative comparison of film properties, and outline the intrinsic advantages and disadvantages of each method to aid in the selection of the most suitable technique for a given application.

Quantitative Performance Metrics: A Side-by-Side Comparison

The choice between sol-gel and sputtering often hinges on the desired film characteristics. The following table summarizes key quantitative data extracted from various studies, offering a comparative overview of V2O5 thin films produced by both methods.

PropertySol-GelSputtering
Crystallite/Grain Size 54 ± 4 nm[1], Varies with annealing~22 nm (at 250 °C substrate temp.)[7], ~32 nm (average grain size)[7]
Surface Roughness (RMS) -14 nm[7]
Optical Transmittance >85% in the visible region[3]76% (as-deposited)[6]
Optical Band Gap 2.7 eV[3]2.22 eV (as-deposited)[6], 1.81 eV (annealed at 400 °C)[6]
Electrochemical Performance Coloration efficiency: 36.8 cm²/C[3]Specific capacitance: 238 F/g[7]

Visualizing the Deposition Pathways

To better understand the procedural differences between sol-gel and sputtering, the following diagrams illustrate the typical experimental workflows for each technique.

SolGel_Workflow cluster_SolPrep Sol Preparation cluster_Deposition Deposition cluster_PostProcessing Post-Processing V2O5_powder V2O5 Powder mix Mixing & Dissolution V2O5_powder->mix H2O2 H2O2 Solution H2O2->mix sol V2O5 Sol mix->sol Aging coating Spin Coating / Dip Coating sol->coating wet_film Wet Film on Substrate coating->wet_film drying Drying (e.g., 100-200°C) wet_film->drying annealing Annealing (e.g., 300-500°C) drying->annealing final_film Crystalline V2O5 Thin Film annealing->final_film

Fig. 1: Experimental workflow for the sol-gel deposition of V2O5 thin films.

Sputtering_Workflow cluster_Setup System Setup cluster_Process Deposition Process cluster_Result Outcome target V or V2O5 Target chamber Vacuum Chamber target->chamber substrate Substrate substrate->chamber evacuation Evacuation to High Vacuum chamber->evacuation gas Introduction of Ar & O2 evacuation->gas plasma Plasma Generation gas->plasma deposition Sputter Deposition plasma->deposition film V2O5 Thin Film deposition->film

Fig. 2: Experimental workflow for the sputtering deposition of V2O5 thin films.

In-Depth Experimental Protocols

Sol-Gel Method

The sol-gel technique is a wet-chemical method that involves the creation of a colloidal suspension (sol) that is then gelled to form a solid network.

1. Preparation of the V2O5 Sol: A common route involves the dissolution of V2O5 powder in a hydrogen peroxide (H2O2) solution.[8][9] For instance, 1 gram of V2O5 powder can be dissolved in 100 mL of a 15% H2O2 solution.[9] The resulting solution is stirred until a clear sol is formed, which may then be aged for a period of time to allow for hydrolysis and condensation reactions to occur.[10]

2. Thin Film Deposition: The prepared sol is then deposited onto a substrate using techniques like spin coating or dip coating.[4][10]

  • Spin Coating: The substrate is rotated at a high speed (e.g., 3000 RPM for 20 minutes) while the sol is dispensed onto it.[10]

  • Dip Coating: The substrate is immersed in the sol and then withdrawn at a controlled speed.[11]

3. Post-Deposition Treatment: The coated substrate is typically dried at a low temperature (e.g., 40°C to 100°C) to remove the solvent.[10][12] This is followed by an annealing step at higher temperatures (e.g., 200°C to 500°C) in air to induce crystallization and form the desired V2O5 phase.[10] The annealing temperature and duration are critical parameters that influence the film's crystallinity and properties.[8]

Sputtering Method

Sputtering is a physical vapor deposition (PVD) technique where atoms are ejected from a solid target material due to bombardment by energetic ions.[13]

1. System Preparation: A V2O5 or a metallic vanadium target is placed in a vacuum chamber along with the substrate.[7] The chamber is then evacuated to a high vacuum (e.g., 8.0 x 10⁻³ mbar).[7]

2. Deposition Process: An inert gas, typically Argon (Ar), is introduced into the chamber.[13] A high voltage is applied, creating a plasma. The Ar ions in the plasma are accelerated towards the target, causing atoms or molecules to be sputtered off. If a metallic vanadium target is used, a reactive gas like oxygen (O2) is also introduced to form V2O5 on the substrate.[11] The ratio of Ar to O2 is a critical parameter.[7] The substrate temperature can be varied (e.g., from 30°C to 350°C) to influence the film's properties.[7]

3. Post-Deposition Annealing (Optional): In some cases, a post-deposition annealing step may be performed to improve the crystallinity and stoichiometry of the film.[6]

Comparative Analysis: Advantages and Disadvantages

FeatureSol-GelSputtering
Cost Generally lower cost due to simpler equipment.[11]Higher initial equipment cost.
Complexity Relatively simple and does not require a high vacuum.[11]More complex process requiring high vacuum and precise control of parameters.
Uniformity & Adhesion Can be challenging to achieve high uniformity over large areas.Generally produces films with excellent uniformity and good adhesion.[7]
Stoichiometry Control Stoichiometry can be influenced by precursor chemistry and annealing conditions.Precise control over film stoichiometry is achievable by adjusting gas ratios and other parameters.[11]
Crystallinity Typically requires a post-deposition annealing step to achieve good crystallinity.[8]Can produce crystalline films as-deposited, depending on the substrate temperature.[7]
Scalability Can be suitable for large-area coatings, though uniformity can be a concern.Well-established for large-scale industrial production with high reproducibility.

Conclusion

Both sol-gel and sputtering are viable and effective methods for the deposition of V2O5 thin films, each with a distinct set of advantages and disadvantages. The sol-gel method offers a low-cost and straightforward approach, making it attractive for laboratory-scale research and applications where high uniformity over large areas is not a critical concern. In contrast, sputtering provides superior control over film properties such as thickness, uniformity, and stoichiometry, rendering it the preferred method for applications demanding high-quality, reproducible films and for large-scale industrial manufacturing. The ultimate choice of deposition technique will depend on the specific requirements of the intended application, including desired film properties, cost considerations, and scalability.

References

"performance metrics of vanadium-based catalysts in selective catalytic reduction"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance metrics of common vanadium-based catalysts used in the selective catalytic reduction (SCR) of nitrogen oxides (NOx). The information presented is collated from various experimental studies to aid in the selection and optimization of catalysts for emissions control.

Performance Metrics: A Quantitative Comparison

The efficacy of vanadium-based SCR catalysts is evaluated based on several key performance indicators. The table below summarizes the typical performance of two widely used catalyst formulations: Vanadium pentoxide supported on titania (V₂O₅/TiO₂) and Vanadium pentoxide-tungsten trioxide supported on titania (V₂O₅-WO₃/TiO₂).

Performance MetricV₂O₅/TiO₂V₂O₅-WO₃/TiO₂Key Observations
NOx Conversion Efficiency 80-95% at 300-400°C>90% over a broader range (220-450°C)[1]The addition of tungsten trioxide (WO₃) significantly widens the optimal temperature window for high NOx conversion.
N₂ Selectivity Generally high (>95%)Consistently high (>95%) within the operating window[1][2]Both catalysts exhibit excellent selectivity towards the formation of nitrogen gas, minimizing the production of undesirable byproducts like N₂O.
Optimal Temperature Window 300-400°C[3]250-450°C[2]V₂O₅-WO₃/TiO₂ catalysts demonstrate superior performance at both lower and higher temperatures compared to their V₂O₅/TiO₂ counterparts.
SO₂ Resistance GoodExcellentThe presence of WO₃ enhances the catalyst's resistance to sulfur poisoning, a critical factor for applications with sulfur-containing fuels.
H₂O Resistance ModerateGoodWhile water vapor can competitively adsorb on active sites, V₂O₅-WO₃/TiO₂ catalysts generally show better tolerance to moisture.

Experimental Protocols

The evaluation of catalyst performance is conducted using standardized laboratory-scale reactor setups. The following outlines a typical experimental protocol for assessing the performance of vanadium-based SCR catalysts.

1. Catalyst Preparation:

  • The catalysts are typically prepared by incipient wetness impregnation of a TiO₂ support with an aqueous solution of ammonium metavanadate (for V₂O₅/TiO₂) or a mixture of ammonium metavanadate and ammonium metatungstate (for V₂O₅-WO₃/TiO₂).

  • The impregnated support is then dried and calcined at elevated temperatures (e.g., 500°C) to obtain the final catalyst.

2. Reactor Setup:

  • A fixed-bed quartz reactor is commonly used, with the catalyst packed in the center.

  • The reactor is placed inside a furnace to control the reaction temperature accurately.

  • Mass flow controllers are used to regulate the flow of reactant gases.

3. Reaction Conditions:

  • Gas Composition: A typical simulated exhaust gas stream consists of:

    • NO: 300-1000 ppm

    • NH₃: 300-1000 ppm (NH₃/NO ratio typically 1:1)

    • O₂: 3-10 vol%

    • SO₂: 0-200 ppm (when studying sulfur resistance)

    • H₂O: 5-10 vol% (when studying water resistance)

    • N₂ as the balance gas.

  • Gas Hourly Space Velocity (GHSV): This is a measure of the gas flow rate relative to the catalyst volume and is typically in the range of 30,000 to 60,000 h⁻¹[2].

  • Temperature Range: The catalytic activity is usually evaluated over a temperature range of 150°C to 550°C to determine the operating window.

4. Analytical Techniques:

  • The concentrations of NOx, NH₃, N₂, and N₂O in the inlet and outlet gas streams are continuously monitored using a chemiluminescence NOx analyzer and a Fourier Transform Infrared (FTIR) spectrometer.

  • NOx Conversion Efficiency is calculated as: ((NOx_in - NOx_out) / NOx_in) * 100%

  • N₂ Selectivity is calculated as: ((NOx_in - NOx_out - 2 * N₂O_out) / (NOx_in - NOx_out)) * 100%

Reaction Mechanism and Pathways

The selective catalytic reduction of NOx with ammonia over vanadium-based catalysts is a complex process involving multiple reaction steps. The most widely accepted mechanisms are the Eley-Rideal (E-R) and the Langmuir-Hinshelwood (L-H) mechanisms, which primarily occur on the catalyst's acid sites.

The following diagram illustrates the generally accepted Eley-Rideal mechanism for the standard SCR reaction (4NO + 4NH₃ + O₂ → 4N₂ + 6H₂O) on a V₂O₅/TiO₂ catalyst.

SCR_Mechanism cluster_catalyst Catalyst Surface cluster_gas Gas Phase cluster_products Products V2O5 V⁵⁺=O (Lewis Acid Site) Intermediate NH₂NO Intermediate V2O5->Intermediate + NO (gas) VOH V-OH (Brønsted Acid Site) NH4_adsorbed V-O-H···NH₃ VOH->NH4_adsorbed NH₃ adsorbed on Brønsted site NH3_gas NH₃ NH3_gas->VOH Adsorption NO_gas NO O2_gas O₂ V_reduced V⁴⁺-OH N2_H2O N₂ + H₂O NH4_adsorbed->V2O5 Activation Intermediate->V_reduced Decomposition V_reduced->V2O5 + O₂ V_reduced->N2_H2O

Caption: Eley-Rideal mechanism for NH₃-SCR over a vanadium-based catalyst.

In this mechanism, ammonia (NH₃) from the gas phase adsorbs onto a Brønsted acid site (V-OH) on the catalyst surface. The adsorbed NH₃ then reacts with gaseous nitric oxide (NO) at an adjacent Lewis acid site (V⁵⁺=O) to form an unstable intermediate. This intermediate subsequently decomposes to produce nitrogen (N₂) and water (H₂O), and the vanadium site is reduced from V⁵⁺ to V⁴⁺. Finally, the reduced vanadium site is re-oxidized back to its V⁵⁺ state by gas-phase oxygen (O₂), completing the catalytic cycle.

The following workflow diagram outlines the key steps involved in evaluating the performance of SCR catalysts.

Experimental_Workflow start Start catalyst_prep Catalyst Synthesis (Impregnation & Calcination) start->catalyst_prep reactor_setup Fixed-Bed Reactor Setup catalyst_prep->reactor_setup reaction Catalytic Reaction at Controlled Temperature and GHSV reactor_setup->reaction gas_prep Reactant Gas Mixture Preparation (NO, NH₃, O₂, H₂O, SO₂, N₂) gas_prep->reaction analysis Gas Analysis (Chemiluminescence & FTIR) reaction->analysis data_proc Data Processing & Calculation (NOx Conversion, N₂ Selectivity) analysis->data_proc end End data_proc->end

Caption: Experimental workflow for evaluating SCR catalyst performance.

References

Safety Operating Guide

Safe Disposal of Vanadium(V) Oxytripropoxide: A Step-by-Step Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Vanadium(V) oxytripropoxide is a flammable and water-reactive substance. Proper personal protective equipment (PPE) and controlled laboratory conditions are mandatory for its handling and disposal.

This document provides detailed procedural guidance for the safe disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is crucial for ensuring laboratory safety and regulatory compliance.

Essential Safety and Handling Information

This compound is classified as a flammable liquid that can cause skin and eye irritation. It reacts with moisture, necessitating storage and handling under an inert atmosphere (e.g., nitrogen or argon).[1] All disposal procedures must be conducted in a well-ventilated chemical fume hood.

Table 1: Key Safety and Physical Data for this compound

PropertyValue
Molecular Formula OV(OC₃H₇)₃
Molecular Weight 244.20 g/mol
Appearance Colorless to yellow-green or gold liquid[1]
Flash Point 45 °C (113 °F) - closed cup
Density Approximately 1.035 g/mL at 25 °C

Data sourced from various chemical suppliers.

Experimental Protocol: Laboratory-Scale Quenching and Disposal

The primary method for neutralizing the reactivity of this compound before disposal is a controlled quenching process. This involves the slow, stepwise addition of alcohols with increasing reactivity, followed by water, to hydrolyze the alkoxide into less reactive inorganic vanadium compounds and propanol. This procedure should only be performed by trained personnel.

Materials Required:

  • This compound waste

  • Anhydrous isopropanol

  • Anhydrous ethanol or methanol

  • Deionized water

  • An inert solvent (e.g., heptane or toluene)

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet

  • Ice bath

  • Appropriate hazardous waste container

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Assemble the three-necked flask in a chemical fume hood. Ensure all glassware is thoroughly dried. Purge the flask with nitrogen or argon to establish an inert atmosphere.

  • Dilution: Transfer the this compound waste into the flask. Dilute the waste with an equal volume of an inert solvent like heptane. This helps to moderate the reaction rate and dissipate heat.

  • Cooling: Place the flask in an ice bath to maintain a low temperature throughout the quenching process.

  • Initial Quenching with Isopropanol: Slowly add anhydrous isopropanol dropwise from the dropping funnel while stirring the solution vigorously. The rate of addition should be controlled to prevent a rapid temperature increase or excessive gas evolution. Continue adding isopropanol until the initial vigorous reaction subsides.

  • Secondary Quenching with Ethanol/Methanol: Once the reaction with isopropanol has moderated, switch to a more reactive alcohol such as ethanol or methanol. Again, add the alcohol slowly and dropwise, maintaining a low temperature and continuous stirring.

  • Controlled Hydrolysis with Water: After the reaction with the alcohol is complete, cautiously add deionized water dropwise. Be prepared for a potential increase in reaction rate. Continue adding water until no further reaction is observed.

  • Neutralization and Waste Collection: The resulting mixture will contain vanadium oxides/hydroxides and alcohols. Allow the mixture to warm to room temperature. The final solution should be neutralized if necessary (check pH) and then transferred to a properly labeled hazardous waste container for collection by your institution's environmental health and safety department. Do not mix this waste with other waste streams.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe disposal of this compound.

VanadiumDisposalWorkflow Figure 1. This compound Disposal Workflow cluster_prep Preparation cluster_quench Quenching Procedure cluster_final Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood InertAtmosphere Set up Inert Atmosphere (N2 or Ar) FumeHood->InertAtmosphere Dilute Dilute Waste with Inert Solvent InertAtmosphere->Dilute Cool Cool Mixture in Ice Bath Dilute->Cool AddIsopropanol Slowly Add Isopropanol Cool->AddIsopropanol AddEthanol Slowly Add Ethanol/Methanol AddIsopropanol->AddEthanol AddWater Cautiously Add Water AddEthanol->AddWater Neutralize Neutralize and Warm to Room Temp AddWater->Neutralize CollectWaste Transfer to Labeled Hazardous Waste Container Neutralize->CollectWaste EHS Arrange for EHS Pickup CollectWaste->EHS

Caption: Figure 1. This compound Disposal Workflow

Regulatory Compliance

All chemical waste must be disposed of in accordance with local, state, and federal regulations. The procedure outlined above is designed to mitigate the immediate hazards of a reactive chemical. The final neutralized waste product must still be treated as hazardous waste and disposed of through a licensed facility. Always consult your institution's specific waste disposal guidelines.

References

Essential Safety and Operational Guide for Handling Vanadium(V) Oxytripropoxide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Vanadium(V) oxytripropoxide (VOTP). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and minimize exposure risks.

Hazard Identification and Immediate Precautions

This compound is a hazardous chemical that requires careful handling. It is a flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] It is also sensitive to air and moisture, necessitating storage and handling under an inert atmosphere.[4]

Signal Word: Warning[1][2]

Hazard Statements:

  • H226: Flammable liquid and vapor.[2][3]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to mitigate the risks of exposure through inhalation, dermal contact, and eye contact.[5]

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or safety glasses with side shields are mandatory.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5][6]
Hand Protection Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended.[5][7] Double-gloving is an effective practice to minimize risk from a potential tear or puncture.[5]
Protective Clothing A dedicated lab coat must be worn to prevent contamination of personal clothing.[5] For larger-scale operations, coveralls made of a material like Tyvek® are recommended.[5]
Respiratory Protection All work should be conducted in a certified chemical fume hood.[5][6] If working outside a fume hood or if exposure limits may be exceeded, a NIOSH-approved air-purifying respirator with appropriate filters (e.g., Type ABEK) must be used.[1] Personnel must be properly fit-tested and trained in its use.[5]

Occupational Exposure Limits

While specific exposure limits for this compound are not well-established, the limits for vanadium compounds should be followed as a precaution.

OrganizationExposure Limit (as Vanadium)Notes
NIOSH C 0.05 mg/m³ [15-minute]Applies to all vanadium compounds except Vanadium metal and Vanadium carbide.[8]
OSHA C 0.5 mg V₂O₅/m³ (respirable)

C: Ceiling limit that should not be exceeded at any time.

Safe Handling and Storage Protocol

Engineering Controls:

  • All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

  • The fume hood sash should be kept as low as possible.[9]

  • An emergency eye wash fountain and safety shower must be readily available in the immediate vicinity of any potential exposure.[7]

Handling Procedures:

  • Preparation: Designate a specific area for handling the material. Assemble all necessary equipment and PPE before starting work.

  • Inert Atmosphere: Due to its air and moisture sensitivity, handle this compound under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk line techniques.[4]

  • Dispensing: Use only non-sparking tools.[7] Ground and bond containers and receiving equipment to prevent static discharge.[7]

  • Avoidance: Avoid contact with skin, eyes, and clothing.[10] Do not breathe vapors or mists.[7]

  • Hygiene: Wash hands thoroughly after handling.[7] Remove contaminated clothing before leaving the work area.[5]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][7]

  • Store under an inert gas.[4]

  • Incompatible materials include strong oxidizing agents, air, and moisture.[1][6]

Emergency Procedures

Spill Response:

  • Contained Spill (inside a fume hood):

    • Close the sash.

    • Wear appropriate PPE (lab coat, double gloves, eye protection, and respirator if necessary).[9]

    • Use a spill kit with non-combustible absorbent material like dry sand or Met-L-X.[11]

    • Do not use combustible materials like paper towels to clean up the spill.[11]

    • Collect the absorbed material using non-sparking tools and place it into a suitable container for disposal.[7][11]

  • Spill Outside a Fume Hood:

    • Evacuate all personnel without appropriate PPE from the area.[9]

    • Eliminate all nearby ignition sources.[11]

    • If safe to do so, cover the spill with a non-combustible absorbent material.

    • Report the spill to the appropriate safety personnel.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7][10]

  • Skin Contact: Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3][7]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][7][10]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[1]

Disposal Plan

  • All waste materials, including contaminated absorbents, gloves, and weighing papers, must be collected in a designated hazardous waste container.

  • Do not dispose of this compound down the drain.[9]

  • Dispose of waste in accordance with local, state, and federal regulations.

Visual Workflow and Emergency Protocols

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designate Work Area gather_ppe Assemble PPE prep_area->gather_ppe gather_equip Gather Equipment & Reagents gather_ppe->gather_equip don_ppe Don Appropriate PPE gather_equip->don_ppe inert_atm Establish Inert Atmosphere don_ppe->inert_atm dispense Dispense Reagent inert_atm->dispense reaction Perform Reaction dispense->reaction decon_equip Decontaminate Equipment reaction->decon_equip dispose_waste Dispose of Hazardous Waste decon_equip->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

SpillResponse cluster_fume_hood Spill in Fume Hood cluster_outside_hood Spill Outside Fume Hood spill Spill Occurs close_sash Close Sash spill->close_sash In Hood evacuate Evacuate Area spill->evacuate Outside Hood don_ppe_spill Don PPE close_sash->don_ppe_spill absorb_spill Cover with Absorbent don_ppe_spill->absorb_spill collect_waste Collect Waste absorb_spill->collect_waste eliminate_ignition Eliminate Ignition Sources evacuate->eliminate_ignition notify_safety Notify Safety Officer eliminate_ignition->notify_safety

Caption: Emergency response flowchart for a this compound spill.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vanadium(V) oxytripropoxide
Reactant of Route 2
Vanadium(V) oxytripropoxide

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.